molecular formula C10H9NO4 B1315428 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid CAS No. 106551-76-2

2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Número de catálogo: B1315428
Número CAS: 106551-76-2
Peso molecular: 207.18 g/mol
Clave InChI: PTCQJJXCYVJSNQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H9NO4 and its molecular weight is 207.18 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-8-3-1-2-7-5(8)4-6(10(14)15)9(13)11-7/h4H,1-3H2,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCQJJXCYVJSNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C(=O)N2)C(=O)O)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90543173
Record name 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106551-76-2
Record name 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characterization of 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Research, Scientific, and Drug Development Professionals

Foreword: Bridging Theory and Practice in Early-Stage Drug Discovery

In the landscape of modern drug development, a thorough understanding of a molecule's fundamental physical properties is not merely an academic exercise; it is the bedrock upon which successful lead optimization, formulation, and ultimately, clinical translation are built. This guide focuses on 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (CAS: 106551-76-2), a heterocyclic scaffold with potential significance in medicinal chemistry. While comprehensive experimental data for this specific entity is not extensively documented in public literature, this whitepaper serves as both a repository of known computational data and, more critically, a detailed procedural guide for its empirical determination.

As a Senior Application Scientist, my objective is to move beyond simple data reporting. This document is structured to provide the causality behind experimental choices, offering field-proven insights into the robust characterization of quinoline-based carboxylic acids. The protocols described herein are designed as self-validating systems, ensuring that researchers can generate reliable, reproducible data essential for advancing their discovery programs.

Section 1: Molecular Identity and Predicted Physicochemical Profile

The initial phase of characterization involves establishing the molecular identity and leveraging computational tools to predict key physical properties. These predictions, while not a substitute for experimental data, are invaluable for guiding experimental design, such as selecting appropriate solvent systems or analytical techniques.

The subject of this guide is 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid. Its structure features a partially saturated quinoline core with two ketone functionalities and a carboxylic acid group, suggesting a molecule with significant hydrogen bonding potential and acidic character.

Core Molecular Identifiers
IdentifierValueSource
CAS Number 106551-76-2Guidechem[1]
Molecular Formula C₁₀H₉NO₄Guidechem[1]
Molecular Weight 207.19 g/mol Guidechem[1]
Canonical SMILES C1CC2=C(C=C(C(=O)N2)C(=O)O)C(=O)C1PubChem
Computationally Predicted Properties

Computational models provide a valuable first-pass assessment of a molecule's likely behavior. The properties listed below are derived from established algorithms and offer a starting point for experimental verification.

PropertyPredicted ValueSignificance in Drug Discovery
pKa 2.37 ± 0.20Governs ionization state, solubility, and receptor binding.[1]
XLogP3-AA -0.3Predicts lipophilicity and membrane permeability.[1]
Topological Polar Surface Area (TPSA) 83.5 ŲInfluences cell permeability and oral bioavailability.[1]
Hydrogen Bond Donors 2Potential for interactions with biological targets.[1]
Hydrogen Bond Acceptors 4Potential for interactions with biological targets.[1]

Section 2: Experimental Determination of Core Physical Properties

The following sections detail the methodologies for the empirical validation of the computationally predicted properties. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Melting Point (Mp): A Critical Indicator of Purity and Stability

The melting point is a fundamental thermodynamic property that provides a rapid assessment of a compound's purity. A sharp melting range is indicative of high purity, whereas a broad range often suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can depress the melting point. Grind the crystalline solid into a fine powder.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.

  • Instrumentation: Place the capillary in a calibrated digital melting point apparatus.

  • Measurement:

    • Rapid Scan: Initially, heat the sample at a rapid rate (e.g., 10-15 °C/min) to approximate the melting point.

    • Refined Scan: Repeat the measurement with a fresh sample, heating rapidly to within 20 °C of the approximate melting point, then reducing the heating rate to 1-2 °C/min. This slow ramp rate is essential for accurately observing the onset of melting and the point of complete liquefaction.

  • Data Reporting: Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.

Field-Proven Insight: For analogous hexahydroquinoline derivatives, melting points have been reported in the range of 175-214 °C.[2] This information can be used to set the initial temperature range for the rapid scan, saving valuable experimental time.

Acid Dissociation Constant (pKa): The Key to Understanding Ionization

The pKa dictates the extent of ionization at a given pH. For a carboxylic acid, this property is paramount as it controls aqueous solubility, membrane permeability, and the nature of ionic interactions with biological targets. Given the compound's low predicted pKa, it will be predominantly ionized at physiological pH.

Experimental Protocol: Potentiometric Titration

This classic method provides highly accurate pKa values by monitoring pH changes upon the addition of a titrant.

  • Solution Preparation: Prepare a solution of the compound (e.g., 0.01 M) in a suitable solvent. Due to the potential for low aqueous solubility, a co-solvent system (e.g., water-methanol or water-DMSO) may be necessary.[3]

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and stir gently.

  • Titration: Add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) and record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized). The inflection point of the first derivative of the titration curve can also be used to precisely locate the equivalence point.

Self-Validating System: The accuracy of the potentiometric titration is validated by the calibration of the pH electrode against certified reference buffers before and after the experiment. The use of a standardized titrant ensures the molarity is precisely known.

Alternative Protocol: 1H NMR Titration

For compounds with poor solubility or when only small amounts of material are available, NMR-based pKa determination is a powerful alternative.[4][5]

  • Sample Preparation: Prepare a series of buffered solutions across a range of pH values (e.g., pH 1 to 4 for this compound). Dissolve a small, constant amount of the compound in each buffered solution (using a co-solvent like DMSO-d₆ if necessary).

  • NMR Acquisition: Acquire a 1H NMR spectrum for each sample.

  • Data Analysis: Identify a proton signal that shows a significant chemical shift change as a function of pH. This is typically a proton near the carboxylic acid group. Plot the chemical shift (δ) of this proton against the pH of the solution.

  • pKa Determination: Fit the data to the Henderson-Hasselbalch equation. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[4]

Diagram: Workflow for pKa Determination

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_pot Dissolve compound in H₂O or co-solvent exp_pot Titrate with standardized base, record pH vs. volume prep_pot->exp_pot prep_nmr Dissolve compound in series of buffered solutions exp_nmr Acquire ¹H NMR spectrum for each pH sample prep_nmr->exp_nmr an_pot Plot pH vs. volume. Find half-equivalence point. exp_pot->an_pot an_nmr Plot chemical shift (δ) vs. pH. exp_nmr->an_nmr result Experimental pKa an_pot->result an_nmr->result start Choose Method start->prep_pot Potentiometric start->prep_nmr NMR

Caption: Workflow for experimental pKa determination.

Octanol-Water Partition Coefficient (LogP): Quantifying Lipophilicity

LogP is the measure of a compound's differential solubility between an immiscible organic phase (n-octanol) and an aqueous phase. It is a critical parameter for predicting a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Experimental Protocol: Shake-Flask Method (Gold Standard)

This method directly measures the partitioning of the compound between n-octanol and water.[6]

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium. Prepare a stock solution of the compound in the phase in which it is more soluble.

  • Partitioning: Add a known volume of the stock solution to a separation funnel containing known volumes of the pre-saturated n-octanol and water (or buffer, typically pH 7.4 for LogD determination).

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases. Allow the layers to separate completely.

  • Quantification: Carefully separate the two layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Causality and Trustworthiness: The pre-saturation step is critical to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results. Analyzing the concentration in both phases provides a mass balance check, ensuring the trustworthiness of the measurement.

Solubility Profile: Defining the Formulation Landscape

Solubility is a key determinant of bioavailability and formulation feasibility. It should be assessed in various media relevant to drug development.

Experimental Protocol: Equilibrium Solubility Determination

  • Solvent Selection: Choose a range of relevant solvents, including:

    • Aqueous buffers (e.g., pH 2.0, 5.0, 7.4) to simulate physiological conditions.

    • Organic solvents common in drug formulation (e.g., ethanol, propylene glycol, DMSO).

  • Measurement: Add an excess amount of the solid compound to a known volume of each solvent in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Filter or centrifuge the samples to remove undissolved solid.

  • Quantification: Dilute an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Data Presentation: Results should be presented in a clear table, expressing solubility in units such as mg/mL or µM.

Solvent/MediumTemperature (°C)Solubility (mg/mL)
pH 2.0 Buffer25To be determined
pH 7.4 Buffer25To be determined
Water25To be determined
Ethanol25To be determined
DMSO25To be determined

Section 3: Spectroscopic and Structural Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure, while X-ray crystallography can reveal the precise three-dimensional arrangement of atoms in the solid state.

Spectroscopic Signature

Based on the structure and data from analogous compounds, the following spectral features are anticipated.[2][7]

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A broad peak around 3200-3300 cm⁻¹.

    • C=O Stretches: Strong, distinct peaks around 1650-1700 cm⁻¹ for the ketone and amide carbonyls, and a peak around 1700-1730 cm⁻¹ for the carboxylic acid carbonyl.

    • O-H Stretch: A very broad absorbance from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Signals corresponding to the aliphatic protons of the hexahydroquinoline ring, an olefinic proton, and a downfield, exchangeable proton for the N-H and carboxylic acid O-H.

    • ¹³C NMR: Resonances for the carbonyl carbons (ketone, amide, carboxylic acid) in the downfield region (~160-200 ppm), along with signals for the sp² and sp³ hybridized carbons of the ring system.

  • High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecule, confirming its elemental composition with high precision. The expected [M+H]⁺ or [M-H]⁻ ion should be observed.

Diagram: Logic of Spectroscopic Characterization

G compound 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid ir IR Spectroscopy Identifies functional groups N-H stretch (~3200 cm⁻¹) C=O stretches (~1650-1730 cm⁻¹) O-H stretch (broad) compound->ir nmr NMR Spectroscopy Confirms connectivity ¹H NMR (proton environment) ¹³C NMR (carbon backbone) compound->nmr hrms HRMS Confirms elemental composition Measures exact mass compound->hrms structure Verified Molecular Structure ir->structure nmr->structure hrms->structure

Caption: Logic flow for structural verification.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction provides the ultimate proof of structure by mapping the electron density to reveal the precise spatial arrangement of atoms and the intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice.

Experimental Workflow

  • Crystal Growth: This is often the most challenging step. The compound must be dissolved in a suitable solvent or solvent system and allowed to crystallize slowly. Techniques include slow evaporation, vapor diffusion, and cooling crystallization.

  • Crystal Mounting and Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map. An atomic model is built into this map and refined to best fit the experimental data.

Insight: While no crystal structure exists for the title compound, studies on substituted hexahydroquinoline derivatives have been successfully conducted, indicating the feasibility of this technique for this class of molecules.[8] The resulting structural information would be invaluable for understanding solid-state packing and for structure-based drug design efforts.

Conclusion

The comprehensive physicochemical characterization of 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is a critical step in evaluating its potential as a lead compound in drug discovery. This guide has provided a framework for this characterization, beginning with established computational predictions and transitioning to detailed, robust experimental protocols for determining melting point, pKa, LogP, solubility, and spectroscopic identity. By adhering to these self-validating methodologies, researchers can generate the high-quality, reliable data necessary to make informed decisions and confidently advance their research programs.

References

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  • Geronikaki, A., et al. (2021). Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. Molecules, 26(11), 3289. Available at: [Link]

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  • Avdeef, A., et al. (2016). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 4(2), 99-138. Available at: [Link]

  • Preparation and Properties of Quinoline. SlideShare. Available at: [Link]

  • Mitin, A. V., et al. (2021). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Russian Journal of General Chemistry, 91(8), 1546-1552. Available at: [Link]

  • Agilent Technologies. (2011). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Application Note. Available at: [Link]

  • Bryantsev, V. S., et al. (2005). Absolute pKa determination for carboxylic acids using density functional theory and the polarizable continuum model. The Journal of Physical Chemistry A, 109(39), 8864-8875. Available at: [Link]

  • He, S., et al. (2015). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 58(15), 6238-6255. Available at: [Link]

  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 25(21), 5032. Available at: [Link]

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  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Available at: [Link]

  • Wang, Y., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(5), 1475-1488. Available at: [Link]

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The Hantzsch Reaction for Hexahydroquinoline Synthesis: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hexahydroquinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. The Hantzsch reaction, a classic multi-component reaction, has evolved into a powerful and versatile tool for the synthesis of these valuable heterocyclic systems. This guide provides an in-depth technical overview of the Hantzsch reaction for the synthesis of hexahydroquinoline derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the reaction's mechanism, provide detailed experimental protocols for both classical and modern "green" approaches, offer a comparative analysis of various synthetic strategies, and explore the diverse applications of the resulting compounds in drug discovery.

Introduction: The Significance of the Hexahydroquinoline Scaffold

Nitrogen-containing heterocyclic compounds are of paramount importance in medicinal chemistry, featuring prominently in natural products and pharmaceuticals.[1] Among these, the hexahydroquinoline framework, which consists of a fused dihydropyridine and cyclohexane ring, has garnered significant attention.[2] This structural motif is associated with a broad spectrum of pharmacological activities, including anticancer, antioxidant, antibacterial, antifungal, antitubercular, and antimalarial properties.[2] The versatility of the hexahydroquinoline core allows for the generation of large libraries of diverse molecules, making it an attractive target for drug discovery programs.[3] The Hantzsch reaction provides a straightforward and efficient means of accessing this important class of compounds.[3]

The Hantzsch Reaction: A Powerful Tool for Heterocycle Synthesis

First reported by Arthur Hantzsch in 1881, the Hantzsch synthesis is a multi-component reaction that originally involved the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia to produce 1,4-dihydropyridines.[4][5] These 1,4-DHP compounds are themselves an important class of calcium channel blockers used to treat hypertension.[4][5] The reaction's utility has since been expanded to a four-component condensation to create more complex polyhydroquinoline and hexahydroquinoline derivatives.[3][6] This one-pot synthesis is highly valued for its efficiency and atom economy, allowing for the construction of complex molecules from simple starting materials in a single step.[7]

Mechanistic Deep Dive: Understanding the "Why"

The Hantzsch synthesis of hexahydroquinolines is a cascade of well-known organic reactions, making it a robust and predictable transformation.[5][8] The process can be dissected into several key steps that explain the formation of the final product. While multiple pathways can be envisioned, a generally accepted mechanism involves the initial formation of two key intermediates.

  • Knoevenagel Condensation: The reaction begins with the condensation of an aldehyde with a β-dicarbonyl compound (in this case, a cyclic β-dione like dimedone). This step, known as the Knoevenagel condensation, forms an α,β-unsaturated dicarbonyl compound.[5]

  • Enamine Formation: Concurrently, a second β-dicarbonyl compound (such as ethyl acetoacetate) reacts with a nitrogen source, typically ammonium acetate, to form a vinylogous amide, also known as an enamine.[5]

  • Michael Addition: The crucial carbon-carbon bond-forming step is a Michael addition, where the enamine acts as a nucleophile and attacks the electron-deficient β-carbon of the α,β-unsaturated dicarbonyl compound.[5]

  • Cyclization and Dehydration: The resulting intermediate then undergoes an intramolecular cyclization, followed by dehydration, to form the final hexahydroquinoline ring system.

The beauty of the one-pot Hantzsch reaction lies in the orchestration of these individual steps in a single reaction vessel, driven by the formation of a stable heterocyclic product.

Hantzsch_Mechanism Hantzsch Hexahydroquinoline Synthesis Mechanism Aldehyde Aldehyde (R-CHO) Knoevenagel_Adduct Knoevenagel Adduct (α,β-Unsaturated Dicarbonyl) Aldehyde->Knoevenagel_Adduct Dimedone Dimedone Dimedone->Knoevenagel_Adduct Ammonia Ammonium Acetate (NH4OAc) Enamine Enamine Intermediate Ammonia->Enamine BetaKetoester β-Ketoester BetaKetoester->Enamine Michael_Adduct Michael Adduct Knoevenagel_Adduct->Michael_Adduct Michael Addition Enamine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Hexahydroquinoline Hexahydroquinoline Derivative Cyclized_Intermediate->Hexahydroquinoline Dehydration

Caption: Mechanism of the four-component Hantzsch reaction for hexahydroquinoline synthesis.

Mastering the Synthesis: Experimental Protocols and Methodologies

The practical execution of the Hantzsch reaction can be adapted to various scales and laboratory capabilities. Below are representative protocols for both classical and modern synthetic approaches.

The traditional Hantzsch synthesis often involves refluxing the reactants in an alcohol solvent. While effective, this method can suffer from long reaction times and lower yields.[4]

Protocol: Synthesis of Ethyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Reaction Setup: To a 100 mL round-bottom flask, add dimedone (1.40 g, 10 mmol), 4-hydroxybenzaldehyde (1.22 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (30 mL).

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 6-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate will form. Filter the solid, wash with cold ethanol, and then with water to remove any remaining ammonium acetate.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to afford the pure hexahydroquinoline derivative.

In recent years, significant efforts have been made to develop more sustainable and efficient Hantzsch reaction protocols. These advancements focus on alternative catalysts and reaction conditions.

  • Catalysis: A wide range of catalysts have been explored to improve reaction rates and yields. These include Lewis acids like Yb(OTf)3, organocatalysts such as BINOL-phosphoric acid for enantioselective synthesis, and heterogeneous catalysts like metal-organic frameworks (MOFs) and magnetic nanoparticles, which offer easy recovery and reusability.[3][6][9]

  • Alternative Reaction Conditions: Microwave irradiation has been shown to dramatically reduce reaction times.[4][10] Furthermore, a push towards "green chemistry" has led to the development of solvent-free methods and the use of environmentally benign solvents like water and ethanol.[7][11]

This protocol exemplifies a modern, environmentally friendly approach that eliminates the need for external catalysts and organic solvents.[7]

Protocol: One-Pot, Catalyst-Free Synthesis of 2-amino-4-(phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

  • Reaction Setup: In a 50 mL round-bottom flask, combine 5,5-dimethylcyclohexane-1,3-dione (dimedone, 1 mmol) and an excess of ammonium acetate (3.3 mmol) in water (10 mL).

  • Enaminone Formation: Stir the mixture at 100 °C for approximately 35-40 minutes. This step forms the enaminone intermediate in situ.

  • Four-Component Reaction: To the same flask, add the aryl aldehyde (1 mmol) and malononitrile (1 mmol). Continue stirring at 100 °C for an additional 30 minutes.

  • Work-up and Isolation: Upon completion of the reaction (monitored by TLC), cool the flask in an ice bath. The solid product will precipitate out of the aqueous solution.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry. This method often yields products of high purity without the need for column chromatography.[7]

Experimental_Workflow Generalized Experimental Workflow Start Start Mixing Mix Reactants: - Aldehyde - β-Dicarbonyl 1 - β-Dicarbonyl 2 - NH4OAc Start->Mixing Reaction Reaction Conditions: - Solvent (e.g., EtOH, H2O) - Catalyst (optional) - Heat/Microwave Mixing->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Cool reaction - Precipitate/Extract Monitoring->Workup Complete Purification Purification: - Filtration - Recrystallization - Chromatography Workup->Purification Characterization Characterization: - NMR, MS, etc. Purification->Characterization End Pure Product Characterization->End

Caption: Generalized workflow for the Hantzsch synthesis of hexahydroquinolines.

Comparative Analysis: Optimizing Reaction Outcomes

The choice of catalyst, solvent, and reaction conditions can significantly impact the efficiency of the Hantzsch synthesis. The following table summarizes data from various studies to provide a comparative overview.

EntryAldehydeCatalystSolventConditionsTimeYield (%)Reference
1BenzaldehydeNoneEthanolReflux7-9 h-[6]
2BenzaldehydePTSAAqueous micelles (SDS)Ultrasonic irradiation-96[4]
34-Cl-BenzaldehydeNoneWater100 °C30 min95[7]
44-NO2-BenzaldehydeNoneWater100 °C30 min96[7]
5BenzaldehydeYb(OTf)3 (10 mol%)Acetonitrile--72[3]
6BenzaldehydeZn-MOFPEG-400--High[9]
7VariousBiochar/Fe3O4@APTMS-Microwave10 minHigh[12]

Scope and Limitations:

The Hantzsch reaction for hexahydroquinoline synthesis is broadly applicable to a wide range of aldehydes, including aromatic, aliphatic, and heterocyclic variants.[13] Aromatic aldehydes bearing electron-withdrawing groups tend to give higher yields.[13] However, sterically hindered aldehydes, such as those with ortho-substituents, may result in lower efficiency.[13] The choice of β-dicarbonyl compounds also offers considerable flexibility, with dimedone, cyclohexane-1,3-dione, and various acetoacetates being commonly employed. A key limitation of the classical, uncatalyzed reaction is the often harsh conditions and long reaction times required.[4] Modern catalytic methods have largely overcome these drawbacks, though catalyst cost and sensitivity can be a consideration.[14]

Applications in Drug Discovery and Development

The hexahydroquinoline derivatives synthesized via the Hantzsch reaction are of significant interest to the pharmaceutical industry due to their wide range of biological activities.

  • Anticancer Activity: Many hexahydroquinoline derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[15] Their mechanism of action can involve inducing apoptosis or inhibiting key cellular enzymes. The hexahydroquinoline core serves as a rigid scaffold upon which various functional groups can be appended to optimize binding to biological targets.[15]

  • Overcoming Multidrug Resistance (MDR): A major challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Certain 5-oxo-hexahydroquinoline derivatives have been identified as promising P-gp inhibitors, capable of reversing MDR and restoring the efficacy of conventional anticancer drugs.[16]

  • Antimalarial and Antibacterial Agents: The fused heterocyclic structure of hexahydroquinolines has been explored for the development of new antimicrobial agents.[2] For instance, these compounds have been investigated as inhibitors of Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), a key enzyme in the malaria parasite's life cycle, making them potential candidates for malaria transmission-blocking drugs.[2]

The Hantzsch reaction's nature as a multi-component reaction makes it particularly well-suited for combinatorial chemistry and the generation of compound libraries for high-throughput screening, accelerating the discovery of new lead compounds.[3]

Conclusion and Future Perspectives

The Hantzsch reaction remains a cornerstone of heterocyclic synthesis, offering a reliable and adaptable route to medicinally important hexahydroquinoline derivatives. Its evolution from a classical, heat-driven process to a modern, highly efficient catalytic transformation underscores its enduring relevance. The adoption of green chemistry principles, such as the use of aqueous media and reusable catalysts, has further enhanced its appeal for sustainable drug development.

Future research in this area will likely focus on the development of even more sophisticated catalytic systems, particularly for asymmetric synthesis to access single-enantiomer products with improved pharmacological profiles. The integration of the Hantzsch reaction into automated flow chemistry platforms also holds promise for the rapid and scalable production of hexahydroquinoline libraries, further empowering the drug discovery pipeline.

References

  • Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace. Retrieved January 28, 2026, from [Link]

  • Hantzsch pyridine synthesis - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]

  • Learning from the Hantzsch synthesis. (2000). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Kumar, D., et al. (2014). One pot four component sequential synthesis of hexahydroquinoline derivatives in aqueous media via enaminone intermediates: A green protocol. ResearchGate. Retrieved January 28, 2026, from [Link]

  • Hussein, M. A., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. PMC - NIH. Retrieved January 28, 2026, from [Link]

  • Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines. (n.d.). PMC - NIH. Retrieved January 28, 2026, from [Link]

  • Hantzsch Dihydropyridine synthesis | Prepare for GATE, NET, JAM. (2021). YouTube. Retrieved January 28, 2026, from [Link]

  • Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. (2020). YouTube. Retrieved January 28, 2026, from [Link]

  • Hantzsch pyridine synthesis - overview. (n.d.). ChemTube3D. Retrieved January 28, 2026, from [Link]

  • Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Mohammadi, F., et al. (n.d.). Microporous hierarchically Zn-MOF as an efficient catalyst for the Hantzsch synthesis of polyhydroquinolines. PMC - NIH. Retrieved January 28, 2026, from [Link]

  • Synthesis of quinolinyl-1,4-DHPs via Hantzsch reaction. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Aher, R. D., et al. (2024). Employing Hexahydroquinolines as PfCDPK4 Inhibitors to Combat Malaria Transmission: An Advanced Computational Approach. PMC - NIH. Retrieved January 28, 2026, from [Link]

  • Iodoimidazolinium-Catalyzed Reduction of Quinoline by Hantzsch Ester: Halogen Bond or Brønsted Acid Catalysis. (2019). ACS Publications. Retrieved January 28, 2026, from [Link]

  • An efficient one-pot synthesis of polyhydroquinoline derivatives through the Hantzsch four component condensation. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • (PDF) Recent advances in the synthesis of nitrogen-containing heterocyclic compounds via multicomponent reaction and their emerging biological applications: a review. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • (PDF) Novel 5-oxo-hexahydroquinoline derivatives: design, synthesis, in vitro P-glycoprotein-mediated multidrug resistance reversal profile and molecular dynamics simulation study. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • View of THE GREEN APPROACH FOR THE SYNTHESIS OF SOME HYDROQUINOLINE DERIVATIVES COMPOUND VIA HANTZSCH REACTION. (n.d.). Retrieved January 28, 2026, from [Link]

  • Novel 5-oxo-hexahydroquinoline derivatives: design, synthesis, in vitr | DDDT. (n.d.). Retrieved January 28, 2026, from [Link]

  • Arthur Rudolph Hantzsch (1857–1935) and the Synthesis of Nitrogen Heterocycles. (n.d.). Retrieved January 28, 2026, from [Link]

  • Bioactive assessment of hexahydroquinoline derivatives prepared via a biochar/Fe3O4@APTMS magnetic catalyst: focus on antidiabetic and antibacterial properties. (n.d.). NIH. Retrieved January 28, 2026, from [Link]

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). MDPI. Retrieved January 28, 2026, from [Link]

  • Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Some pyrimidohexahydroquinoline candidates: synthesis, DFT, cytotoxic activity evaluation, molecular docking, and in silico studies. (2024). RSC Publishing. Retrieved January 28, 2026, from [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the NMR Characterization of 2,5-Dioxo-hexahydroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Structural Complexity of a Bicyclic Scaffold

The 2,5-dioxo-hexahydroquinoline-3-carboxylic acid (CAS 106551-76-2) represents a class of bicyclic heterocyclic compounds with significant synthetic and pharmacological interest.[1] Its rigid framework, containing multiple functional groups—a cyclic ketone, a vinylogous amide (lactam), a carboxylic acid, and a fully saturated carbocyclic ring—presents a fascinating yet non-trivial challenge for complete structural elucidation. The presence of exchangeable protons (NH and OH), multiple carbonyl environments, and a dense region of aliphatic signals necessitates a systematic and multi-faceted Nuclear Magnetic Resonance (NMR) strategy.

This guide provides a robust, field-proven protocol for the unambiguous NMR characterization of this molecule. As Senior Application Scientists, we emphasize not just the procedural steps but the underlying causality—the "why" behind each experimental choice. The workflow is designed as a self-validating system, where each experiment builds upon the last to construct an irrefutable structural assignment, moving from initial sample preparation to the final assembly of the molecular puzzle through advanced 2D NMR techniques.

Part I: Foundational Sample Preparation

Expertise & Experience: The quality of NMR data is fundamentally dictated by the quality of the sample. For a polar, polyfunctional molecule like 2,5-dioxo-hexahydroquinoline-3-carboxylic acid, solvent selection is the most critical parameter. The choice of solvent directly impacts the observation of labile protons and the solubility of the analyte.

Recommended Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the superior choice for a comprehensive initial analysis. Its high polarity ensures excellent solubility for the target molecule, and its aprotic nature slows the chemical exchange of the N-H and COOH protons, allowing for their direct observation as distinct, albeit often broad, resonances.[2][3]

Alternative/Confirmatory Solvents:

  • Deuterium Oxide (D₂O): Invaluable for confirmatory experiments. The acidic COOH proton and the amide N-H proton will rapidly exchange with deuterium, causing their respective signals to disappear from the ¹H NMR spectrum. This is a definitive method for identifying these specific resonances.[4][5][6]

  • Methanol-d₄ (CD₃OD): A polar, protic solvent that will also facilitate proton-deuterium exchange. It can be useful but may offer less resolution for the exchangeable protons compared to DMSO-d₆.[2][3]

Protocol 1: Sample Preparation for NMR Analysis
StepActionRationale & Expert Notes
1 Weighing Accurately weigh 10-15 mg of the dried compound directly into a clean, dry NMR tube.
2 Solvent Addition Add approximately 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9% D).
3 Dissolution Gently vortex or sonicate the sample at room temperature until the solid is fully dissolved. A clear, particulate-free solution is essential.
4 Transfer & Sealing Ensure the solution height is adequate for the spectrometer's receiver coils (typically ~4-5 cm). Cap the NMR tube securely.
5 D₂O Exchange (Optional) For confirmation, acquire an initial ¹H spectrum. Then, add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the spectrum to observe the disappearance of exchangeable proton signals.

Part II: Initial Structural Survey with 1D NMR

One-dimensional NMR provides the initial blueprint of the molecule's electronic environment, revealing the number of unique proton and carbon nuclei and their functional group classifications based on chemical shifts.

¹H NMR: The Proton Framework

The ¹H NMR spectrum gives the first overview of the proton environments.

  • Carboxylic Acid Proton (-COOH): This is the most deshielded proton, appearing far downfield, typically between 10-13 ppm.[4][7] Its signal is often broadened due to hydrogen bonding and chemical exchange.

  • Amide Proton (-NH-): Also significantly deshielded, expected in the 7-9 ppm region. The exact shift and broadness depend on solvent and concentration.

  • Vinyl Proton (=CH-): The proton on the C4 position is in a vinylogous amide environment and is expected to appear in the 5-7 ppm range.

  • Aliphatic Protons (-CH₂-, -CH-): The protons on the saturated C6, C7, and C8 positions will reside in the more shielded region of the spectrum, typically between 1.5 and 4.0 ppm. Protons alpha to a carbonyl group (e.g., at C6) will be at the downfield end of this range.[8]

¹³C NMR & DEPT: The Carbon Skeleton

The ¹³C NMR spectrum, often run in conjunction with a Distortionless Enhancement by Polarization Transfer (DEPT) experiment, reveals all unique carbon atoms and classifies them as CH, CH₂, or CH₃ groups.

Carbon TypeExpected Chemical Shift (ppm)Rationale
Ketone Carbonyl (C5=O) 190 - 210The carbonyl carbon of a ketone is highly deshielded.[9]
Carboxylic Acid Carbonyl (C=O) 165 - 185Shielded relative to ketones due to resonance with the -OH group.[4][7]
Amide Carbonyl (C2=O) 160 - 180Shielded relative to ketones due to resonance with the nitrogen atom.
Vinyl Carbons (C3, C4) 100 - 150sp² hybridized carbons of the double bond. C3 will be deshielded by the attached carboxyl group.
Saturated Carbons (C6, C7, C8) 20 - 60sp³ hybridized carbons in the aliphatic ring.

Part III: Assembling the Structure with 2D NMR

Two-dimensional NMR experiments are essential for connecting the individual signals observed in 1D spectra into a coherent molecular structure. They provide unambiguous evidence of through-bond connectivity.

Experimental Workflow for Structural Elucidation

The logical flow of 2D NMR experiments is designed to build the structure piece by piece.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Connectivity H1_NMR ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1_NMR->COSY Identifies Spin Systems HSQC HSQC (Direct C-H Bonds) H1_NMR->HSQC C13_NMR ¹³C & DEPT (Carbon Skeleton) C13_NMR->HSQC Links Proton & Carbon Spectra HMBC HMBC (Long-Range C-H Bonds) COSY->HMBC Connects Spin Systems HSQC->HMBC Assigns Protonated Carbons Structure Final Structure Confirmation HMBC->Structure Assigns Quaternary Carbons & Links Fragments

Caption: Logical workflow for NMR-based structure elucidation.

Detailed 2D NMR Protocols
  • COSY (Correlation Spectroscopy): Mapping H-H Connections

    • Purpose: To identify protons that are spin-coupled, typically those on adjacent carbons (²JHH, ³JHH). This experiment is critical for tracing the connectivity within the saturated six-membered ring (C6-C7-C8).[10][11]

    • Expected Outcome: Cross-peaks will appear between the geminal protons on each CH₂ group (if diastereotopic) and between vicinal protons (e.g., H6 ↔ H7, H7 ↔ H8). This allows for the assembly of the entire aliphatic spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

    • Purpose: This experiment correlates each proton signal with the signal of the carbon atom to which it is directly bonded.[12][13] It is a highly sensitive method for definitively pairing the ¹H and ¹³C assignments.

    • Expected Outcome: A cross-peak will be observed for every C-H bond. For instance, the vinyl proton signal at C4 will show a correlation to the vinyl carbon signal of C4. Quaternary carbons (like C2, C3, C5, C4a, C8a) will be absent from the HSQC spectrum, which is in itself valuable information.

  • HMBC (Heteronuclear Multiple Bond Correlation): The Key to the Full Scaffold

    • Purpose: HMBC detects correlations between protons and carbons over two to three bonds (²JCH, ³JCH). This is arguably the most powerful experiment for piecing together the entire molecular skeleton, as it connects isolated spin systems and definitively assigns quaternary carbons.[10][11][12]

    • Trustworthiness: The causality is clear: a correlation from a proton to a carbon proves their proximity within 2-3 bonds, allowing for the unambiguous connection of molecular fragments. Key expected correlations are visualized below.

G p_nh->c_c2 ¹ p_nh->c_c4a p_h4->c_c2 ² p_h4->c_c5 p_h4->c_cooh p_h6->c_c4a p_h6->c_c5 ³ p_h8->c_c4a p_cooh->c_c4 p_cooh->c_c3

Caption: Key expected HMBC correlations for structural assembly.

  • Key HMBC Correlations to Expect:

    • NH → C2, C8a, C4a: Connects the amide proton to the core bicyclic structure.

    • H4 → C2, C5, C4a, COOH: Links the vinyl proton to three different carbonyls and a bridgehead carbon, powerfully defining the central ring.

    • H6 → C5, C7, C4a: Connects the aliphatic ring to the ketone carbonyl.

    • H8 → C8a, C4a, C7: Further defines the aliphatic ring and its fusion to the heterocyclic system.

    • COOH → C3, C4: Confirms the attachment point of the carboxylic acid group.

Summary & Conclusion

The structural elucidation of 2,5-dioxo-hexahydroquinoline-3-carboxylic acid is readily achievable through a systematic application of modern NMR techniques. This protocol, beginning with judicious sample preparation and progressing through a logical sequence of 1D and 2D experiments, provides a robust and self-validating pathway to complete characterization. The integration of COSY, HSQC, and particularly HMBC data allows for the confident assembly of all molecular fragments and the unambiguous assignment of every proton and carbon resonance. This comprehensive approach ensures the highest degree of scientific integrity for researchers in synthetic chemistry and drug development.

References

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Silva, A. M. S. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. In Heterocyclic Compounds: Synthesis, Properties and Applications (pp. 397-434). [Link]

  • YouTube. (2024, June 17). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. [Link]

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

  • ResearchGate. (2025, August 6). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

  • Isotope Science / Alfa Chemistry. Deuterated Solvents for NMR. [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D-NMR Spectrum. [Link]

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Magritek. Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. [Link]

  • JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • ResearchGate. The structure of N-(3-pyridylmethyl)-4-hydroxy-2-oxo1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (2) with numbering of the atoms. [Link]

Sources

Application Note: High-Performance Liquid Chromatography Purification of 2,5-Dioxo-hexahydroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Reverse-Phase HPLC (RP-HPLC) protocol for the purification and quantification of 2,5-dioxo-hexahydroquinoline-3-carboxylic acid . Due to the molecule's amphoteric nature—possessing both an acidic carboxyl group (predicted pKa ~2.37) and a nitrogen-containing bicyclic core—standard neutral protocols often yield poor retention and peak tailing. This guide establishes a low-pH suppression strategy using a C18 stationary phase to ensure protonation of the carboxylic moiety, thereby maximizing hydrophobic interaction and resolution from synthetic byproducts.

Introduction & Chemical Context

2,5-dioxo-hexahydroquinoline-3-carboxylic acid is a functionalized bicyclic scaffold often utilized as an intermediate in the synthesis of pharmaceutical alkaloids and glutamate receptor modulators.

Chemical Challenges in Chromatography
  • Acidity (pKa ~2.37): The C3-carboxylic acid is strongly acidic. At neutral pH (pH 7), the molecule exists as a carboxylate anion (

    
    ). In Reverse Phase chromatography, ionized species are highly hydrophilic and typically elute in the void volume (
    
    
    
    ) with poor separation.
  • Polarity: The presence of two carbonyl groups (C2 and C5 positions) increases the polar surface area (PSA), further reducing retention on non-polar stationary phases.

  • Tautomerism: The 2,5-dioxo system may exhibit keto-enol tautomerism, potentially leading to peak broadening if the mobile phase kinetics are not controlled.

The Solution: To achieve retention and sharp peak shape, we employ Ion Suppression . By adjusting the mobile phase pH to approximately 2.0 (below the pKa), we force the equilibrium toward the neutral, protonated form (


), significantly increasing its affinity for the hydrophobic C18 ligand.

Method Development Strategy

The following decision matrix illustrates the logic used to select the stationary phase and mobile phase conditions.

MethodDevelopment Start Analyze Molecule: 2,5-dioxo-hexahydroquinoline-3-COOH Check_pKa Determine pKa (~2.37) Start->Check_pKa Decision_pH Select pH Strategy Check_pKa->Decision_pH Route_Neutral Neutral pH (pH 7) Decision_pH->Route_Neutral Route_Acidic Acidic pH (pH ~2.0) Decision_pH->Route_Acidic Result_Void Analyte Ionized (COO-) Elutes in Void Volume (REJECT) Route_Neutral->Result_Void Result_Retain Analyte Neutral (COOH) Retained on C18 (ACCEPT) Route_Acidic->Result_Retain Col_Select Column Selection Result_Retain->Col_Select C18_Endcapped C18 End-capped (Resists Acid Hydrolysis) Col_Select->C18_Endcapped

Figure 1: Method Development Decision Tree. Selection of acidic mobile phase is critical to suppress ionization of the carboxylic acid group.

Experimental Protocols

Reagents and Materials[1][2][3][4]
  • Analyte: 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (Standard purity >95%).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 MΩ).

  • Modifier: Trifluoroacetic acid (TFA) or Formic Acid (FA). Note: TFA is preferred for peak sharpness, FA is preferred if Mass Spectrometry (MS) is used downstream.

Analytical Method (QC & Purity Check)

This method is designed to verify the purity of the compound before or after purification.

ParameterCondition
System HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance)
Column C18 End-capped (e.g., Waters Symmetry C18 or Phenomenex Luna C18), 5 µm, 4.6 × 250 mm
Mobile Phase A Water + 0.1% TFA (pH ~2.0)
Mobile Phase B Acetonitrile + 0.1% TFA
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV 210 nm (Amide/Carbonyl) and 254 nm (Aromatic)
Injection Vol 10–20 µL

Gradient Table (Analytical):

Time (min) % Mobile Phase B Event
0.0 5% Initial Hold (Equilibration)
2.0 5% Start Gradient
20.0 60% Linear Ramp
22.0 95% Wash
25.0 95% Hold Wash
25.1 5% Re-equilibration

| 30.0 | 5% | End |

Semi-Preparative Purification Protocol

This method scales up the analytical conditions to isolate milligrams to grams of the target compound.

Sample Preparation: Dissolve the crude solid in a minimum volume of DMSO:Methanol (1:1) . If solubility is difficult, add small amounts of DMF. Avoid pure water as the protonated acid may precipitate at high concentrations. Filter through a 0.45 µm PTFE filter.

ParameterCondition
Column Semi-Prep C18 (e.g., 10 µm, 19 × 250 mm)
Flow Rate 10.0 – 15.0 mL/min (Dependent on column ID)
Mobile Phases Same as Analytical (Water/ACN + 0.1% TFA)
Detection UV 254 nm (Trigger for fraction collector)
Loading 50–100 mg per injection (Column dependent)

Purification Workflow Diagram:

PurificationWorkflow Crude Crude Sample (Dissolve in DMSO/MeOH) Filter Syringe Filter (0.45 µm PTFE) Crude->Filter Inject Injection (Semi-Prep Loop) Filter->Inject Separation RP-HPLC Separation (Gradient Elution) Inject->Separation Detect UV Detection (254 nm) Separation->Detect Collect Fraction Collector (Threshold Trigger) Detect->Collect Evap Lyophilization (Remove Solvent/TFA) Collect->Evap Final Pure Solid (>98% Purity) Evap->Final

Figure 2: Step-by-step workflow for the semi-preparative purification of the target acid.

Results and Discussion

Expected Chromatographic Behavior

Under the acidic conditions described (pH ~2.0), the 2,5-dioxo-hexahydroquinoline-3-carboxylic acid is expected to elute between 8.0 and 12.0 minutes in the analytical gradient.

  • Retention Factor (

    
    ):  Should be 
    
    
    
    to ensure separation from the void volume.
  • Resolution (

    
    ):  The acidic mobile phase typically provides high resolution (
    
    
    
    ) from non-acidic impurities (starting materials like amines) which will either elute in the void (if protonated/polar) or be retained differently.
Data Summary Example
Analyte FormMobile Phase pHRetention Time (

)
Peak Symmetry (Tailing Factor)
Ionized (

)
7.0 (Neutral)~1.5 min (Void)N/A (Co-elution)
Protonated (

)
2.0 (Acidic)9.4 min1.1 (Sharp)
Post-Purification Processing

Because TFA is used as a modifier, the collected fractions will contain trace trifluoroacetic acid.

  • Evaporation: Use a rotary evaporator to remove Acetonitrile.

  • Lyophilization: Freeze-dry the remaining aqueous phase. TFA is volatile and will be removed during this process, leaving the free acid.

  • Salt Exchange (Optional): If the TFA salt persists or is undesirable for biological assays, re-dissolve the product in weak HCl and re-lyophilize to convert to the Hydrochloride salt, or pass through a weak anion exchange resin.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Silanol interactions with the nitrogen atom.Ensure the column is "End-capped." Increase TFA concentration to 0.15% to mask silanols.
Split Peaks Sample solvent mismatch or pH mismatch.Dissolve sample in mobile phase A if possible. Ensure sample pH is acidic before injection.
Early Elution Insufficient ion suppression.Check mobile phase pH. If pH > 2.5, the carboxylic acid is partially ionizing. Add more acid to Mobile Phase A.
Ghost Peaks Contaminated column or carryover.Run a "Blank" gradient (no injection). Wash column with 95% ACN for 30 mins.

References

  • PubChem. (n.d.).[1] 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Sielc Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved October 26, 2023, from [Link]

  • Teledyne ISCO. (2012).[2] RediSep C-18 reversed phase column purification of carboxylic acids. Application Note AN76. Retrieved October 26, 2023, from [Link]

  • Musiol, R., et al. (2006). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Journal of Chromatography A. Retrieved via ResearchGate from [Link]

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Application Notes & Protocols: The 2,5-Dioxo-Hexahydroquinoline-3-Carboxylic Acid Scaffold as a Versatile Platform in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] This guide focuses on a specific, highly functionalized derivative: the 2,5-dioxo-hexahydroquinoline-3-carboxylic acid scaffold. This partially saturated, bicyclic system offers a unique combination of structural rigidity, stereochemical complexity, and multiple, chemically distinct handles for synthetic modification. Its inherent features, including a lactam, a ketone, and a carboxylic acid, provide a rich pharmacophoric environment, enabling interaction with a wide array of biological targets. These derivatives have demonstrated significant potential across various therapeutic areas, including oncology, inflammation, and infectious diseases.[4] This document provides a comprehensive overview of the scaffold's synthetic utility, explores its application in the design of targeted therapeutics, and furnishes detailed protocols for the synthesis and evaluation of novel chemical entities based on this promising core structure.

The Scaffold: Structural Analysis and Synthetic Rationale

Core Structural Features and Medicinal Chemistry Implications

The 2,5-dioxo-hexahydroquinoline-3-carboxylic acid scaffold is a synthetically accessible and highly versatile platform. Its power in drug design stems from several key structural characteristics:

  • Lactam Moiety (N1-C2=O): The endocyclic amide provides a rigid structural element that can participate in crucial hydrogen bonding interactions with protein targets as both a hydrogen bond donor (N-H) and acceptor (C=O). The nitrogen atom (N1) also serves as a convenient point for substitution to modulate potency and physicochemical properties.

  • C3-Carboxylic Acid: This functional group is a critical handle for derivatization. It can act as a hydrogen bond donor/acceptor or engage in ionic interactions.[5] More importantly, it is readily converted into esters, amides, or other functional groups, allowing for the exploration of a vast chemical space and the introduction of diverse pharmacophoric elements.

  • C5-Ketone: The ketone provides another polar interaction point and can be a site for further chemical modification if desired, although it is more commonly retained for its electronic and binding contributions.

  • Saturated Carbocyclic Ring: This portion of the scaffold imparts a defined three-dimensional geometry, which is crucial for selective binding to target proteins. Substituents on this ring can be used to fine-tune the compound's shape, lipophilicity, and metabolic stability.

General Synthetic Strategy: Multi-Component Reactions

The hexahydroquinoline core is efficiently assembled via one-pot multi-component reactions (MCRs), most notably the Hantzsch Dihydropyridine Synthesis or variations thereof.[6][7] This approach is highly valued in medicinal chemistry for its operational simplicity, high atom economy, and the ability to rapidly generate libraries of structurally diverse analogs from readily available starting materials.

The general workflow involves the condensation of an aromatic aldehyde, a 1,3-dicarbonyl compound (such as dimedone or cyclohexane-1,3-dione), an active methylene compound bearing the eventual carboxylic acid precursor (like an acetoacetate derivative), and an ammonia source (e.g., ammonium acetate).[7] This convergence allows for systematic variation at multiple positions on the scaffold in a single synthetic campaign.

G cluster_reactants Starting Materials cluster_process Process cluster_product Product Aldehyde Aromatic Aldehyde (R1-CHO) MCR One-Pot Multi-Component Reaction (e.g., Hantzsch Synthesis) Aldehyde->MCR Dicarbonyl 1,3-Cyclohexanedione Derivative (R2) Dicarbonyl->MCR ActiveMethylene Ethyl Acetoacetate ActiveMethylene->MCR Ammonia Ammonium Acetate (NH4OAc) Ammonia->MCR Hydrolysis Ester Hydrolysis MCR->Hydrolysis Forms Ester Intermediate Purification Purification (Crystallization / Chromatography) Hydrolysis->Purification Scaffold 2,5-Dioxo-hexahydroquinoline -3-carboxylic Acid Scaffold Purification->Scaffold

Caption: General workflow for the synthesis of the core scaffold.

Applications in Drug Design & Therapeutic Targets

The versatility of the 2,5-dioxo-hexahydroquinoline-3-carboxylic acid scaffold has enabled its exploration against a wide range of diseases. By modifying the substituents and the carboxylic acid moiety, researchers can tune the molecule's activity towards specific biological targets.

Anti-Inflammatory Agents

Chronic inflammation underlies numerous diseases. Derivatives of this scaffold have been investigated as potent anti-inflammatory agents.[6] Certain analogs have been shown to decrease levels of key inflammatory mediators like transforming growth factor-beta 1 (TGF-β1), suggesting a potential therapeutic application in diseases characterized by chronic inflammation.[6]

Anticancer Agents

The quinoline family is a rich source of anticancer compounds.[1][4] The 2,5-dioxo-hexahydroquinoline scaffold has been successfully employed to develop inhibitors of several important cancer targets.

  • Protein Kinase Inhibitors: Derivatives of the related quinoline-3-carboxylic acid have shown potent inhibitory activity against protein kinase CK2, an enzyme implicated in cell growth and proliferation.[8]

  • HDAC and SIRT Inhibitors: By designing molecules that incorporate a zinc-binding group, the quinoline scaffold has been used to create potent histone deacetylase (HDAC) and Sirtuin (SIRT) inhibitors.[9][10] For example, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have yielded selective SIRT3 inhibitors, which induce cell cycle arrest and differentiation in leukemic cell lines.[10]

Neuroactive Agents

The rigid, three-dimensional nature of the hexahydroquinoline core makes it suitable for targeting receptors in the central nervous system. Structure-activity relationship (SAR) studies on related hexahydropyrazinoquinolines have led to the development of potent and highly selective ligands for the dopamine D3 receptor, a key target for treating neurological and psychiatric disorders.[11]

Compound ID Target Activity (K_i or IC_50) Selectivity Reference
12d Dopamine D3 ReceptorK_i = 2.6 nM>2000-fold vs D1, 99-fold vs D2[11]
CK2 Inhibitor Protein Kinase CK2IC_50 = 0.65 µMNot specified[8]
P6 SIRT3IC_50 = 7.2 µM~4.5-fold vs SIRT1/SIRT2[10]
Caption: Table of representative biological activities for quinoline derivatives.

Experimental Protocols

The following protocols provide a framework for the synthesis and initial biological evaluation of a library of compounds based on the target scaffold.

Protocol: Synthesis of a 2,5-Dioxo-hexahydroquinoline-3-carboxamide Library

This protocol describes the synthesis of the core scaffold followed by amidation, a common strategy to diversify the C3 position.

Rationale: This multi-component reaction provides a rapid and efficient route to the core structure. The subsequent amidation of the carboxylic acid using a coupling agent like HBTU is a robust and high-yielding method to introduce diverse chemical functionalities, allowing for systematic SAR exploration.[12]

Step-by-Step Methodology:

  • Synthesis of the Core Acid:

    • To a round-bottom flask, add dimedone (1.0 eq), an aromatic aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and ammonium acetate (1.2 eq) in ethanol.

    • Causality: Ethanol serves as an effective solvent. Ammonium acetate provides the nitrogen atom for the heterocyclic ring.

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • Cool the reaction to room temperature. The ester intermediate often precipitates and can be collected by filtration.

    • To the crude ester in a mixture of ethanol and water, add sodium hydroxide (2.0 eq) and heat to 60 °C for 2-4 hours to effect hydrolysis.

    • Cool the mixture and acidify with 1M HCl to precipitate the carboxylic acid product.

    • Filter, wash with cold water, and dry under vacuum.

    • Self-Validation: Characterize the product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity (>95%).[6]

  • Library Synthesis via Amidation:

    • In an array of vials, dissolve the synthesized carboxylic acid (1.0 eq) in a suitable solvent like DMF.

    • Add a coupling agent such as HBTU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir for 10 minutes.

    • Causality: HBTU activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. DIPEA acts as a base to neutralize the generated acid.

    • Add a diverse panel of primary or secondary amines (1.1 eq) to the vials.

    • Stir the reactions at room temperature overnight.

    • Purify each compound using preparative HPLC.

    • Self-Validation: Confirm the identity and purity of each library member by LC-MS. For key compounds, obtain full NMR and HRMS characterization.

Protocol: General In Vitro Assay Cascade

This workflow outlines a typical screening process to identify and validate hits from the synthesized library.

G cluster_workflow Drug Discovery Screening Workflow start Synthesized Compound Library primary Primary Screen (e.g., Cell Viability Assay - MTT) start->primary hit_id Hit Identification (Activity > Threshold) primary->hit_id secondary Secondary Screen (e.g., Target-Specific Enzyme Assay) hit_id->secondary Active sar Structure-Activity Relationship (SAR) Analysis hit_id->sar Inactive dose_resp Dose-Response & IC50 Determination secondary->dose_resp dose_resp->sar lead_opt Lead Optimization sar->lead_opt

Caption: A typical workflow for screening and hit validation.

Methodology Outline:

  • Primary Screen (e.g., Anticancer):

    • Use a cell viability assay, such as the MTT assay, against a panel of cancer cell lines.[6]

    • Plate cells and treat with a single high concentration (e.g., 10 µM) of each library compound for 48-72 hours.

    • Controls: Include a vehicle control (DMSO) representing 100% viability and a positive control (e.g., a known cytotoxic drug like Doxorubicin) to ensure the assay is responsive.

    • Identify "hits" as compounds that reduce cell viability below a predefined threshold (e.g., 50%).

  • Secondary Screen (Target-Specific):

    • For hits from the primary screen, perform an assay against the hypothesized molecular target (e.g., a recombinant SIRT3 enzyme activity assay).[10]

    • This step validates that the compound's cytotoxic effect is mediated through the intended target.

    • Controls: Include a vehicle control (no inhibition) and a known inhibitor of the target enzyme as a positive control.

  • Dose-Response and IC50 Determination:

    • Test confirmed hits across a range of concentrations (e.g., 8-point, 3-fold serial dilutions) in the secondary assay to determine the IC50 value, a quantitative measure of potency.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the scaffold is key to optimizing a hit compound into a lead candidate. The SAR provides a rational basis for these modifications.[5]

G cluster_nodes Scaffold Scaffold R1_Node R1 (N1-Position): - Modulates cell permeability - Can fill hydrophobic pockets R2_Node R2 (Carbocycle): - Fine-tunes 3D shape - Impacts metabolic stability R3_Node R3 (Aromatic Ring): - Governs target recognition - Key for potency & selectivity R4_Node R4 (C3-Amide): - Introduces new interaction vectors - Modulates solubility & PK

Caption: Key modification points for SAR studies on the scaffold.

  • R1 (Aromatic Ring): This is often the primary determinant of target specificity. Substituents on this ring (halogens, methoxy groups, etc.) can profoundly affect potency by interacting with specific sub-pockets of the target protein's binding site.

  • R2 (Carbocyclic Ring): Modifications here, such as changing from a 6-membered ring to a 5-membered ring or adding methyl groups, can alter the molecule's conformational rigidity and overall shape, which can enhance selectivity.

  • R3 (N1-Position): Alkylation or arylation at the lactam nitrogen can be used to explore additional binding interactions or to block potential sites of metabolism.

  • R4 (C3-Carboxamide): The nature of the amine used for amidation is critical. Introducing basic amines can improve solubility, while larger, more complex groups can probe for additional interactions with the target.

Conclusion and Future Perspectives

The 2,5-dioxo-hexahydroquinoline-3-carboxylic acid scaffold represents a powerful and highly adaptable platform for modern drug discovery. Its synthetic tractability via multi-component reactions allows for the rapid generation of diverse chemical libraries. The demonstrated success in developing potent and selective modulators for targets in oncology, inflammation, and neuroscience underscores its broad therapeutic potential. Future efforts should focus on exploring novel derivatization strategies, employing computational methods to guide library design, and expanding the application of this scaffold to new and challenging biological targets.

References

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  • Genc, B., et al. (2022). Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. PubMed Central. Available at: [Link]

  • Oladipo, I., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central. Available at: [Link]

  • El-Mekabaty, A., et al. (2023). Bioactive assessment of hexahydroquinoline derivatives prepared via a biochar/Fe3O4@APTMS magnetic catalyst: focus on antidiabetic and antibacterial properties. RSC Publishing. Available at: [Link]

  • Ji, M., et al. (2005). Design, synthesis and structure-activity relationship studies of hexahydropyrazinoquinolines as a novel class of potent and selective dopamine receptor 3 (D3) ligands. PubMed. Available at: [Link]

  • Hofmann, B., et al. (2009). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. ResearchGate. Available at: [Link]

  • Janezic, D., et al. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. National Institutes of Health. Available at: [Link]

  • Verma, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. ResearchGate. Available at: [Link]

  • Barkule, A. B., et al. (2023). Guanidine hydrochloride-catalyzed synthesis of hexahydroquinoline-3-carboxamide derivatives in aqueous medium: an efficient and expeditious approach. ResearchGate. Available at: [Link]

  • Szymański, P., et al. (2015). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Available at: [Link]

  • Kumar, S. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available at: [Link]

  • Yilmaz, I., et al. (2021). A new perspective for biological activities of novel hexahydroquinoline derivatives. DergiPark. Available at: [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • Prosvirkin, A. V., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. Available at: [Link]

  • Encinas López, A. (2015). Quinolines: Privileged Scaffolds in Medicinal Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • Bouyahya, A., et al. (2024). An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking. MDPI. Available at: [Link]

  • Nielsen, T. E., et al. (2020). Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine. MDPI. Available at: [Link]

  • Martínez-Amezcua, M. C., et al. (2022). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. MDPI. Available at: [Link]

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  • Wang, Z., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. Available at: [Link]

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Sources

Application of Hexahydroquinolines in Anti-inflammatory Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Hexahydroquinolines in Inflammation

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative process, chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. The quest for novel and effective anti-inflammatory agents with improved safety profiles remains a significant challenge in medicinal chemistry.

Hexahydroquinolines, a class of nitrogen-containing heterocyclic compounds, have emerged as a promising scaffold in the discovery of new anti-inflammatory drugs. These compounds are structurally related to 1,4-dihydropyridines (1,4-DHPs), a class of molecules well-known for their calcium channel blocking activity and established anti-inflammatory properties.[1][2] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of hexahydroquinolines in anti-inflammatory drug discovery. It delves into their mechanism of action, provides detailed protocols for their evaluation, and offers insights into data interpretation and future research directions.

Mechanistic Insights: How Hexahydroquinolines Modulate the Inflammatory Cascade

The anti-inflammatory effects of hexahydroquinolines are believed to be multifactorial, targeting key signaling pathways that orchestrate the inflammatory response. While research is ongoing, current evidence points towards their ability to interfere with the production of pro-inflammatory mediators and modulate critical intracellular signaling cascades.

Modulation of Key Signaling Pathways

The inflammatory response is tightly regulated by a complex network of signaling pathways. Dysregulation of these pathways is a hallmark of chronic inflammatory diseases. Hexahydroquinoline derivatives have been shown to modulate several of these critical pathways:

  • Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][4][5] Some quinoline derivatives have demonstrated the ability to inhibit the activation of the NF-κB pathway, thereby suppressing the downstream inflammatory cascade.[6][7] This inhibition can occur at various levels, including preventing the degradation of the inhibitory IκBα protein and blocking the nuclear translocation of the active p65 subunit.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family of proteins (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[8][9][10] The inhibition of MAPK signaling, particularly the p38 and JNK pathways, is a validated strategy for anti-inflammatory drug development. There is evidence to suggest that compounds with a quinoline scaffold can modulate MAPK signaling, contributing to their anti-inflammatory effects.

  • Transforming Growth Factor-beta (TGF-β) Signaling: TGF-β is a pleiotropic cytokine with both pro- and anti-inflammatory roles depending on the cellular context. Some studies on hexahydroquinoline derivatives have shown a significant decrease in the levels of TGF-β1, suggesting a potential mechanism for their anti-inflammatory activity in specific contexts.[2][11][12][13]

Below is a diagram illustrating the potential points of intervention for hexahydroquinolines within these key inflammatory signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK MAPK_Cascades MAPK Cascades (ERK, JNK, p38) Receptor->MAPK_Cascades IκBα IκBα IKK->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases NF-κB_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB_n translocates AP-1 AP-1 MAPK_Cascades->AP-1 activates AP-1_n AP-1 AP-1->AP-1_n translocates Gene_Expression Pro-inflammatory Gene Expression NF-κB_n->Gene_Expression AP-1_n->Gene_Expression Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) Gene_Expression->Pro_inflammatory_Mediators Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->Receptor Hexahydroquinoline Hexahydroquinoline Derivative Hexahydroquinoline->IKK Inhibition Hexahydroquinoline->MAPK_Cascades Inhibition Hexahydroquinoline->NF-κB_n Inhibition of nuclear translocation

Caption: Potential mechanisms of anti-inflammatory action of hexahydroquinolines.

Experimental Evaluation of Hexahydroquinoline Derivatives

A systematic evaluation of the anti-inflammatory potential of novel hexahydroquinoline derivatives involves a combination of in vitro and in vivo assays. This section provides detailed, field-proven protocols for key experiments.

In Vitro Assays: Cellular Models of Inflammation

In vitro assays provide a controlled environment to dissect the molecular mechanisms of action and to perform initial screening of a library of compounds.

This protocol describes the use of RAW 264.7 murine macrophages, a widely used cell line for studying inflammation. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce an inflammatory response.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
  • Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

2. Compound Treatment and LPS Stimulation:

  • Prepare stock solutions of hexahydroquinoline derivatives in dimethyl sulfoxide (DMSO).
  • Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known NSAID like indomethacin).
  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

3. Measurement of Nitric Oxide (NO) Production (Griess Assay):

  • After the incubation period, collect 100 µL of the cell culture supernatant.
  • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.
  • Incubate at room temperature for 10-15 minutes.
  • Measure the absorbance at 540 nm using a microplate reader.
  • Quantify the nitrite concentration, a stable metabolite of NO, using a sodium nitrite standard curve.

4. Measurement of Pro-inflammatory Cytokines (ELISA):

  • Collect the cell culture supernatant as described above.
  • Quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

5. Cell Viability Assay (MTT Assay):

  • To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, perform a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay on a parallel plate of cells treated with the hexahydroquinoline derivatives without LPS stimulation.[2][11][12][13]

This protocol allows for the investigation of the effect of hexahydroquinoline derivatives on the activation of key signaling proteins.

1. Cell Lysis and Protein Quantification:

  • After treatment with the compounds and LPS, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
  • Determine the protein concentration of the cell lysates using a BCA protein assay kit.

2. SDS-PAGE and Western Blotting:

  • Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
  • Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, phospho-p38, p38, phospho-ERK, ERK, IκBα).
  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. Data Analysis:

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cell_Culture" [label="RAW 264.7 Cell Culture"]; "Seeding" [label="Seed cells in 96-well plates"]; "Pre-treatment" [label="Pre-treat with\nHexahydroquinolines"]; "Stimulation" [label="Stimulate with LPS"]; "Incubation" [label="Incubate for 24h"]; "Supernatant_Collection" [label="Collect Supernatant"]; "Griess_Assay" [label="Griess Assay for NO"]; "ELISA" [label="ELISA for Cytokines\n(TNF-α, IL-6)"]; "Cell_Lysis" [label="Cell Lysis"]; "Western_Blot" [label="Western Blot for\nNF-κB & MAPK proteins"]; "Data_Analysis" [label="Data Analysis and\nInterpretation"]; "End" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Cell_Culture"; "Cell_Culture" -> "Seeding"; "Seeding" -> "Pre-treatment"; "Pre-treatment" -> "Stimulation"; "Stimulation" -> "Incubation"; "Incubation" -> "Supernatant_Collection"; "Incubation" -> "Cell_Lysis"; "Supernatant_Collection" -> "Griess_Assay"; "Supernatant_Collection" -> "ELISA"; "Cell_Lysis" -> "Western_Blot"; "Griess_Assay" -> "Data_Analysis"; "ELISA" -> "Data_Analysis"; "Western_Blot" -> "Data_Analysis"; "Data_Analysis" -> "End"; }

Caption: Experimental workflow for in vitro evaluation of hexahydroquinolines.

In Vivo Assays: Animal Models of Inflammation

In vivo models are essential for evaluating the efficacy, pharmacokinetics, and safety of lead compounds in a whole-organism context.

This is a widely used and well-characterized model of acute inflammation.

1. Animals:

  • Use male Wistar or Sprague-Dawley rats (150-200 g).
  • Acclimatize the animals for at least one week before the experiment.

2. Compound Administration:

  • Administer the hexahydroquinoline derivatives orally (p.o.) or intraperitoneally (i.p.) at various doses.
  • Include a vehicle control group and a positive control group (e.g., indomethacin, 10 mg/kg, p.o.).

3. Induction of Inflammation:

  • One hour after compound administration, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

  • Measure the paw volume or thickness using a plethysmometer or a digital caliper at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

5. Histopathological Analysis (Optional):

  • At the end of the experiment, euthanize the animals and collect the paw tissue for histopathological examination to assess the infiltration of inflammatory cells.

Data Interpretation and Structure-Activity Relationships

The data generated from these assays will allow for a comprehensive evaluation of the anti-inflammatory potential of the synthesized hexahydroquinoline derivatives.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data obtained from the in vitro and in vivo experiments.

Compound IDStructureIn Vitro ActivityIn Vivo Activity
NO Inhibition IC₅₀ (µM) Paw Edema Inhibition (%)
TNF-α Inhibition (%) (at a specific dose and time point)
IL-6 Inhibition (%)
Lead Compound 1 [Insert 2D Structure]
Derivative 1.1 [Insert 2D Structure]
Derivative 1.2 [Insert 2D Structure]
Indomethacin [Insert 2D Structure]

Note: The IC₅₀ values and percentage inhibitions should be determined from dose-response curves.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the hexahydroquinoline scaffold can provide valuable insights into the structural requirements for anti-inflammatory activity.[14][15][16] Key areas for modification include:

  • Substituents on the phenyl ring: The nature and position of substituents on the phenyl ring at the 4-position can significantly influence activity.

  • Ester group at the 3-position: Variation of the ester group can affect potency and pharmacokinetic properties.

  • Substituents on the hexahydroquinoline core: Modifications to the core structure can impact the overall conformation and interaction with biological targets.

By correlating the structural modifications with the observed biological activity, a robust SAR can be established, guiding the design of more potent and selective anti-inflammatory agents.

Conclusion and Future Directions

Hexahydroquinolines represent a promising class of compounds for the development of novel anti-inflammatory therapeutics. Their ability to modulate key inflammatory pathways, such as NF-κB and MAPK, provides a solid rationale for their further investigation. The protocols outlined in this application note provide a robust framework for the systematic evaluation of these compounds.

Future research in this area should focus on:

  • Elucidating the precise molecular targets of hexahydroquinolines within the inflammatory signaling cascades.

  • Expanding the SAR studies to optimize potency, selectivity, and pharmacokinetic properties.

  • Evaluating the efficacy of lead compounds in more complex, chronic models of inflammatory diseases.

  • Investigating the potential for dual-action compounds that combine anti-inflammatory activity with other therapeutic benefits.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of the next generation of anti-inflammatory drugs based on the versatile hexahydroquinoline scaffold.

References

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  • Pehlivlanlar, E., Arca Cakir, D., Gunes, H. S., Sari, S., Yilmaz, V. T., Buyukbingol, E., & Safi, O. Z. (2024). Synthesis and Characterization of New Hexahydroquinoline Derivatives, Evaluation of Their Cytotoxicity, Intracellular ROS Production and Inhibitory Effects on Inflammatory Mediators.
  • Pehlivlanlar, E., Arca Cakir, D., Gunes, H. S., Sari, S., Yilmaz, V. T., Buyukbingol, E., & Safi, O. Z. (2023).
  • Kumar, A., & Narasimhan, B. (2018). Quantitative Structure Activity Relationships studies of Non-steroidal Anti-inflammatory Drugs: A Review.
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Application Notes & Protocols: Evaluating the Cytotoxicity of 2,5-dioxo-hexahydroquinoline-3-carboxylic acid on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on assessing the cytotoxic potential of 2,5-dioxo-hexahydroquinoline-3-carboxylic acid against various cancer cell lines. Quinoline derivatives represent a promising class of compounds in oncology, known to interfere with multiple cellular processes essential for cancer progression, including cell cycle regulation, apoptosis, and key signaling pathways.[1] This guide details the scientific rationale, step-by-step protocols for two complementary cytotoxicity assays—the MTT assay for cell viability and the Lactate Dehydrogenase (LDH) release assay for membrane integrity—and provides a framework for robust data analysis and interpretation. By integrating established methodologies with expert insights, these protocols are designed to be self-validating, ensuring the generation of reliable and reproducible results for preclinical drug discovery.

Scientific Rationale and Background

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer properties.[2] These compounds can exert their effects through diverse mechanisms such as inhibiting topoisomerases, interfering with tubulin polymerization, and modulating critical signaling cascades like the PI3K/AKT pathway.[2][3] The compound of interest, 2,5-dioxo-hexahydroquinoline-3-carboxylic acid, belongs to this broad class. Evaluating its cytotoxic effect is a critical first step in determining its potential as an anticancer therapeutic.

Cytotoxicity is the capacity of a substance to cause damage to cells, which can manifest as apoptosis (programmed cell death), necrosis (uncontrolled cell death), or an inhibition of cell proliferation.[4] To obtain a comprehensive understanding of the compound's effect, it is crucial to employ multiple assays that measure different cellular endpoints.[5]

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a cornerstone for assessing cell viability.[6] It measures the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[8]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the integrity of the plasma membrane.[9] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[10] Measuring the amount of LDH in the supernatant provides a direct index of cell death.[4]

By using these two assays in parallel, researchers can distinguish between cytostatic effects (inhibition of proliferation, primarily detected by MTT) and cytotoxic effects (direct cell killing, detected by LDH).

Materials and Reagents

General Cell Culture:

  • Selected cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-25, T-75)

  • 96-well flat-bottom cell culture plates, sterile

  • Humidified incubator (37°C, 5% CO₂)

Test Compound Preparation:

  • 2,5-dioxo-hexahydroquinoline-3-carboxylic acid (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

MTT Assay:

  • MTT reagent (5 mg/mL in sterile PBS). Store protected from light at -20°C.[6]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol).[11]

LDH Assay:

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, or Sigma-Aldrich). These kits typically include:

    • Assay Buffer

    • Substrate Mix (e.g., diaphorase/NAD+/lactate/INT).[12]

    • Stop Solution

    • Lysis Buffer (for maximum LDH release control)

    • LDH Positive Control

Equipment:

  • Laminar flow hood (Class II)

  • Inverted microscope

  • Centrifuge

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at relevant wavelengths (e.g., 570 nm for MTT, 490 nm for LDH).[7][12]

  • Orbital shaker

Experimental Workflow and Protocols

The overall experimental workflow is designed to ensure consistency and minimize variability.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay & Measurement cluster_analysis Phase 4: Data Analysis A Propagate & Maintain Cancer Cell Lines B Prepare Stock Solution of Test Compound in DMSO C Perform Serial Dilutions of Compound F Treat Cells with Compound Dilutions C->F D Seed Cells into 96-Well Plates E Incubate (24h) for Adherence D->E E->F G Incubate for Exposure Period (24-72h) F->G H Perform MTT Assay (Add MTT, Incubate, Solubilize) G->H I Perform LDH Assay (Transfer Supernatant, Add Reagents) G->I J Read Absorbance on Microplate Reader H->J I->J K Calculate % Viability and % Cytotoxicity J->K L Generate Dose-Response Curves K->L M Determine IC50 Value L->M

Caption: Experimental workflow for cytotoxicity testing.

General Cell Culture and Seeding

Maintaining healthy, logarithmically growing cell cultures is paramount for reproducible results.[13]

  • Cell Maintenance: Culture cells according to established guidelines (e.g., from ATCC or other cell bank resources).[14] Regularly examine cultures microscopically for confluency and signs of contamination.[13] Passage cells before they reach 90% confluency.

  • Cell Seeding: a. Harvest cells using Trypsin-EDTA and neutralize with complete medium. b. Perform a cell count (e.g., using a hemocytometer and Trypan Blue). c. Dilute the cell suspension to the desired seeding density in complete medium. The optimal density varies by cell line and should be determined empirically to ensure cells are in an exponential growth phase during treatment (typically 5,000-10,000 cells/well).[12] d. Dispense 100 µL of the cell suspension into the wells of a 96-well plate.[15] e. Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.[12]

Preparation of 2,5-dioxo-hexahydroquinoline-3-carboxylic acid

Safety Precaution: The related compound 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is listed as a skin, eye, and respiratory irritant.[16] Always handle the test compound in a chemical fume hood and wear appropriate personal protective equipment (PPE). Consult the specific Material Safety Data Sheet (MSDS) for the compound.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the compound in sterile DMSO. Ensure complete dissolution.

  • Serial Dilutions: Perform serial dilutions of the stock solution in serum-free or low-serum medium to create a range of working concentrations.[15] It is critical that the final concentration of DMSO in the wells be non-toxic to the cells, typically ≤0.5%.[17]

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from established methods.[6][18]

  • Cell Treatment: After the 24-hour pre-incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the test compound. Include "vehicle control" wells (containing the same final concentration of DMSO as the treated wells) and "untreated control" wells (containing medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[18]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from the wells. Add 150 µL of the solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[7]

  • Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background noise.[6]

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol follows the general principle of commercial LDH assay kits.[12][19]

  • Cell Treatment: Prepare and treat a separate 96-well plate exactly as described in step 1 of the MTT protocol. It is essential to set up the following controls on the same plate:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells to which Lysis Buffer will be added.

    • Vehicle Control: Cells treated with the highest concentration of DMSO.

    • Background Control: Medium only (no cells).[20]

  • Incubation: Incubate the plate for the same exposure time as the MTT assay.

  • Maximum Release Control: 45 minutes before the end of the incubation, add 10 µL of the kit's Lysis Buffer to the "Maximum Release" control wells.

  • Sample Collection: Centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatants.

  • Incubation & Reading: Incubate at room temperature for 30 minutes, protected from light. Add 50 µL of Stop Solution. Measure the absorbance at 490 nm within 1 hour. Use 680 nm as a reference wavelength to subtract background.[12]

Data Analysis and Interpretation

Calculations

MTT Assay - Percent Viability:

  • Formula: % Viability = [(Abssample - Absblank) / (Absvehicle control - Absblank)] x 100

  • Abssample: Absorbance of treated cells.

  • Absvehicle control: Absorbance of cells treated with vehicle (DMSO) only.

  • Absblank: Absorbance of medium and MTT only (no cells).

LDH Assay - Percent Cytotoxicity:

  • First, correct all absorbance values by subtracting the background absorbance (medium only).

  • Formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Dose-Response Curves and IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.[21] It represents the concentration required to inhibit a biological process by 50%.[22]

  • Plot the % Viability (from MTT) or % Cytotoxicity (from LDH) on the Y-axis against the logarithm of the compound concentration on the X-axis.

  • Use a non-linear regression software (e.g., GraphPad Prism, SigmaPlot) to fit the data to a sigmoidal dose-response curve (variable slope).[23]

  • The software will calculate the IC₅₀ value from this curve.[24]

Data Presentation

Summarize the calculated IC₅₀ values in a clear, structured table for easy comparison across different cell lines and time points.

Cell LineIncubation Time (h)AssayIC₅₀ (µM) ± SD
MCF-748MTT[Insert Value]
MCF-748LDH[Insert Value]
A54948MTT[Insert Value]
A54948LDH[Insert Value]

Data should be presented as the mean ± standard deviation from at least three independent experiments (n=3).[25]

Hypothetical Mechanism of Action

Based on existing literature for quinoline derivatives, 2,5-dioxo-hexahydroquinoline-3-carboxylic acid could potentially induce cytotoxicity by interfering with pro-survival signaling pathways, such as the PI3K/Akt pathway, which ultimately leads to the activation of apoptotic caspases.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion cluster_nucleus Apoptosis RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates Bad Bad Akt->Bad Inhibits (Phosphorylation) Bcl2 Bcl-2 Bad->Bcl2 Inhibits CytoC Cytochrome c Release Bcl2->CytoC Inhibits Compound Quinoline Derivative (Hypothesized Target) Compound->Akt Inhibits Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Cell Death Casp3->Apoptosis

Caption: Hypothetical signaling pathway for quinoline-induced apoptosis.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
High background in MTT assay - Contamination (bacterial, yeast).- Phenol red in medium can interfere.- Incomplete solubilization of formazan.- Check cultures for contamination.- Use phenol red-free medium for the assay steps if possible.[17] - Ensure vigorous mixing/shaking after adding solubilizer.
High background in LDH assay - High spontaneous LDH release due to unhealthy cells.- Serum in medium contains LDH.- Use cells in the logarithmic growth phase.- Minimize handling stress (e.g., harsh pipetting).- Use a serum-free medium background control to subtract serum LDH activity.
Poor dose-response curve - Compound concentrations are too high/low.- Compound precipitated out of solution.- Assay incubation time is too short/long.- Perform a broader range of serial dilutions (e.g., log-fold dilutions).- Check solubility of the compound at working concentrations.- Optimize the incubation time (e.g., 24, 48, 72 hours).
Inconsistent results between replicates - Uneven cell seeding.- Pipetting errors.- "Edge effect" in 96-well plates.- Ensure the cell suspension is homogenous before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.

References

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • BMG Labtech. (2025). Cytotoxicity assays – what your cells don't like. [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. [Link]

  • PubChem. 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid. [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. [Link]

  • Valdes-Garcia, G., et al. (2023). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules. [Link]

  • Macleod, R. A., & Langdon, S. P. (2013). Essential Techniques of Cancer Cell Culture. Methods in Molecular Biology. [Link]

  • Wikipedia. Half maximal inhibitory concentration (IC50). [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Geraghty, R. J., et al. (2019). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. International Journal of Molecular Sciences. [Link]

  • Sebaugh, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Varma, M. V. S., et al. (2011). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. [Link]

  • FroggaBio. Cancer Cell Culture Guide. [Link]

  • Teymori, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research. [Link]

  • Al-Bayati, F. A. (2023). MTT Assay protocol. protocols.io. [Link]

  • Chen, Y., et al. (2018). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences. [Link]

  • Weyermann, J., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Journal of Pharmacological and Toxicological Methods. [Link]

  • GraphPad. How to determine an IC50. [Link]

  • Valdes-Garcia, G., et al. (2023). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. ResearchGate. [Link]

  • G, Amrithanjali, et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Osman, N. S., et al. (2024). an overview of quinoline derivatives as anti-cancer agents. ResearchGate. [Link]

  • Teymori, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as. Semantic Scholar. [Link]

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Application Notes & Protocols: A Guide to Developing Hexahydroquinoline Derivatives as Calcium Channel Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Calcium Channel Modulation

Voltage-gated calcium channels (VGCCs) are fundamental regulators of a vast array of physiological processes, from cardiovascular function and neurotransmission to muscle contraction.[1][2] The influx of calcium ions through these channels acts as a critical intracellular signal.[3] Dysregulation of VGCC activity is implicated in numerous pathologies, including hypertension, angina, and certain cardiac arrhythmias.[4][5] Consequently, molecules that can modulate these channels, particularly blockers, represent a cornerstone of modern pharmacotherapy.[6][7]

The 1,4-dihydropyridine (DHP) class of calcium channel blockers, such as nifedipine and amlodipine, has achieved significant clinical success, validating the L-type calcium channel as a prime therapeutic target.[5][8] Hexahydroquinolines, as structural analogues of 1,4-DHPs, present a compelling scaffold for the development of novel calcium channel modulators with potentially improved pharmacological profiles.[9][10] This guide provides a comprehensive framework for the synthesis, screening, and validation of hexahydroquinoline derivatives, designed for researchers and drug development professionals aiming to explore this promising chemical space.

Section 1: Synthesis of Hexahydroquinoline Derivatives via Multicomponent Reaction

The chemical synthesis of a focused library of compounds is the foundational step in any drug discovery campaign. For hexahydroquinoline derivatives, one-pot multicomponent reactions, such as the Hantzsch synthesis or its modifications, offer an efficient and versatile approach.[6][11][12] This method allows for the rapid generation of structural diversity by varying the constituent reactants.

Causality Behind the Method: Multicomponent reactions are chosen for their high atom economy and operational simplicity. By combining three or more reactants in a single step, this strategy minimizes waste, reduces purification steps, and accelerates the generation of a diverse chemical library from readily available starting materials.[12][13] The use of a mild and recyclable catalyst, such as ZrOCl₂·8H₂O, aligns with the principles of green chemistry.[11]

Protocol 1.1: One-Pot Synthesis of a Hexahydroquinoline Library

Principle: This protocol describes the synthesis of hexahydroquinoline derivatives through a zirconium-catalyzed one-pot reaction involving an aromatic aldehyde, dimedone, a β-ketoester (e.g., ethyl acetoacetate), and ammonium acetate.[11]

Materials & Reagents:

  • Substituted aromatic aldehydes

  • Dimedone

  • Ethyl acetoacetate

  • Ammonium acetate

  • Zirconyl chloride octahydrate (ZrOCl₂·8H₂O)

  • Ethanol (solvent)

  • Ethyl acetate and Hexane (for recrystallization)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), dimedone (1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (1.2 mmol).

  • Solvent & Catalyst Addition: Add 10 mL of ethanol to the flask. Introduce the catalyst, ZrOCl₂·8H₂O (0.15 mol%).

  • Reaction Execution: Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle. Heat the mixture to reflux (approximately 80-85°C) with continuous stirring.

  • Monitoring Progress: Monitor the reaction's progress using TLC. The disappearance of the starting materials, particularly the aldehyde, indicates completion. Typical reaction times range from 2-4 hours.

  • Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate will often form. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. If further purification is needed, recrystallize the product from an ethyl acetate/hexane solvent system.

  • Characterization: Dry the purified product under a vacuum. Characterize the final compound to confirm its structure and purity using techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy.

G Aldehyde Aromatic Aldehyde (R-CHO) Catalyst ZrOCl₂·8H₂O Ethanol, Reflux Aldehyde->Catalyst Dimedone Dimedone Dimedone->Catalyst Ketoester β-Ketoester Ketoester->Catalyst Ammonium Ammonium Acetate Ammonium->Catalyst Product Hexahydroquinoline Derivative Catalyst->Product One-Pot Reaction

Caption: General synthetic scheme for hexahydroquinoline derivatives.

Section 2: High-Throughput Screening for Calcium Channel Activity

With a library of synthesized compounds, the next step is to perform a primary screen to identify "hits"—compounds that exhibit the desired biological activity. For calcium channel modulators, a fluorescence-based assay using a Fluorometric Imaging Plate Reader (FLIPR) is the industry standard for high-throughput screening (HTS).[3][14]

Causality Behind the Method: The FLIPR system enables rapid and simultaneous measurement of intracellular calcium changes across many samples (e.g., in a 384-well plate).[3] The assay uses a calcium-sensitive dye that fluoresces upon binding to Ca²⁺. By depolarizing the cells to open voltage-gated calcium channels, we can measure the calcium influx. A compound that blocks these channels will reduce the fluorescence signal, providing a robust and quantifiable readout of its activity. This method is chosen for its scalability, speed, and sensitivity, making it ideal for screening hundreds or thousands of compounds efficiently.

Protocol 2.1: FLIPR Calcium Assay for Identifying Channel Blockers

Principle: Cells expressing the target calcium channel (e.g., HEK293 cells stably expressing Cav1.2) are loaded with a calcium-sensitive fluorescent dye. The baseline fluorescence is measured before and after the addition of the test compounds. The cells are then stimulated with a depolarizing agent (e.g., a high concentration of potassium chloride) to activate the calcium channels, and the change in fluorescence is recorded. Inhibitors will cause a dose-dependent reduction in the stimulated fluorescence signal.[15][16]

Materials & Reagents:

  • HEK293 cells stably expressing the L-type calcium channel subunit Cav1.2.

  • FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Kit).[16]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Test Compounds (hexahydroquinoline derivatives) dissolved in DMSO.

  • Positive Control: Nifedipine or Verapamil.

  • Vehicle Control: DMSO.

  • Stimulation Solution: Assay buffer containing a high concentration of KCl (e.g., 90 mM) to cause membrane depolarization.

  • Black-wall, clear-bottom 384-well microplates.

  • Fluorometric Imaging Plate Reader (FLIPR).

Step-by-Step Methodology:

  • Cell Plating: Seed the HEK293-Cav1.2 cells into 384-well plates at a density that will result in a confluent monolayer the next day (e.g., 15,000-20,000 cells per well). Incubate overnight at 37°C, 5% CO₂.[15][16]

  • Compound Plate Preparation: Prepare serial dilutions of the hexahydroquinoline derivatives, nifedipine (positive control), and DMSO (vehicle) in assay buffer in a separate 384-well compound plate.

  • Dye Loading: The next day, prepare the dye-loading solution according to the manufacturer's protocol (e.g., FLIPR Calcium 6 Kit).[16] Remove the cell culture medium from the cell plate and add an equal volume of the loading buffer to each well.[15]

  • Incubation: Incubate the cell plate for 1-2 hours at 37°C, 5% CO₂, to allow the cells to take up the dye.

  • Assay Execution on FLIPR:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument parameters: establish a baseline fluorescence reading for 10-20 seconds.

    • The instrument will then automatically add the compounds from the compound plate to the cell plate.

    • Record the fluorescence for another 3-5 minutes to observe any immediate effects of the compounds.

    • The instrument will then add the KCl stimulation solution to all wells to depolarize the cells.

    • Record the resulting fluorescence peak for 2-3 minutes.

  • Data Analysis: The primary readout is the peak fluorescence intensity (or the area under the curve) following KCl stimulation.

    • Normalize the data: Percentage Inhibition = (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background)) * 100.

    • Plot the percentage inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each active compound.

Section 3: Gold-Standard Validation with Patch-Clamp Electrophysiology

While HTS is excellent for identifying hits, it is an indirect measure of channel activity. The gold-standard technique for directly studying ion channel function is patch-clamp electrophysiology.[17] It provides detailed information on the mechanism of action, voltage-dependency, and kinetics of channel block.

Causality Behind the Method: The whole-cell patch-clamp configuration allows for the precise control of the cell's membrane potential while measuring the tiny ionic currents flowing through the channels.[18][19] This provides unparalleled resolution and is essential for confirming that the activity observed in the FLIPR assay is due to a direct block of the target calcium channel. It allows us to ask more detailed questions: Does the block depend on the channel being open or closed? How quickly does the compound bind and unbind? Answering these questions is critical for lead optimization.

Protocol 3.1: Whole-Cell Voltage-Clamp Recording of Calcium Currents

Principle: A glass micropipette forms a high-resistance (giga-ohm) seal with the cell membrane.[17] The membrane patch under the pipette is then ruptured, providing electrical access to the entire cell.[19] The membrane voltage is "clamped" at a specific potential, and a voltage step protocol is applied to elicit calcium currents, which are recorded before and after the application of the test compound.

Materials & Reagents:

  • HEK293-Cav1.2 cells plated on glass coverslips.

  • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer, computer with acquisition software).

  • Borosilicate glass capillaries and a pipette puller.[17]

  • External Solution (in mM): 120 NaCl, 20 BaCl₂ (or CaCl₂), 10 HEPES, 10 Glucose, 1 MgCl₂. (Barium is often used as the charge carrier to increase current size and reduce calcium-dependent inactivation).

  • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. (Cesium is used to block potassium channels from the inside).

  • Test compounds dissolved in the external solution.

Step-by-Step Methodology:

  • Preparation: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.[17]

  • Pipette Fabrication: Pull a glass capillary to create a micropipette with a resistance of 3-7 MΩ when filled with the internal solution.[17][18]

  • Approaching the Cell: Under microscopic guidance, carefully guide the pipette tip to touch the surface of a target cell.[17]

  • Seal Formation: Apply gentle suction to form a giga-ohm seal between the pipette tip and the cell membrane. This is observed as a dramatic increase in resistance.[18]

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, achieving the whole-cell configuration.[19]

  • Recording Baseline Currents:

    • Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) where the channels are closed.

    • Apply a depolarizing voltage step (e.g., to +10 mV for 200 ms) to open the channels and elicit an inward Ba²⁺ current. Repeat this step at a regular interval (e.g., every 10 seconds) to establish a stable baseline current.

  • Compound Application: Perfuse the recording chamber with the external solution containing a known concentration of the hexahydroquinoline derivative.

  • Recording Blocked Currents: Continue to apply the voltage-step protocol and record the currents as they are inhibited by the compound until a new steady-state level of block is reached.

  • Washout: Perfuse the chamber with the control external solution to see if the effect of the compound is reversible.

  • Data Analysis:

    • Measure the peak current amplitude before (I_control) and after (I_drug) compound application.

    • Calculate the percentage of block: % Block = (1 - I_drug / I_control) * 100.

    • Repeat for multiple concentrations to generate a dose-response curve and calculate the IC₅₀.

    • Investigate voltage- and use-dependency by altering the holding potential and the frequency of stimulation.[20]

G Start Synthesized Hexahydroquinoline Library PrimaryScreen Primary Screen: FLIPR Calcium Assay (HTS) Start->PrimaryScreen Screen Library Decision1 Activity > Threshold? PrimaryScreen->Decision1 Inactive Inactive Compounds Decision1->Inactive No Hits Confirmed Hits Decision1->Hits Yes SecondaryScreen Secondary Screen: Whole-Cell Patch-Clamp Hits->SecondaryScreen Validate Hits Decision2 Potency & Selectivity Confirmed? SecondaryScreen->Decision2 Lead Lead Compound for Optimization Decision2->Lead Yes Discard Discard or Re-evaluate Decision2->Discard No G Extracellular Extracellular Space (High Ca²⁺) Intracellular Intracellular Space (Low Ca²⁺) Membrane Plasma Membrane Channel L-Type Ca²⁺ Channel CaInflux Ca²⁺ Influx Channel->CaInflux Gating Depolarization Membrane Depolarization Depolarization->Channel Activates Response Cellular Response (e.g., Muscle Contraction) CaInflux->Response Triggers HHQ Hexahydroquinoline Derivative HHQ->Channel Blocks

Caption: Mechanism of action for hexahydroquinoline calcium channel blockers.

Conclusion

The development of novel hexahydroquinoline derivatives as calcium channel modulators is a promising avenue for cardiovascular drug discovery. By employing a logical workflow that begins with efficient chemical synthesis, progresses through high-throughput screening, and culminates in gold-standard electrophysiological validation, researchers can effectively identify and characterize potent lead compounds. The protocols and rationale outlined in this guide provide a robust foundation for navigating this process, ultimately enabling the translation of chemical novelty into therapeutic potential.

References

  • Calcium Channel Blocker Ingestion: An Evidence- Based Consensus Guideline for Out-of-Hospital Management.The American Academy of Clinical Toxicology.
  • Patch-clamp protocol.Source not specified.
  • What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules? ResearchGate.[Link]

  • Integrating GPCR Regulation and Calcium Dynamics in Airway Smooth Muscle Function: A Comprehensive Review. MDPI.[Link]

  • Discovery and Development of Calcium Channel Blockers. PubMed Central.[Link]

  • Patch-Clamp Recording Protocol. Creative Bioarray.[Link]

  • Whole Cell Patch Clamp Protocol. Source not specified.[Link]

  • FLIPR Calcium 5 Assay Kit Guide. Molecular Devices.[Link]

  • Synthesis of hexahydroquinoline (HHQ) derivatives using ZrOCl2·8H2O as a potential green catalyst and optimization of reaction conditions using design of experiment (DOE). RSC Publishing.[Link]

  • Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. PubMed.[Link]

  • Evaluating State Dependence and Subtype Selectivity of Calcium Channel Modulators in Automated Electrophysiology Assays. National Institutes of Health.[Link]

  • Patch-Clamp Electrophysiology of Intracellular Ca2+ Channels. PubMed Central.[Link]

  • Synthesis, QSAR and Calcium Channel Modulator Activity of New Hexahydroquinoline Derivatives Containing Nitroimidazole. PubMed.[Link]

  • Mouse models to study L-type calcium channel function. PubMed.[Link]

  • Calcium Channel Blockers. AccessMedicine.[Link]

  • In vitro testing of calcium channel blockers and cytotoxic chemotherapy in B-cell low-grade non-Hodgkin's lymphoma. PubMed Central.[Link]

  • Synthesis of hexahydroquinoline derivatives (5a-5q) from tandem reaction with different aryl aldehydes. ResearchGate.[Link]

  • Identification of Calcium-Channel Receptors in Intact Animals. PubMed.[Link]

  • FLIPR Calcium 6 Assay Kit Guide. Molecular Devices.[Link]

  • Structure-Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. ResearchGate.[Link]

  • FLIPR™ Assays for GPCR and Ion Channel Targets. National Center for Biotechnology Information.[Link]

  • Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. PubMed Central.[Link]

  • Standardized protocol for measuring the effect of Ca2+ channel blocker... ResearchGate.[Link]

  • Nuclear Patch-Clamp Electrophysiology of Ca2+ Channels. ResearchGate.[Link]

  • 1,4-Dihydropyridine antagonist activities at the calcium channel: a quantitative structure-activity relationship approach. ACS Publications.[Link]

  • Calcium channel blocking activity: Screening methods for plant derived compounds. PubMed.[Link]

  • Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons. PubMed Central.[Link]

  • The Dysfunction of Ca2+ Channels in Hereditary and Chronic Human Heart Diseases and Experimental Animal Models. MDPI.[Link]

  • Calcium Channel Blockers. NCBI Bookshelf.[Link]

  • Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. PubMed Central.[Link]

  • Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Source not specified.[Link]

  • Calcium fluorimetry with the FLIPR Calcium 6 kit on FlexStation 3. Protocols.io.[Link]

  • Phenotypic Characterization and Brain Structure Analysis of Calcium Channel Subunit α2δ-2 Mutant (Ducky) and α2δ Double Knockout Mice. Frontiers.[Link]

  • Tandem Protocol of Hexahydroquinoline Synthesis Using [H2-DABCO][HSO4]2 Ionic Liquid as a Green Catalyst at Room Temperature. ACS Omega.[Link]

  • Synthesis and in-vitro screening of novel dihydropyrimidine derivatives as potential calcium channel blockers. Der Pharma Chemica.[Link]

  • Synthesis and Characterization of New Hexahydroquinoline Derivatives, In Silico Determination of Their Inhibitory Effects on... Source not specified.[Link]

  • Determination of the Structural and Pharmacokinetic Basis for Dihydropyridine Calcium Channel Blocker Activity. Preprints.org.[Link]

  • What are Calcium Channel Blockers. PTCB Test Prep.[Link]

  • (PDF) Whole Cell Patch Clamp Protocol v1. ResearchGate.[Link]

  • Calcium assays for the FLIPR System. Molecular Devices.[Link]

  • Resolving the Reversed Rate Effect of Calcium Channel Blockers on Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes and the Impact on In Vitro Cardiac Safety Evaluation. Toxicological Sciences.[Link]

  • Calcium Channel Blockers Part 1 - CVS pharmacology - Dr Rajesh Gubba. YouTube.[Link]

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Application Notes & Protocols: The Use of Hexahydroquinolines as DGAT1 Inhibitors for Metabolic Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of hexahydroquinoline-based compounds as selective inhibitors of Diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 is a critical enzyme that catalyzes the final and rate-limiting step in triglyceride synthesis, making it a high-value target for therapeutic intervention in metabolic diseases such as obesity, type 2 diabetes, and hepatic steatosis. These notes detail the underlying biological rationale, provide field-tested protocols for in vitro and in vivo evaluation, and offer insights into data interpretation. The methodologies described herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.

Introduction: Targeting Triglyceride Synthesis in Metabolic Disease

The global rise in metabolic disorders necessitates the exploration of novel therapeutic targets. Diacylglycerol O-acyltransferase 1 (DGAT1) has emerged as a compelling target due to its central role in lipid metabolism.[1] This enzyme finalizes the synthesis of triglycerides (TGs), the primary form of energy storage in eukaryotes, by converting diacylglycerol (DAG) and a fatty acyl-CoA into a triglyceride.[1][2][3][4] DGAT1 is highly expressed in tissues central to fat metabolism, including the intestine for dietary fat absorption, the liver for packaging very-low-density lipoproteins (VLDL), and adipose tissue for energy storage.[3][5]

Genetic and pharmacological studies have robustly demonstrated that the inhibition of DGAT1 can lead to a range of beneficial metabolic effects. Mice lacking the DGAT1 gene are resistant to diet-induced obesity, exhibit enhanced insulin and leptin sensitivity, and are protected from fatty liver disease.[6][7] Consequently, small molecule inhibitors of DGAT1 are being actively investigated as a promising strategy to reduce fat accumulation, improve glucose homeostasis, and lower circulating lipid levels.[1][8]

The hexahydroquinoline scaffold represents a class of compounds with established biological activity, including anti-inflammatory and cardiovascular effects.[9][10] More recently, quinoline and its derivatives have been optimized to create potent and selective DGAT1 inhibitors, making this chemical class a valuable tool for metabolic research.[11] This guide will provide the scientific foundation and practical protocols to effectively utilize these compounds to investigate DGAT1 function.

Scientific Rationale and Mechanism of Action

The primary mechanism by which DGAT1 inhibitors exert their effects is through the competitive or non-competitive blockage of the enzyme's active site. Many potent inhibitors, such as the well-characterized tool compound T-863, act by binding to the acyl-CoA pocket of the enzyme, preventing the substrate from accessing the catalytic site and thereby halting triglyceride synthesis.[1][8]

The physiological consequences of this inhibition are tissue-specific:

  • In the Intestine: Inhibition of DGAT1 reduces the re-synthesis of triglycerides within enterocytes following a meal. This blunts postprandial hyperlipidemia by delaying and reducing the absorption of dietary fats.[5][8][12]

  • In the Liver: DGAT1 inhibition can decrease the synthesis of triglycerides destined for VLDL particles, which helps to reduce hepatic steatosis and lower circulating VLDL-triglyceride levels.[8][13]

  • In Adipose Tissue: While both DGAT1 and its isoenzyme DGAT2 contribute to fat storage, DGAT1 plays a unique role in protecting the adipocyte from endoplasmic reticulum (ER) stress during periods of high lipolysis.[14][15][16]

This multi-pronged mechanism results in a favorable metabolic phenotype characterized by weight loss, reduced adiposity, and improved insulin sensitivity in preclinical models.[8]

DGAT1_Pathway cluster_synthesis Triglyceride Synthesis Pathway cluster_inhibition Point of Inhibition G3P Glycerol-3-P LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol (DAG) PA->DAG PAP TG Triglyceride (TG) DAG->TG DGAT1 / DGAT2 AcylCoA1 Fatty Acyl-CoA AcylCoA1->LPA AcylCoA1->PA AcylCoA2 Fatty Acyl-CoA AcylCoA2->TG Inhibitor Hexahydroquinoline DGAT1 Inhibitor Inhibitor->DAG Blocks TG Formation

Caption: Triglyceride synthesis pathway highlighting DGAT1 inhibition.

In Vitro Characterization Protocols

The initial characterization of a novel hexahydroquinoline inhibitor involves determining its potency and cellular activity using robust in vitro assays.

Protocol 3.1: Cell-Free DGAT1 Enzyme Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of DGAT1 from a purified or enriched source, providing a direct measure of target engagement.

Causality and Principle: The core of this assay is to quantify the formation of radiolabeled triglyceride from its substrates, diacylglycerol and radiolabeled fatty acyl-CoA, in the presence of a DGAT1 enzyme source (e.g., human intestinal microsomes).[17] A reduction in labeled triglyceride formation relative to a vehicle control indicates enzymatic inhibition. This method is considered the gold standard for determining a compound's intrinsic inhibitory constant (IC50).

Materials:

  • Human intestinal or liver microsomes (commercial source)

  • Hexahydroquinoline inhibitor stock solution (in DMSO)

  • 1,2-Dioleoyl-sn-glycerol (DAG)

  • [14C]Oleoyl-CoA or [3H]Oleoyl-CoA

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4) with protease inhibitors

  • Reaction Stop Solution: Isopropanol:Heptane:Water (80:20:2, v/v/v)

  • Silica Gel TLC plates

  • TLC Mobile Phase: Hexane:Diethyl Ether:Acetic Acid (80:20:1, v/v/v)

  • Scintillation fluid and counter, or phosphor imager system

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the hexahydroquinoline inhibitor in DMSO. A typical final assay concentration range would be 1 nM to 100 µM.

    • Prepare the substrate mix by sonicating 1,2-dioleoyl-sn-glycerol in assay buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, add 2 µL of the inhibitor dilution (or DMSO for vehicle control).

    • Add 5-10 µg of microsomal protein and assay buffer to a final volume of 180 µL.

    • Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C to allow for binding.

  • Initiate Reaction:

    • Start the reaction by adding 20 µL of a pre-warmed mix containing the DAG and [14C]Oleoyl-CoA substrates. Final concentrations should be at or near Vmax conditions (e.g., 100 µM DAG, 25 µM Oleoyl-CoA).[14]

    • Incubate for 15-30 minutes at 37°C. The reaction time should be within the linear range of product formation.

  • Stop Reaction and Lipid Extraction:

    • Terminate the reaction by adding 1.5 mL of the stop solution, followed by 1 mL of heptane.

    • Vortex vigorously for 30 seconds and centrifuge at 1000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper heptane layer, which contains the lipids, to a new tube.

  • Quantification:

    • Spot the extracted lipids onto a silica TLC plate and develop the plate using the mobile phase to separate the lipid classes.

    • Visualize the triglyceride band using a phosphor imager or by scraping the corresponding silica section into a scintillation vial for counting.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation and Controls:

  • Negative Control: DMSO vehicle (0% inhibition).

  • Positive Control: A known DGAT1 inhibitor (e.g., T-863) to validate assay performance.

  • No Enzyme Control: A reaction mix without microsomes to determine background signal.

Caption: Workflow for the cell-free DGAT1 enzyme activity assay.
Protocol 3.2: Cell-Based Triglyceride Synthesis Assay

This protocol assesses the inhibitor's ability to penetrate cell membranes and engage the DGAT1 target in a more physiologically relevant context.

Causality and Principle: The assay measures the incorporation of a labeled fatty acid precursor, like [14C]oleic acid, into the cellular triglyceride pool.[8] Intestinal cell lines (e.g., HT-29) or engineered cells overexpressing human DGAT1 (e.g., HEK293-hDGAT1) are used. A successful inhibitor will reduce the amount of labeled triglyceride synthesized compared to vehicle-treated cells.

Materials:

  • HT-29 or HEK293-hDGAT1 cells

  • Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

  • [14C]Oleic acid complexed to fatty-acid-free BSA

  • Hexahydroquinoline inhibitor stock solution (in DMSO)

  • PBS, Trypsin, and cell lysis buffer (e.g., RIPA)

  • Materials for lipid extraction and TLC as described in Protocol 3.1

Step-by-Step Methodology:

  • Cell Culture: Seed cells in 24-well plates and grow to ~90% confluency.

  • Inhibitor Treatment:

    • Pre-treat cells with serum-free medium containing the hexahydroquinoline inhibitor at various concentrations for 1 hour.[8] Include a DMSO vehicle control.

  • Labeling:

    • Add the [14C]oleic acid-BSA complex to each well (e.g., final concentration of 10 µM oleic acid) and incubate for 4 hours at 37°C.[8]

  • Harvesting and Extraction:

    • Wash cells twice with ice-cold PBS to remove unincorporated label.

    • Lyse the cells and extract total lipids using the method described in Protocol 3.1 (or a Bligh-Dyer extraction).

  • Quantification and Analysis:

    • Separate and quantify the radiolabeled triglyceride fraction using TLC as described above.

    • Normalize the triglyceride signal to total protein content from a parallel well to account for any differences in cell number.

    • Calculate the cellular IC50 value.

Self-Validation and Controls:

  • Vehicle Control: DMSO-treated cells define 100% activity.

  • Cytotoxicity Assay: Run a parallel assay (e.g., MTT or CellTiter-Glo®) with the same inhibitor concentrations to ensure that the observed reduction in TG synthesis is not due to cell death.

In Vivo Evaluation Protocols

Demonstrating efficacy in an animal model is a critical step to validate the therapeutic potential of a DGAT1 inhibitor.

Protocol 4.1: Acute Oral Lipid Tolerance Test (OLTT)

This model is the primary in vivo screen for assessing an inhibitor's impact on intestinal DGAT1 activity and dietary fat absorption.

Causality and Principle: Following an overnight fast, an animal is given an oral bolus of fat (corn oil). In a normal animal, this causes a transient spike in circulating plasma triglycerides. An effective intestinal DGAT1 inhibitor will blunt or delay this postprandial triglyceride excursion by slowing the packaging and absorption of dietary fat.[12][13]

Animal Model: Male C57BL/6J mice (8-10 weeks old).

Step-by-Step Methodology:

  • Acclimation and Fasting: Acclimate mice to handling and oral gavage. Fast the mice for 4-6 hours prior to the study (water ad libitum).

  • Baseline Blood Sample: Take a baseline blood sample (t=0) via tail vein.

  • Compound Administration: Administer the hexahydroquinoline inhibitor, formulated in a suitable vehicle (e.g., 0.5% methylcellulose, 0.1% Tween-80), via oral gavage.

  • Lipid Challenge: 30-60 minutes after compound administration, deliver an oral bolus of corn oil (e.g., 10 mL/kg).

  • Serial Blood Sampling: Collect blood samples at 1, 2, 4, and 6 hours post-lipid challenge.

  • Plasma Analysis: Separate plasma and measure triglyceride concentrations using a commercial enzymatic assay kit.

  • Data Analysis:

    • Plot the mean plasma triglyceride concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the triglyceride excursion from t=0 to t=6 hours.

    • Determine the percent inhibition of the TG AUC for the inhibitor-treated groups relative to the vehicle-treated group.

Self-Validation and Controls:

  • Vehicle Control Group: This group receives the formulation vehicle instead of the inhibitor and establishes the normal lipid tolerance response.

  • Dose-Response: Including multiple dose levels of the inhibitor can establish a dose-dependent effect.

Protocol 4.2: Chronic Efficacy in a Diet-Induced Obesity (DIO) Model

This long-term study assesses whether the acute effects on fat absorption translate into sustained benefits on body weight, adiposity, and overall metabolic health.

Causality and Principle: Chronic inhibition of DGAT1 is hypothesized to create a negative energy balance, leading to weight loss and preventing further weight gain. By reducing lipid flux and improving cellular lipid handling, the inhibitor is also expected to improve insulin sensitivity and reduce fat accumulation in the liver.[8][13]

Animal Model: Male C57BL/6J mice fed a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.[7]

Step-by-Step Methodology:

  • Obesity Induction: Place mice on an HFD until a significant increase in body weight compared to chow-fed controls is observed.

  • Randomization: Randomize the obese mice into treatment groups (e.g., Vehicle, Low Dose, High Dose) based on body weight to ensure even distribution.

  • Chronic Dosing: Administer the inhibitor or vehicle via oral gavage once daily for 4-5 weeks.[13]

  • Monitoring:

    • Measure body weight and food intake 3-5 times per week.

    • At the end of the study, perform an Insulin Tolerance Test (ITT) to assess insulin sensitivity.

  • Terminal Harvest:

    • Dissect and weigh key tissues: liver, epididymal white adipose tissue (eWAT), and inguinal white adipose tissue (iWAT).

    • Freeze tissue samples for subsequent analysis of triglyceride content.

  • Data Analysis:

    • Compare body weight change from baseline between groups using repeated measures ANOVA.

    • Use a t-test or one-way ANOVA to compare terminal tissue weights, plasma parameters, and tissue triglyceride content.

    • Analyze ITT data by comparing the rate of glucose clearance between groups.

DIO_Workflow Induction Phase 1: Obesity Induction (8-12 weeks High-Fat Diet) Random Randomization (by body weight) Induction->Random Dosing Phase 2: Chronic Dosing (4-5 weeks daily gavage) Random->Dosing Monitor In-life Monitoring (Body Weight, Food Intake) Dosing->Monitor ITT Metabolic Testing (Insulin Tolerance Test) Dosing->ITT Harvest Phase 3: Terminal Harvest (Tissues & Plasma) Dosing->Harvest Analysis Endpoint Analysis (Weights, Lipids, TGs) Harvest->Analysis

Caption: Workflow for a chronic diet-induced obesity (DIO) study.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison.

Table 1: Representative Data for a Potent Hexahydroquinoline DGAT1 Inhibitor

Parameter Assay Type Typical Value Interpretation
IC50 Cell-Free (hDGAT1) 10 - 100 nM High intrinsic potency against the target enzyme.
IC50 Cell-Based (HT-29) 50 - 500 nM Good cell permeability and activity in a cellular context.
TG AUC Reduction OLTT (10 mg/kg) 40 - 70% Significant inhibition of intestinal fat absorption in vivo.
Body Weight Change DIO (4 weeks) -5% to -15% vs. Vehicle Efficacious for weight reduction with chronic administration.

| Liver TG Reduction | DIO (4 weeks) | 25 - 50% vs. Vehicle | Ameliorates hepatic steatosis. |

Key Interpretation Insights:

  • Structure-Activity Relationship (SAR): A significant rightward shift in IC50 from the cell-free to the cell-based assay may indicate poor cell permeability or efflux.

  • In Vivo Efficacy: A lack of efficacy in the OLTT despite potent in vitro activity often points to poor pharmacokinetics (e.g., low oral bioavailability or rapid metabolism).

  • Adverse Events: DGAT1 inhibition is mechanistically linked to gastrointestinal side effects (e.g., diarrhea, nausea).[5][18] Careful observation and recording of animal health are critical during in vivo studies. Dose reduction or formulation optimization may be required. Some research has focused on intestine-targeted inhibitors to mitigate systemic side effects.[7]

Conclusion

Hexahydroquinoline-based DGAT1 inhibitors are powerful research tools for dissecting the role of triglyceride metabolism in health and disease. The protocols outlined in this guide provide a robust framework for their characterization, from initial enzymatic screening to comprehensive in vivo efficacy testing. By employing these self-validating methodologies, researchers can generate high-quality, reproducible data, thereby advancing our understanding of DGAT1 as a therapeutic target and accelerating the development of novel treatments for metabolic disorders.

References

  • Patsnap Synapse. (2024). What are DGAT1 inhibitors and how do they work? Retrieved from Patsnap Synapse. [Link]

  • Cao, J., et al. (2011). Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases. Journal of Biological Chemistry. [Link]

  • Manion, M. J., et al. (2014). Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion. World Journal of Gastroenterology. [Link]

  • Taylor, M., et al. (2015). Current Status of the Research and Development of Diacylglycerol O-Acyltransferase 1 (DGAT1) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Pipitone, R. M., et al. (2024). DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application. International Journal of Molecular Sciences. [Link]

  • Zhu, Y., et al. (2012). Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice. Acta Pharmacologica Sinica. [Link]

  • Farese, R. V., Jr., & Walther, T. C. (2003). Inhibition of Triglyceride Synthesis as a Treatment Strategy for Obesity: Lessons From DGAT1-Deficient Mice. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Dow, R. L., et al. (2013). Pharmacological inhibition to examine the role of DGAT1 in dietary lipid absorption in rodents and humans. Journal of Lipid Research. [Link]

  • Yamaguchi, K., et al. (2014). Intestine-Targeted DGAT1 Inhibition Improves Obesity and Insulin Resistance without Skin Aberrations in Mice. PLoS ONE. [Link]

  • Chitraju, C., et al. (2019). The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes. Journal of Lipid Research. [Link]

  • Velliquette, R. A., et al. (2015). Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial. Nutrition & Metabolism. [Link]

  • Eriksson, J. W., et al. (2012). Proof of mechanism for the DGAT1 inhibitor AZD7687: results from a first-time-in-human single-dose study. Diabetes, Obesity and Metabolism. [Link]

  • Harris, C. A., et al. (2011). Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis. PLoS ONE. [Link]

  • McFie, P. J., et al. (2011). A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity. Lipids in Health and Disease. [Link]

  • Ghorab, M. M., et al. (2020). Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. Molecules. [Link]

  • Lin, S., et al. (2013). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Yamaguchi, K., et al. (2014). Intestine-Targeted DGAT1 Inhibition Improves Obesity and Insulin Resistance without Skin Aberrations in Mice. PLOS ONE. [Link]

  • Pan, X., & Chen, G. (2014). A novel assay of DGAT activity based on high temperature GC/MS of triacylglycerol. Lipids. [Link]

  • Cajnko, M. M., et al. (2023). The Combined Inhibition of Autophagy and Diacylglycerol Acyltransferase-Mediated Lipid Droplet Biogenesis Induces Cancer Cell Death during Acute Amino Acid Starvation. International Journal of Molecular Sciences. [Link]

  • Gul, H. I., et al. (2019). Synthesis and Characterization of New Hexahydroquinoline Derivatives, In Silico Determination of Their Inhibitory Effects on TGF-β and In Vitro Evaluation of Their Cytotoxic and Oxidative Stress-Producing Effects. Molecules. [Link]

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Troubleshooting & Optimization

Stability issues of 2,5-dioxo-hexahydroquinoline-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,5-dioxo-hexahydroquinoline-3-carboxylic acid

Welcome to the technical support guide for 2,5-dioxo-hexahydroquinoline-3-carboxylic acid. This document provides in-depth guidance, troubleshooting protocols, and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully utilizing this compound. Our focus is on ensuring the stability and integrity of the molecule in solution to generate reliable and reproducible experimental data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of 2,5-dioxo-hexahydroquinoline-3-carboxylic acid.

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of 2,5-dioxo-hexahydroquinoline-3-carboxylic acid is primarily influenced by three factors: pH, temperature, and light.

  • pH: The molecule contains a lactam (a cyclic amide) and a carboxylic acid. Lactam rings can be susceptible to hydrolysis under strongly acidic or basic conditions, which would open the ring and render the compound inactive.[1][2] Many quinolone derivatives show pH-dependent stability, with some being most stable in slightly acidic to neutral conditions.[3][4] For example, some related compounds are most stable between pH 4.5 and 6.5.[4]

  • Temperature: Elevated temperatures accelerate chemical degradation.[5] For long-term storage, freezing solutions is recommended. For short-term experimental use, maintaining solutions at a consistent, cool temperature (e.g., 2-8°C) is advisable.[5]

  • Light: Quinolone-based structures are often photosensitive, particularly to UV light.[6][7] Exposure can lead to the formation of photoadducts or other degradation products, altering the compound's activity.[6] Therefore, all solutions should be protected from light.[8]

Q2: What is the recommended procedure for preparing and storing stock solutions?

A2: To maximize stability and ensure reproducibility, we recommend the following:

  • Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is readily soluble, such as dimethyl sulfoxide (DMSO).[9] Ensure the solvent is compatible with your downstream assays.[10]

  • Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This minimizes the amount of water present, which can participate in hydrolysis. Ensure the compound is fully dissolved.[9]

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials or tubes wrapped in foil. Store these aliquots at -20°C or, for long-term storage, at -80°C.[5][11] This practice prevents repeated freeze-thaw cycles, which can degrade the compound.[11]

Q3: I am observing inconsistent results in my cell-based bioassay. Could this be a stability issue?

A3: Yes, inconsistent bioassay results are a classic sign of compound instability.[9][12] The compound may be degrading in the aqueous, near-physiological pH (e.g., pH 7.4) of your cell culture medium.[13] Many complex biological media also contain components that can catalyze degradation.[4] We recommend performing a stability check in your specific assay medium. A detailed protocol for this is provided in the Troubleshooting section.

Q4: My HPLC analysis shows a new peak appearing over time. What could it be?

A4: The appearance of a new peak, especially one that grows as the parent peak diminishes, strongly suggests degradation. For a molecule like 2,5-dioxo-hexahydroquinoline-3-carboxylic acid, potential degradation pathways include:

  • Hydrolysis: Cleavage of the lactam ring.[2]

  • Decarboxylation: Loss of the carboxylic acid group, which can be promoted by heat or certain pH conditions.[14][15]

  • Oxidation: Reaction with dissolved oxygen, particularly if the quinoline ring system is susceptible.[2]

  • Photodegradation: Formation of various photoproducts upon light exposure.[14]

To identify the new peak, using a High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (LC-MS) is the most effective method.[16] This will provide the mass of the degradation product, allowing you to infer its structure.

Section 2: Troubleshooting Guides

This section provides structured workflows to diagnose and resolve common experimental issues.

Troubleshooting Scenario 1: Variable Potency in Biological Assays

You observe that the IC50 value of your compound varies significantly between experiments performed on different days.

  • Underlying Cause: The most likely cause is the degradation of the compound in the aqueous assay buffer or cell culture medium. The actual concentration of the active compound at the time of the assay is lower than intended and varies depending on the pre-incubation time.

  • Troubleshooting Workflow:

    G A Inconsistent Bioassay Results Observed B Prepare fresh working solution of compound in assay medium A->B C Incubate solution at assay temperature (e.g., 37°C) B->C D Take aliquots at T=0, 2, 4, 8, 24 hours C->D E Analyze aliquots by validated reverse-phase HPLC method D->E F Quantify peak area of parent compound E->F G Is parent peak area >90% of T=0 across all time points? F->G H_Yes Yes: Compound is stable. Investigate other assay variables (e.g., cell passage, reagent lots). G->H_Yes Yes I_No No: Compound is degrading. Mitigate instability. G->I_No No J Option 1: Prepare compound dilutions immediately before adding to assay. I_No->J K Option 2: Reduce assay duration. I_No->K

    Caption: Workflow for diagnosing compound instability in bioassays.
Troubleshooting Scenario 2: Appearance of Precipitate in Working Solutions

You dilute your DMSO stock solution into an aqueous buffer (e.g., PBS) and observe the formation of a precipitate, either immediately or over time.

  • Underlying Cause: This is typically due to the low aqueous solubility of the compound. While highly soluble in DMSO, its solubility can drop dramatically upon addition to an aqueous medium, causing it to crash out of solution.[9]

  • Troubleshooting Workflow:

    G A Precipitate observed in aqueous working solution B Is final DMSO concentration <1%? A->B C_Yes Yes: Solubility is likely the issue. B->C_Yes Yes D_No No: High DMSO % may affect assay. Re-evaluate protocol. B->D_No No E Determine Kinetic Solubility Limit C_Yes->E F Option 1: Lower the final compound concentration. E->F G Option 2: Use a solubility-enhancing excipient (e.g., cyclodextrin) if compatible with assay. E->G H Option 3: Adjust buffer pH slightly (if stability is not compromised) to ionize the carboxylic acid, which may increase solubility. E->H

    Caption: Workflow for troubleshooting compound precipitation.

Section 3: Key Experimental Protocols

Protocol 1: General HPLC Method for Stability Assessment

This protocol provides a starting point for monitoring the stability of 2,5-dioxo-hexahydroquinoline-3-carboxylic acid. Method optimization will be required.

  • Instrumentation: HPLC with UV or Photodiode Array (PDA) detector.[16]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Monitor at a wavelength determined by a UV scan of the pure compound (typically in the range of 254-350 nm for quinolone structures).

  • Analysis: For stability studies, inject samples at defined time points and calculate the percentage of the parent compound remaining by comparing its peak area to the peak area at T=0.

    % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand potential degradation pathways and to develop a stability-indicating analytical method, as recommended by ICH guidelines.[17]

  • Objective: To intentionally degrade the compound under harsh conditions to identify likely degradation products.

  • Prepare Solutions: Prepare separate solutions of the compound (~1 mg/mL) in:

    • 0.1 M HCl (Acidic Hydrolysis)

    • 0.1 M NaOH (Basic Hydrolysis)

    • 3% Hydrogen Peroxide (Oxidative)

    • Control: Solvent (e.g., 50:50 Acetonitrile:Water)

  • Incubation:

    • Incubate a set of samples at 60°C for 24 hours.

    • Expose another set of samples (in a quartz cuvette) to a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and a near UV energy of not less than 200 watt hours/square meter.[18]

  • Analysis:

    • At various time points (e.g., 2, 8, 24 hours), take an aliquot. For the acid/base samples, neutralize them before injection.

    • Analyze all samples by a validated LC-MS method to separate and identify the parent compound and any new peaks corresponding to degradation products.[16][17]

Section 4: Data Summary & Stability Profile

While specific experimental data for 2,5-dioxo-hexahydroquinoline-3-carboxylic acid is not publicly available, the stability profile can be extrapolated from related chemical classes.

ConditionStressorExpected Stability ProfilePrimary Degradation Pathway
pH pH < 4LowAcid-catalyzed hydrolysis of the lactam ring.[2][19]
pH 4-7Moderate to HighGenerally the most stable range for similar structures.[4]
pH > 8LowBase-catalyzed hydrolysis of the lactam ring.[2]
Temperature -20°C / -80°CHighRecommended for long-term storage of DMSO stocks.[5]
4°CModerateSuitable for short-term (days) storage of aqueous solutions.
25°C (RT)Low to ModerateDegradation likely in aqueous solutions over hours to days.[13]
>40°CVery LowAccelerated degradation expected.[15]
Light UV / SunlightVery LowQuinolone structures are prone to photodegradation.[6][7]
Solvent Anhydrous DMSOHighExcellent for stock solutions due to lack of water.[9]
Aqueous BufferLow to ModerateStability is highly dependent on pH, temperature, and buffer components.[13]

References

  • Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. (2024-02-01). Frontiers. Retrieved from [Link]

  • Stability of β-lactam antibiotics in bacterial growth media. PMC - PubMed Central. Retrieved from [Link]

  • Effect of pH on antimicrobial activity of delafloxacin against Escherichia coli isogenic strains carrying diverse chromosomal and plasmid-mediated fluoroquinolone resistance mechanisms. (2025-10-30). NIH. Retrieved from [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025-03-26). GMP Plastics. Retrieved from [Link]

  • Troubleshooting. BioAssay Systems. Retrieved from [Link]

  • Analytical Techniques In Stability Testing. (2025-03-24). Separation Science. Retrieved from [Link]

  • A Practical Approach to Biological Assay Validation. EDRA Services. Retrieved from [Link]

  • Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors †. (2025-08-06). ResearchGate. Retrieved from [Link]

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. (2024-03-06). PMC - NIH. Retrieved from [Link]

  • (PDF) Study of pH‐dependent fluorescent properties of Fluoroquinolones Antibiotics. (2025-08-10). ResearchGate. Retrieved from [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023-01-01). LCGC International - Chromatography Online. Retrieved from [Link]

  • Chemical Storage. Environment, Health & Safety - University of Wisconsin–Madison. Retrieved from [Link]

  • Hydrothermal stability of aromatic carboxylic acids | Request PDF. (2025-08-10). ResearchGate. Retrieved from [Link]

  • Quinolone photoallergy: photosensitivity dermatitis induced by systemic administration of photohaptenic drugs. PubMed. Retrieved from [Link]

  • Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. MDPI. Retrieved from [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. Retrieved from [Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. Retrieved from [Link]

  • Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. (2025-08-07). ResearchGate. Retrieved from [Link]

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. (2024-03-06). PubMed. Retrieved from [Link]

  • How to Handle Research Compounds Safely. Maxed Out Compounds. Retrieved from [Link]

  • Modifying Beta Lactams for Stability? : r/chemistry. (2016-09-25). Reddit. Retrieved from [Link]

  • Evolve's guide to storing lab chemicals safely. (2021-09-14). Evolve. Retrieved from [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. (2025-08-05). ResearchGate. Retrieved from [Link]

  • Removal and degradation characteristics of quinolone antibiotics in laboratory-scale activated sludge reactors under aerobic, nitrifying and anoxic conditions. (2013-05-15). PubMed. Retrieved from [Link]

  • Ambimodal (2 + 1)/(4 + 1) Pseudopericyclic Transition States in Reactions between Dihalocarbenes and Olefins. (2026-01-24). Journal of the American Chemical Society. Retrieved from [Link]

  • The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. PubMed. Retrieved from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. dcatvci.org. Retrieved from [Link]

  • Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. (2016-02-04). BioProcess International. Retrieved from [Link]

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  • Drug degradation pathways. Pharmaceutical - Pharmacy 180. Retrieved from [Link]

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Sources

Technical Support Center: Catalyst Selection for Efficient One-Pot Synthesis of Hexahydroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of hexahydroquinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of catalyst selection for one-pot multicomponent reactions (MCRs) to generate these valuable heterocyclic scaffolds. Hexahydroquinolines are privileged structures in drug discovery, and their efficient synthesis is a critical objective.

This document moves beyond simple protocols to provide a deeper understanding of the "why" behind catalyst and condition selection. We will explore the mechanistic underpinnings of the reaction, troubleshoot common experimental hurdles, and provide validated protocols to streamline your research and development efforts.

Fundamental Principles: The Reaction Mechanism

The one-pot synthesis of hexahydroquinolines is a powerful example of a domino or tandem reaction, where multiple bond-forming events occur in a single flask without the isolation of intermediates.[1] This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste.[1] The reaction typically proceeds via a variation of the Hantzsch pyridine synthesis or the Povarov reaction.

A common pathway involves the initial formation of an enamine from a β-dicarbonyl compound (like dimedone or ethyl acetoacetate) and an ammonia source (like ammonium acetate).[2][3] This is followed by a Knoevenagel condensation between an aldehyde and an active methylene compound (e.g., malononitrile or another equivalent of the β-dicarbonyl).[4][5] The resulting electron-deficient alkene then undergoes a Michael addition with the enamine, followed by intramolecular cyclization and dehydration to yield the final hexahydroquinoline core.

The catalyst's primary role is to accelerate one or more of these key steps—activating the aldehyde, promoting enamine formation, or facilitating the crucial Michael addition and cyclization steps.

Visualizing the Core Reaction Pathway

Below is a generalized mechanistic pathway for a four-component synthesis of a hexahydroquinoline derivative.

G Reactants Aldehyde + Amine Source + Active Methylene Compound + 1,3-Dicarbonyl Step1 Knoevenagel Condensation (Aldehyde + Active Methylene Cmpd) Reactants->Step1 Step2 Enamine Formation (1,3-Dicarbonyl + Amine) Reactants->Step2 Cat Catalyst (Lewis or Brønsted Acid) Cat->Step1 Activates Aldehyde Cat->Step2 Promotes Intermediate1 α,β-Unsaturated Intermediate Step1->Intermediate1 Intermediate2 Enamine Intermediate Step2->Intermediate2 Step3 Michael Addition Intermediate1->Step3 Intermediate2->Step3 Intermediate3 Acyclic Adduct Step3->Intermediate3 Step4 Intramolecular Cyclization & Dehydration Intermediate3->Step4 Product Hexahydroquinoline Step4->Product

Caption: Generalized mechanistic flow for one-pot hexahydroquinoline synthesis.

Catalyst Selection Guide

The choice of catalyst is the most critical parameter influencing reaction time, yield, and purity. Catalysts for this transformation can be broadly classified into homogeneous and heterogeneous systems.[6][7][8][9]

Homogeneous vs. Heterogeneous Catalysis: A Comparative Overview
FeatureHomogeneous CatalystsHeterogeneous Catalysts
Phase Same phase as reactants (typically liquid)[7]Different phase from reactants (typically solid)[7]
Activity/Selectivity Often higher due to well-defined active sites and high diffusivity[6]Can be lower; activity is dependent on surface area and site availability
Catalyst Recovery Difficult and expensive; often requires extraction or distillation[6]Simple; typically achieved by filtration or centrifugation[6]
Reusability Generally poor[6]Often excellent, though deactivation can occur[6]
Thermal Stability Lower stability, especially for organometallic complexesGenerally higher thermal stability
Examples Brønsted Acids (p-TSA, Acetic Acid), Lewis Acids (InCl₃, Sc(OTf)₃)Nanoparticles (e.g., magnetic), Metal-Organic Frameworks (MOFs), supported acids
Common Catalyst Classes and Their Applications
  • Brønsted Acids (e.g., Acetic Acid, p-Toluenesulfonic Acid - p-TSA): These are often inexpensive and effective catalysts.[4] They function by protonating the aldehyde's carbonyl group, increasing its electrophilicity for the initial Knoevenagel condensation. Acetic acid, for example, has been used effectively in acetonitrile to catalyze a pseudo-six-component synthesis of complex hexahydroquinolines.[4][5]

  • Lewis Acids (e.g., InCl₃, Sc(OTf)₃, CeCl₃, ZrOCl₂): Lewis acids are highly effective and are among the most widely reported catalysts for this transformation.[10][11][12][13][14] They coordinate to the carbonyl oxygen of the aldehyde, providing potent activation.[10] Their strength can be tuned, but they can be sensitive to moisture and may require inert reaction conditions. Some Lewis acids, like Cu(OTf)₂, have been noted to accelerate the reaction but can sometimes lead to lower yields.[12]

  • Organocatalysts (e.g., Proline, Thiourea derivatives): These metal-free catalysts are a cornerstone of green chemistry. They typically activate substrates through the formation of iminium or enamine intermediates. Proline, for instance, can act as a bifunctional catalyst, using its carboxylic acid and amine groups to orchestrate the reaction cascade.

  • Nanocatalysts and Supported Catalysts: These bridge the gap between homogeneous and heterogeneous catalysis.[8] By immobilizing a catalytically active species (like a Lewis acid or a metal nanoparticle) on a solid support (e.g., silica, magnetic nanoparticles), one can achieve high activity while allowing for easy recovery and reuse.

  • Deep Eutectic Solvents (DESs): In some modern protocols, DESs can act as both the solvent and the catalyst, offering a green and efficient reaction medium.[15] For example, a choline chloride-based DES has been shown to be essential for certain cyclization steps.[15]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is very low or the reaction has stalled. What are the likely causes and solutions?

Answer: Low yield is a frequent issue stemming from several potential sources. A systematic approach is key to diagnosis.[16]

Possible Causes & Troubleshooting Steps:

  • Inefficient Catalysis:

    • Cause: The chosen catalyst may be too weak, used in insufficient quantity, or has deactivated. Lewis acids, for instance, can be hydrolyzed by trace amounts of water.

    • Solution:

      • Increase catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).

      • Switch to a stronger catalyst. If you are using a mild Brønsted acid like acetic acid, consider a stronger one like p-TSA or a Lewis acid like InCl₃.

      • Ensure anhydrous conditions if using a moisture-sensitive catalyst. Flame-dry your glassware and use dry solvents.[16]

  • Poor Reagent Quality:

    • Cause: Aldehydes can oxidize to carboxylic acids upon storage. The purity of your dicarbonyl compound or amine source is also critical.

    • Solution:

      • Use freshly distilled or newly purchased aldehydes.

      • Verify the purity of all starting materials via techniques like NMR or melting point analysis.[16]

  • Sub-optimal Reaction Conditions:

    • Cause: The reaction temperature may be too low, or the chosen solvent may not be appropriate. Some reactions that fail in aqueous media work well in organic solvents like acetonitrile or ethanol.[4]

    • Solution:

      • Increase the reaction temperature. If stirring at room temperature, try heating to 60-80 °C.

      • Conduct a solvent screen. Common solvents include ethanol, acetonitrile, water, or solvent-free conditions. Water can sometimes surprisingly accelerate reactions due to hydrophobic effects.[2]

  • Incomplete Reaction Monitoring:

    • Cause: The reaction may have reached equilibrium or started to decompose before the intended endpoint.

    • Solution:

      • Monitor the reaction progress closely using Thin Layer Chromatography (TLC).

      • If the reaction stalls, a small additional charge of the catalyst or a limiting reagent might push it to completion.[16]

Visualizing the Troubleshooting Workflow

This decision tree can help guide your troubleshooting process for low-yield reactions.

G Start Low Yield or Stalled Reaction CheckPurity Are all starting materials pure? Start->CheckPurity Purify Purify/replace reagents (esp. aldehyde) CheckPurity->Purify No CheckConditions Are reaction conditions optimized? CheckPurity->CheckConditions Yes Purify->CheckConditions OptimizeTemp Screen temperature (e.g., RT -> 80°C) CheckConditions->OptimizeTemp No OptimizeSolvent Screen solvents (EtOH, MeCN, H₂O, neat) CheckConditions->OptimizeSolvent No CheckCatalyst Is the catalyst effective? CheckConditions->CheckCatalyst Yes OptimizeTemp->CheckCatalyst OptimizeSolvent->CheckCatalyst IncreaseLoading Increase catalyst loading (e.g., 5 -> 10 mol%) CheckCatalyst->IncreaseLoading No ChangeCatalyst Switch catalyst type (e.g., Brønsted -> Lewis Acid) CheckCatalyst->ChangeCatalyst No CheckMoisture Using a sensitive catalyst? (e.g., Lewis Acid) CheckCatalyst->CheckMoisture Yes Success Yield Improved IncreaseLoading->Success ChangeCatalyst->Success UseDry Ensure anhydrous conditions (flame-dry glass, dry solvent) CheckMoisture->UseDry Yes CheckMoisture->Success No UseDry->Success

Caption: Decision tree for troubleshooting low-yield hexahydroquinoline synthesis.

Q2: I am observing multiple spots on my TLC plate, indicating significant side product formation. How can I improve the selectivity?

Answer: Side product formation often arises from competing reaction pathways. Improving selectivity requires fine-tuning conditions to favor the desired domino sequence.

Possible Causes & Troubleshooting Steps:

  • Decomposition of Intermediates:

    • Cause: The Knoevenagel or Michael intermediates might be unstable under the reaction conditions, especially with prolonged heating or highly acidic catalysts. Imines formed in situ can also be prone to decomposition.[13]

    • Solution:

      • Lower the reaction temperature.

      • Reduce the reaction time by using a more active (but still selective) catalyst.

      • Consider a catalyst that operates under milder conditions, such as an organocatalyst or a specific ionic liquid.[1]

  • Self-Condensation of Reactants:

    • Cause: The aldehyde (via a Cannizzaro-type reaction) or the dicarbonyl compound can undergo self-condensation, especially under strongly basic or acidic conditions.

    • Solution:

      • Control the stoichiometry carefully. Ensure the aldehyde is not in large excess unless intended.

      • Choose a catalyst that selectively activates the desired pathway. For example, some Lewis acids are excellent for activating aldehydes for the Knoevenagel step without promoting self-condensation.

  • Formation of Aromatized Byproducts:

    • Cause: The hexahydroquinoline product can sometimes be over-oxidized to the corresponding tetrahydroquinoline or fully aromatized quinoline, especially at high temperatures or in the presence of an oxidant.

    • Solution:

      • Maintain a strictly inert atmosphere (Nitrogen or Argon) if oxidation is suspected.

      • Lower the reaction temperature and avoid prolonged reaction times after the product has formed.

Q3: My heterogeneous catalyst seems to lose activity after the first cycle. Why is this happening and how can I prevent it?

Answer: Catalyst deactivation is a common challenge with heterogeneous systems.

Possible Causes & Troubleshooting Steps:

  • Leaching of the Active Species:

    • Cause: The active catalytic component (e.g., metal ion) may be weakly bound to the support and can leach into the reaction medium, effectively turning it into a homogeneous catalyst for one cycle.

    • Solution:

      • Perform a hot filtration test: run the reaction for a short time, filter off the solid catalyst while the solution is hot, and allow the filtrate to continue reacting. If the reaction proceeds, leaching is confirmed.

      • Choose a catalyst with a more robust linkage between the active site and the support (e.g., covalently bound catalysts).

  • Fouling of the Catalyst Surface:

    • Cause: Polymeric byproducts or starting materials can adsorb strongly onto the catalyst's active sites, blocking them from further reaction.

    • Solution:

      • After each cycle, wash the catalyst thoroughly with the reaction solvent and then with a more polar solvent (like acetone or methanol) to remove adsorbed species.

      • Calcine the catalyst at high temperature (if thermally stable) to burn off organic residues.

  • Structural Change or Sintering:

    • Cause: Nanoparticle catalysts can agglomerate (sinter) at high temperatures, reducing the available surface area. The support material itself might not be stable under the reaction conditions.

    • Solution:

      • Operate at the lowest effective temperature.

      • Ensure the catalyst support is chemically inert to all reagents and the solvent used.

Experimental Protocols

Protocol 4.1: General Procedure for Catalyst Screening

This protocol provides a framework for efficiently screening different catalysts for the synthesis of a target hexahydroquinoline.

  • Preparation: In a series of identical reaction vials equipped with small magnetic stir bars, add the 1,3-dicarbonyl compound (e.g., dimedone, 1.0 mmol), the active methylene compound (e.g., malononitrile, 1.0 mmol), and the chosen aromatic aldehyde (1.0 mmol).

  • Catalyst Addition: To each vial, add a different catalyst (e.g., p-TSA, InCl₃, L-proline, etc.) at a standard loading (e.g., 10 mol%, 0.1 mmol). Include one vial with no catalyst as a control.

  • Reaction Initiation: Add the solvent (e.g., 3 mL of ethanol) and the amine source (e.g., ammonium acetate, 1.5 mmol) to each vial.

  • Reaction Execution: Seal the vials and place them in a parallel synthesis block or an oil bath pre-heated to the desired temperature (e.g., 60 °C). Stir for a set period (e.g., 4 hours).

  • Monitoring & Analysis: After the reaction time, allow the vials to cool. Take a small aliquot from each vial, dilute it, and spot it on a TLC plate to qualitatively assess conversion and byproduct formation.

  • Work-up & Yield Determination: For the most promising reactions, perform a standard work-up (e.g., add water to precipitate the product, filter, wash, and dry). Determine the isolated yield to identify the optimal catalyst.

Protocol 4.2: Validated One-Pot Synthesis using a Brønsted Acid Catalyst

This protocol is adapted from methodologies demonstrating the use of simple acid catalysts.[4][5]

  • Setup: To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add dimedone (10 mmol, 1.40 g), an aromatic aldehyde (e.g., benzaldehyde, 10 mmol, 1.06 g), malononitrile (10 mmol, 0.66 g), and ammonium acetate (15 mmol, 1.16 g).

  • Solvent and Catalyst: Add ethanol (20 mL) as the solvent, followed by the catalyst (e.g., p-toluenesulfonic acid, 1 mmol, 0.17 g).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. Monitor the reaction progress by TLC (typically using a 3:1 Hexane:Ethyl Acetate eluent). Reactions are often complete within 2-4 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. A solid product will often precipitate. If not, slowly add cold water (20 mL) to induce precipitation.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold water (2 x 10 mL) and then a small amount of cold ethanol (10 mL) to remove unreacted starting materials.

  • Drying & Characterization: Dry the product under vacuum to obtain the pure hexahydroquinoline derivative. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • Patil, D. et al. (2014). One pot four component sequential synthesis of hexahydroquinoline derivatives in aqueous media via enaminone intermediates: A green protocol. Journal of Saudi Chemical Society. Available at: [Link]

  • Azizi, Z. et al. (2024). A Highly Efficient Strategy for One-Pot and Pseudo-Six-Component Synthesis of Hexahydroquinolines. ACS Omega. Available at: [Link]

  • Deshmukh, M.B. & Patil, D.R. (2014). One pot four component sequential synthesis of hexahydroquinoline derivatives in aqueous media via enaminone intermediates: A green protocol. ResearchGate. Available at: [https://www.researchgate.net/publication/283506721_One_pot_four_component_sequential_synthesis_of_hexahydroquinoline_derivatives_in_aqueous_media_via_enaminone_intermediates_A_green_protocolM B_DeshmukhD_R_Patil_Journal_of_Saudi_Chemical_Society]([Link] B_DeshmukhD_R_Patil_Journal_of_Saudi_Chemical_Society)

  • MDPI. (n.d.). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI. Available at: [Link]

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  • Turan-Zitouni, G. et al. (2022). Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. PubMed Central. Available at: [Link]

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  • The Organic Chemistry Tutor. (2017). Homogeneous vs Heterogeneous Catalysts - Basic Introduction. YouTube. Available at: [Link]

  • Ghorai, S. et al. (2022). Tandem Protocol of Hexahydroquinoline Synthesis Using [H2-DABCO][HSO4]2 Ionic Liquid as a Green Catalyst at Room Temperature. National Institutes of Health. Available at: [Link]

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  • Wang, G. (2021). Recent Developments on Five-Component Reactions. National Institutes of Health. Available at: [Link]

  • Journal of Science and Technology. (2021). Significance of Povarov Reaction in Organic synthesis: An overview. Available at: [Link]

  • ResearchGate. (2021). The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview. Available at: [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Available at: [Link]

Sources

Technical Support Center: Quinoline Carboxylic Acid Permeability

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: QCA-PERM-001 Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Welcome to the Technical Support Center

You have reached the specialized support hub for Quinoline Carboxylic Acids (QCAs) . We understand the frustration: you have a potent scaffold, but the carboxylic acid moiety—essential for target engagement—is acting as a "permeability anchor."

This guide is not a textbook; it is a troubleshooting manual designed to diagnose why your molecule is failing in Caco-2/PAMPA assays and provide actionable chemical and experimental solutions.

Module 1: Diagnostic & Triage

Issue: "My compound is soluble but has zero permeability."

Root Cause Analysis: Quinoline carboxylic acids often exist as zwitterions at physiological pH (7.4). The basic quinoline nitrogen (pKa ~4-5) and the acidic carboxyl group (pKa ~3-4) create a high-polarity species that resists passive diffusion.

The Diagnostic Workflow: Before synthesizing new analogs, run this logic check to confirm if the issue is solvation penalty or ionization.

Permeability_Diagnostic Start Permeability Failure (Papp < 1 x 10^-6 cm/s) Solubility Is Kinetic Solubility > 50 µM? Start->Solubility LogD Check LogD (pH 7.4) Solubility->LogD Yes BrickDust Issue: 'Brick Dust' (High Lattice Energy) Solubility->BrickDust No Zwitterion Issue: Zwitterionic/Polar (Solvation Penalty) LogD->Zwitterion LogD < 1.0 Action2 Strategy: Mask Polarity (Prodrugs, IMHB, Isosteres) LogD->Action2 LogD < 1.0 Check Efflux (P-gp) Check Efflux (P-gp) LogD->Check Efflux (P-gp) LogD > 2.0 Action1 Strategy: Disrubt Packing (Add sp3 centers, Methylation) BrickDust->Action1

Figure 1: Diagnostic decision tree for isolating the cause of low permeability in quinoline scaffolds.

Module 2: Medicinal Chemistry Solutions

FAQ: How do I fix the structure without losing the carboxylate binding?

If the carboxylic acid is required for the pharmacophore (e.g., salt bridge in the active site), you cannot simply remove it. Use these three strategies:

Strategy A: The "Molecular Chameleon" (Intramolecular Hydrogen Bonding)

Concept: Design the molecule to form a temporary Intramolecular Hydrogen Bond (IMHB) between the carboxyl hydrogen and a nearby acceptor (e.g., a carbonyl, fluorine, or heteroatom on the quinoline ring) [1].

  • Mechanism: This "closes" the molecule, hiding the polar donor from the lipid membrane. Once in the aqueous cytosol, the bond opens for target binding.

  • Implementation: Introduce a hydrogen bond acceptor (HBA) at the peri-position or ortho to the carboxylic acid.

Strategy B: Bioisosteres

Concept: Replace -COOH with a group that maintains acidity (pKa) but has a higher lipophilicity (LogP).

  • Top Recommendation: Tetrazoles or Acyl Sulfonamides .

  • Warning: Tetrazoles can sometimes be more polar than carboxylic acids depending on the substitution.

Strategy C: Prodrugs (The "Double Ester" Approach)

Concept: If IMHB fails, mask the acid with a labile ester. Simple alkyl esters often fail to hydrolyze in human plasma. Use Pivaloyloxymethyl (POM) or Proxetil esters [2].

Comparative Analysis of Strategies:

FeatureIntramolecular H-Bond (IMHB)Bioisosteres (Tetrazole)Prodrug (POM Ester)
Permeability Gain Moderate (2-5x)VariableHigh (10-100x)
Metabolic Stability HighHighLow (Designed to cleave)
Synthetic Effort High (Scaffold redesign)ModerateLow (Last step synthesis)
Solubility Risk LowModerateHigh (Precipitation likely)

Module 3: Assay Troubleshooting

Issue: "My Caco-2 recovery is < 50%. Is my compound degrading?"

Diagnosis: Quinoline carboxylic acids are notorious for non-specific binding (NSB) to plasticware and lysosomal trapping (due to the basic nitrogen). Low recovery mimics low permeability.

Troubleshooting Steps:

  • The BSA Fix: Add 0.5% Bovine Serum Albumin (BSA) to the receiver plate (basolateral side) [3]. BSA acts as a "sink," pulling the lipophilic drug out of the membrane and preventing it from sticking to the plastic walls.

  • Check Lysosomotropism: If your compound is a weak base (quinoline N) + lipophilic, it accumulates in acidic lysosomes.

    • Test: Run the assay in the presence of 100 µM Chloroquine (blocks lysosomal pH gradient). If permeability increases, your drug was getting trapped inside the cell.

Module 4: Advanced Protocols

Protocol A: Synthesis of a POM-Prodrug for Quinoline Carboxylic Acids

Use this protocol to synthesize a Pivaloyloxymethyl (POM) ester, a gold-standard prodrug moiety that hydrolyzes rapidly in plasma but is stable in gastric fluid.

Reagents:

  • Quinoline Carboxylic Acid (1.0 eq)

  • Chloromethyl pivalate (POM-Cl) (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Sodium Iodide (NaI) (0.1 eq - Catalyst)

  • DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the Quinoline Carboxylic Acid in anhydrous DMF (concentration ~0.2 M) under

    
     atmosphere.
    
  • Deprotonation: Add

    
    . Stir at room temperature for 30 minutes. The mixture may become a suspension.
    
  • Activation: Add NaI. (This converts the chloro-ester to the more reactive iodo-ester in situ).

  • Alkylation: Dropwise add Chloromethyl pivalate .

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC/LCMS (Look for M+114 mass shift).

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), 1x with Brine. Dry over

    
    .
    
  • Purification: Flash chromatography. Note: POM esters are often less polar than the parent acid.

Protocol B: Modified PAMPA for Zwitterions

Standard PAMPA often fails for charged molecules. Use this lipid modification.

  • Membrane: Use a PVDF filter plate (0.45 µm).

  • Lipid Solution: Do NOT use standard Hexadecane.

    • Recipe: 2% (w/v) Dioleoylphosphatidylcholine (DOPC) in Dodecane with 0.5% Acetic Acid.

    • Why? The trace acid helps solubilize the zwitterion at the lipid interface.

  • pH Gradient:

    • Donor Well: pH 6.5 (Mimics Jejunum).[1]

    • Acceptor Well: pH 7.4 (Mimics Blood).[1][2]

  • Incubation: 16 hours at room temperature in a humidity chamber.

Visualizing the Mechanism

The "Chameleon" Effect vs. Prodrug Activation

This diagram illustrates how the two primary solutions function at the cellular membrane level.

Permeability_Mechanisms cluster_lumen Gut Lumen (pH 6.5) cluster_membrane Lipid Bilayer cluster_blood Systemic Circulation (pH 7.4) Acid Parent Acid (Polar/Charged) Block Repulsion Acid->Block High PSA Prodrug POM-Prodrug (Lipophilic) Diffusion1 Passive Diffusion Prodrug->Diffusion1 IMHB IMHB Analog (Pseudo-Ring) Diffusion2 Passive Diffusion IMHB->Diffusion2 Bond Opens Esterase Esterase Cleavage Diffusion1->Esterase Active2 Active Drug Diffusion2->Active2 Bond Opens Active1 Active Drug Esterase->Active1 Release

Figure 2: Comparative mechanism of Prodrugs (enzymatic cleavage) vs. IMHB (conformational switching) for membrane traversal.

References

  • Matsson, P., et al. (2016). "Intramolecular Hydrogen Bonding to Improve Membrane Permeability and Absorption in Beyond Rule of Five Chemical Space." Journal of Medicinal Chemistry.

  • Rautio, J., et al. (2018). "The Expanding Role of Prodrugs in Contemporary Drug Design and Development."[3] Nature Reviews Drug Discovery.

  • Krishna, G., et al. (2001). "Permeability of Lipophilic Compounds in Caco-2 Cells: Effect of BSA." International Journal of Pharmaceutics.

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

Sources

Preventing degradation of hexahydroquinoline samples during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with hexahydroquinoline and its derivatives. This resource is designed to provide in-depth, field-proven insights into preventing the degradation of your valuable samples during storage and handling. Our goal is to ensure the integrity and reproducibility of your experimental results by addressing the fundamental principles of hexahydroquinoline stability.

Troubleshooting Guide: Common Issues with Hexahydroquinoline Sample Integrity

This section addresses specific problems you might encounter with your hexahydroquinoline samples, providing explanations for the underlying causes and actionable solutions.

Observed Problem Potential Cause(s) Recommended Action(s)
Discoloration (Yellowing to Browning) of the Sample Oxidation of the amine functionality is a primary cause of discoloration. Exposure to atmospheric oxygen, light, and elevated temperatures can accelerate this process.Store the sample under an inert atmosphere (e.g., argon or nitrogen).[1] Use amber vials or store in the dark to prevent photo-oxidation.[2] Store at recommended low temperatures (see storage table below).
Appearance of New Peaks in HPLC/LC-MS Analysis This indicates the formation of degradation products. Common degradation pathways include oxidation, hydrolysis (if water is present), and polymerization.Review storage conditions for exposure to air, light, moisture, and heat.[] Perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[4][5]
Changes in pH of a Solution Over Time Degradation can lead to the formation of acidic or basic byproducts, altering the pH of your solution.Monitor the pH of your solutions regularly. If changes are observed, re-analyze the sample for purity and consider preparing fresh solutions more frequently.
Reduced Potency or Altered Biological Activity Chemical degradation can modify the structure of hexahydroquinoline, leading to a loss of its intended biological activity.Re-qualify your sample's purity and concentration before use in critical experiments. Implement stringent storage protocols to minimize degradation.
Precipitate Formation in Solution This could be due to the formation of insoluble degradation products or salts, or changes in solubility due to temperature fluctuations.Analyze the precipitate to identify its composition. Ensure the storage temperature is stable and appropriate for the solvent used. Filter the solution before use if necessary, but investigate the cause of precipitation.

Frequently Asked Questions (FAQs) about Hexahydroquinoline Stability

Here we answer some of the most common questions regarding the storage and handling of hexahydroquinoline samples.

Storage Conditions

Q1: What are the ideal storage conditions for neat hexahydroquinoline?

A1: For long-term storage, neat hexahydroquinoline should be stored at low temperatures, typically 2-8°C or frozen at -20°C, in a tightly sealed container under an inert atmosphere such as argon or nitrogen.[1][6] This minimizes exposure to oxygen and moisture, which are key drivers of degradation. The container should be made of an inert material like borosilicate glass.

Q2: How should I store solutions of hexahydroquinoline?

A2: The optimal storage conditions for solutions depend on the solvent. For organic solutions, store them in glass vials with Teflon-lined caps at -20°C under an inert atmosphere.[6] Avoid using plastic containers for organic solutions as plasticizers can leach into the sample.[6] Aqueous solutions should be prepared fresh whenever possible. If short-term storage is necessary, store them at 2-8°C and protect them from light. The pH of aqueous solutions can significantly impact stability and should be controlled with a suitable buffer system if appropriate for your application.[]

Q3: Can I store my hexahydroquinoline samples in a standard laboratory freezer?

A3: Yes, a standard laboratory freezer (-20°C) is generally suitable for the storage of hexahydroquinoline, provided the samples are properly sealed under an inert atmosphere. For highly sensitive derivatives or long-term archival, a -80°C freezer may provide additional protection against degradation.

Degradation Pathways and Prevention

Q4: What are the primary degradation pathways for hexahydroquinoline?

A4: As a saturated heterocyclic amine, hexahydroquinoline is susceptible to several degradation pathways:

  • Oxidation: The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation, which can lead to the formation of N-oxides and other oxidized species.[7][8] This is often accelerated by light and the presence of metal ions.[2][7]

  • Dehydrogenation: The saturated ring can undergo dehydrogenation to form more unsaturated quinoline derivatives, especially under certain catalytic or oxidative conditions.

  • Ring Opening: Under harsh conditions, the heterocyclic ring can undergo cleavage.[9]

Q5: How can I prevent the oxidation of my hexahydroquinoline samples?

A5: The most effective way to prevent oxidation is to minimize exposure to oxygen. This can be achieved by:

  • Inert Atmosphere: Always store and handle the compound under an inert gas like argon or nitrogen.[1]

  • Antioxidants: For some applications, the addition of a suitable antioxidant may be considered, but this should be carefully evaluated for compatibility with your experiments.

  • Light Protection: Store samples in amber vials or in the dark to prevent photo-oxidation.[2]

Q6: Does the presence of substituents on the hexahydroquinoline ring affect its stability?

A6: Yes, the nature and position of substituents can significantly influence the stability of the hexahydroquinoline ring.[10][11] Electron-withdrawing groups can decrease the electron density on the nitrogen atom, potentially making it less susceptible to oxidation. Conversely, electron-donating groups might increase its reactivity. Steric hindrance around the nitrogen atom can also play a role in protecting it from attack.[11]

Experimental Protocols

Protocol 1: Long-Term Storage of Neat Hexahydroquinoline
  • Preparation: Work in a glove box or use a Schlenk line to maintain an inert atmosphere.

  • Aliquoting: If you have a large batch, aliquot the neat compound into smaller, single-use glass vials to minimize the number of freeze-thaw cycles and repeated exposure to the atmosphere.

  • Inerting: Purge each vial with dry argon or nitrogen for several minutes.

  • Sealing: Tightly seal the vials with Teflon-lined caps. For extra protection, wrap the cap with Parafilm.

  • Labeling: Clearly label each vial with the compound name, concentration (neat), date, and storage conditions.

  • Storage: Place the vials in a secondary container and store at -20°C or below.

Protocol 2: Stability Assessment using Forced Degradation

This protocol provides a framework for intentionally degrading your hexahydroquinoline sample to understand its stability profile.[4][5][12][13]

  • Sample Preparation: Prepare a stock solution of hexahydroquinoline in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature and at an elevated temperature.

    • Oxidation: Treat the sample with 3% H₂O₂ at room temperature.

    • Thermal Stress: Expose the solid sample and a solution to dry heat (e.g., 80°C).

    • Photostability: Expose the solid sample and a solution to UV and visible light in a photostability chamber.

  • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Use a stability-indicating HPLC method to analyze the stressed samples alongside a control (unstressed) sample. Monitor for the appearance of new peaks and the decrease in the main peak area.[4]

  • Peak Identification: If significant degradation is observed, use LC-MS/MS or other spectroscopic techniques to identify the major degradation products.

Visualizations

Degradation_Pathways Hexahydroquinoline Hexahydroquinoline (Stable) Oxidized_Products Oxidized Products (e.g., N-oxides) Hexahydroquinoline->Oxidized_Products O₂, Light, Metal Ions Dehydrogenated_Products Dehydrogenated Products (e.g., Tetrahydroquinoline) Hexahydroquinoline->Dehydrogenated_Products Heat, Catalyst Ring_Opened_Products Ring-Opened Products Hexahydroquinoline->Ring_Opened_Products Harsh Conditions (Strong Acid/Base)

Caption: Potential degradation pathways of hexahydroquinoline.

Storage_Workflow start Receive/Synthesize Hexahydroquinoline aliquot Aliquot into single-use vials start->aliquot inert Purge with Argon/Nitrogen aliquot->inert seal Seal with Teflon-lined caps inert->seal label Label clearly seal->label store Store at ≤ -20°C in the dark label->store end Use in Experiment store->end

Caption: Recommended workflow for long-term storage of hexahydroquinoline.

References

  • Snape, T. J., Astles, A. M., & Davies, J. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • Inert atmosphere storage. (2024). ResearchGate. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. [Link]

  • Lian, H., et al. (2015). Factors affecting the stability of drugs and drug metabolites in biological matrices. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Goulay, A. M., et al. (2013). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia. [Link]

  • Tan, W., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]

  • Azaheterocyclic compounds. (n.d.). International Journal of Pharmaceutical Science Invention. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. [Link]

  • Le-Bouter, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • General metabolic pathway for degradation of nitrogen heterocyclic compounds by M. aurum MO1. (n.d.). ResearchGate. [Link]

  • Saturated oxygen and nitrogen heterocycles via oxidative coupling of alkyltrifluoroborates with alkenols, alkenoic acids and protected alkenylamines. (2014). Chemical Science. [Link]

  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. (2023). ACS Omega. [Link]

  • β-Functionalization of Saturated Aza-Heterocycles Enabled by Organic Photoredox Catalysis. (2021). Journal of the American Chemical Society. [Link]

  • Tan, W., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). The Journal of Organic Chemistry. [Link]

  • Aliphatic and Alicyclic Amines. (2012). ResearchGate. [Link]

  • What is the stability of piperidine? (2025). Biosynce. [Link]

  • Forced Degradation Study in Pharmaceuticals. (2018). YouTube. [Link]

  • General metabolic pathway for degradation of nitrogen heterocyclic compounds by M. aurum MO1. (n.d.). ResearchGate. [Link]

  • PIPERIDINE. (n.d.). Ataman Kimya. [Link]

  • Sexton, A. (2015). Oxidative degradation of amine solvents for CO2 capture. The University of Texas at Austin. [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY. (2024). ResearchGate. [Link]

  • The metabolism of alicyclic amines to reactive iminium ion intermediates. (1985). Drug Metabolism Reviews. [Link]

  • Piperidine derivatives scope of this review. (n.d.). ResearchGate. [Link]

  • Photoredox catalysis. (n.d.). Wikipedia. [Link]

  • Emerging Investigator Series. (2025). RSC Advances Blog. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2018). Asian Journal of Research in Chemistry. [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • General metabolic pathway for degradation of nitrogen heterocyclic compounds by M. aurum MO1. (n.d.). ResearchGate. [Link]

  • Oxidative Degradation of Amine Solvents for CO2 Capture. (2025). ResearchGate. [Link]

  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]

  • N-Nitroso Piperidine Impurity 3. (n.d.). Cleanchem. [Link]

  • Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. (2024). New Journal of Chemistry. [Link]

  • piperidine analysis in API by GC-HS. (2015). Chromatography Forum. [Link]

  • Developments in the Aerobic Oxidation of Amines. (2016). ACS Catalysis. [Link]

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Validation & Comparative

Unambiguous Structural Confirmation of Hexahydroquinoline Derivatives: A Comparative Guide to Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Precise Structural Elucidation in Drug Development

Hexahydroquinoline and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory and calcium channel blocking properties.[1][2] In the rigorous landscape of drug discovery and development, the unequivocal confirmation of a molecule's three-dimensional structure is not merely a formality but a cornerstone of successful research. An accurate structural model is paramount for understanding structure-activity relationships (SAR), optimizing lead compounds, and ensuring intellectual property protection. While various analytical techniques offer insights into molecular structure, single-crystal X-ray diffraction (SC-XRD) remains the gold standard for providing a definitive and high-resolution atomic arrangement.[3][4]

This comprehensive guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of SC-XRD for the structural confirmation of hexahydroquinoline derivatives. We will delve into the underlying principles of the technique, present a detailed, field-proven experimental protocol, and offer a critical comparison with other common analytical methods. This guide is designed to not only instruct but also to empower researchers to make informed decisions in their analytical workflows, ensuring the scientific integrity of their findings.

The Power of Diffraction: Why SC-XRD is Definitive

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[5] The fundamental principle lies in the interaction of X-rays with the electron clouds of the atoms in a crystalline lattice. When a focused beam of X-rays is directed at a single crystal, the regularly spaced atoms act as a diffraction grating, scattering the X-rays in a specific and predictable pattern.[5] By meticulously measuring the angles and intensities of these diffracted beams, scientists can reconstruct a three-dimensional electron density map of the molecule. From this map, the precise positions of individual atoms, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy, leading to an unambiguous structural elucidation.[5][6]

For complex organic molecules like hexahydroquinoline derivatives, which can possess multiple stereocenters and exhibit subtle conformational nuances, the detailed structural information provided by SC-XRD is invaluable. It can definitively establish the relative and absolute stereochemistry, identify the conformation of the fused ring systems (such as the common flat-boat conformation of the 1,4-dihydropyridine ring), and reveal intermolecular interactions that govern the crystal packing.[7]

A Validated Workflow for Structural Confirmation: The SC-XRD Protocol

The successful application of SC-XRD is contingent upon a meticulously executed experimental workflow, from sample preparation to data analysis. Each step is critical for obtaining high-quality data and a reliable crystal structure. The following protocol is a self-validating system, incorporating best practices to ensure the trustworthiness of the results.

Experimental Workflow for Single-Crystal X-ray Diffraction

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_analysis Structural Analysis synthesis Synthesis of Hexahydroquinoline Derivative purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Crystallization purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation (checkCIF) refinement->validation analysis Analysis of Structural Features (Bond lengths, angles, conformation) validation->analysis deposition Deposition to CSD/PDB analysis->deposition

Caption: A comprehensive workflow for the structural confirmation of hexahydroquinoline derivatives using single-crystal X-ray diffraction.

Step-by-Step Methodology

1. Synthesis and Purification:

  • Rationale: The purity of the starting material is paramount for successful crystallization. Impurities can inhibit crystal growth or lead to poorly ordered crystals.

  • Protocol:

    • Synthesize the hexahydroquinoline derivative using established synthetic routes, such as the Hantzsch synthesis.[1][8]

    • Purify the crude product to the highest possible degree using techniques like column chromatography or recrystallization.[7]

    • Confirm the purity of the bulk sample using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.

2. Crystallization:

  • Rationale: The goal is to grow single crystals of sufficient size and quality for diffraction. This is often the most challenging and empirical step. The choice of solvent and crystallization technique is critical.

  • Techniques:

    • Slow Evaporation: A straightforward method where a saturated solution of the compound is allowed to slowly evaporate, leading to crystal formation.[9] This technique is simple but may sometimes yield lower quality crystals.

    • Vapor Diffusion: This technique involves the slow diffusion of a precipitant vapor into a solution of the compound, gradually reducing its solubility and inducing crystallization. It often produces high-quality crystals.

    • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

  • Protocol Example (Slow Evaporation):

    • Dissolve the purified hexahydroquinoline derivative in a suitable solvent or solvent mixture (e.g., hexane and ethyl acetate) to form a nearly saturated solution.[7]

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation.

    • Store the vial in a vibration-free environment at a constant temperature.

    • Monitor for crystal growth over several days to weeks.

3. Crystal Selection and Mounting:

  • Rationale: A single, well-formed crystal with sharp edges and no visible defects is selected for data collection.

  • Protocol:

    • Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in each dimension).

    • Carefully mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.

4. X-ray Diffraction Data Collection:

  • Rationale: The mounted crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector. Data is collected over a range of crystal orientations.

  • Protocol:

    • Mount the goniometer head on the diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images while rotating the crystal. Modern diffractometers automate this process.

5. Data Processing, Structure Solution, and Refinement:

  • Rationale: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. This information is then used to solve the phase problem and generate an initial electron density map. The atomic model is then refined against the experimental data.

  • Protocol:

    • Data Reduction and Integration: Use software to integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.

    • Structure Solution: Employ direct methods or Patterson methods to solve the phase problem and generate an initial structural model.

    • Structure Refinement: Refine the atomic positions, and thermal parameters of the model against the experimental data using least-squares methods. This iterative process minimizes the difference between the observed and calculated structure factors.

6. Structure Validation and Analysis:

  • Rationale: The final crystal structure must be rigorously validated to ensure its quality and accuracy. This step is crucial for scientific integrity and is a prerequisite for publication.

  • Protocol:

    • Validation: Utilize the checkCIF service provided by the International Union of Crystallography (IUCr) to generate a validation report.[10] This report flags potential issues with the crystal structure, such as unusual bond lengths or angles, and provides an overall assessment of the data quality.

    • Analysis: Analyze the validated structure to determine key geometric parameters, including bond lengths, bond angles, torsion angles, and intermolecular interactions.

    • Deposition: Deposit the final crystallographic data (in CIF format) into a public database such as the Cambridge Structural Database (CSD) to ensure data accessibility and reproducibility.[11][12]

A Comparative Analysis: SC-XRD vs. Other Analytical Techniques

While SC-XRD provides the most definitive structural information, it is often used in conjunction with other analytical techniques. Understanding the strengths and limitations of each method is essential for a comprehensive characterization of hexahydroquinoline derivatives.

Logical Comparison of Analytical Techniques

comparison_logic cluster_question Primary Question cluster_techniques Analytical Techniques cluster_information Information Provided question What is the 3D structure of the hexahydroquinoline derivative? xrd Single-Crystal XRD question->xrd nmr NMR Spectroscopy (¹H, ¹³C, 2D NMR) question->nmr ms Mass Spectrometry question->ms xrd_info - Unambiguous 3D structure - Absolute stereochemistry - Bond lengths & angles - Crystal packing xrd->xrd_info nmr_info - Connectivity - Relative stereochemistry - Conformational dynamics in solution - Proton & carbon environment nmr->nmr_info ms_info - Molecular weight - Elemental composition - Fragmentation pattern ms->ms_info

Caption: A logical diagram illustrating the complementary information provided by SC-XRD, NMR, and Mass Spectrometry for structural elucidation.

Data Summary: A Head-to-Head Comparison
FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Primary Information Unambiguous 3D atomic arrangement in the solid state.[5]Connectivity and bonding environment of atoms in solution.[13]Molecular weight and elemental composition.
Stereochemistry Determines both relative and absolute stereochemistry.[4]Primarily determines relative stereochemistry through coupling constants and NOE effects.Generally does not provide stereochemical information.
Conformation Provides a static picture of the conformation in the crystal lattice.[7]Provides information about the average conformation and dynamic processes in solution.[14]Can provide some conformational information through techniques like ion mobility-mass spectrometry.
Sample Requirements Requires a single, high-quality crystal (typically >0.1 mm).[15]Requires a soluble and pure sample (typically >1 mg).Requires a very small amount of sample (micrograms to nanograms) that can be ionized.
Throughput Can be time-consuming due to the need for crystal growth.Relatively high throughput for routine 1D spectra; 2D experiments can be time-consuming.Very high throughput.
Key Advantage Provides the most definitive and high-resolution structural information.[3]Excellent for determining connectivity and studying dynamic processes in solution.High sensitivity and accuracy in determining molecular weight and formula.
Key Limitation The need for suitable single crystals can be a significant bottleneck.[16]Does not provide a direct 3D structure and can be complex to interpret for large or conformationally flexible molecules.[13]Provides limited information on the 3D arrangement of atoms.

As the table illustrates, these techniques are highly complementary. NMR and MS are invaluable for confirming the synthesis and purity of the hexahydroquinoline derivative and for providing initial structural insights.[1][2] However, for the unequivocal determination of the three-dimensional structure, including the absolute stereochemistry and the precise conformation of the fused ring system, single-crystal X-ray diffraction is the indispensable tool.

Conclusion: Ensuring Structural Integrity in Pharmaceutical Research

In the pursuit of novel therapeutics based on the hexahydroquinoline scaffold, the unambiguous confirmation of molecular structure is a non-negotiable aspect of scientific rigor. Single-crystal X-ray diffraction stands as the most powerful and definitive method for achieving this goal, providing a high-resolution three-dimensional view of the molecule. By adhering to a validated experimental protocol, from meticulous crystallization to rigorous data validation against IUCr standards, researchers can ensure the trustworthiness and accuracy of their structural findings.

While techniques like NMR and mass spectrometry are essential components of the analytical toolkit, providing complementary information about connectivity and composition, they cannot replace the definitive structural insights offered by SC-XRD. By integrating these techniques and recognizing the unique strengths of each, researchers in drug development can build a solid foundation of structural knowledge, enabling more effective lead optimization and ultimately, the design of safer and more efficacious medicines.

References

  • Synthesis, crystal structures, and Hirshfeld analysis of three hexahydroquinoline derivatives. National Institutes of Health. [Link]

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A Comparative Guide to the Reproducibility of Synthesis Protocols for 2,5-Dioxo-hexahydroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Hexahydroquinoline Scaffold

The hexahydroquinoline core is a privileged scaffold in drug discovery, forming the structural basis for a wide array of biologically active compounds. The incorporation of oxo and carboxylic acid functionalities at the 2, 5, and 3 positions, respectively, suggests potential for diverse pharmacological activities, including but not limited to antiviral, anticancer, and anti-inflammatory applications. The reproducibility of the synthesis of this core structure is therefore of paramount importance for enabling further investigation into its therapeutic potential.

Proposed Synthetic Strategies: A Comparative Analysis

This guide will compare three primary retrosynthetic approaches to 2,5-dioxo-hexahydroquinoline-3-carboxylic acid:

  • Hantzsch-type Dihydropyridine Synthesis followed by Intramolecular Acylation

  • Biginelli-type Reaction followed by Intramolecular Friedel-Crafts Acylation

  • Dieckmann Condensation of a Precursor Amino Diester

Each strategy will be evaluated based on the following criteria:

  • Plausibility of each synthetic step: Supported by analogous reactions from peer-reviewed literature.

  • Availability and cost of starting materials: A critical factor for scalability.

  • Potential for side reactions and purification challenges: Impacting yield and reproducibility.

  • Overall convergence and efficiency: The number of steps and estimated overall yield.

Strategy 1: Hantzsch-Type Synthesis and Subsequent Cyclization

This approach leverages the well-established Hantzsch dihydropyridine synthesis, a multicomponent reaction known for its efficiency in creating substituted dihydropyridine rings.[2] The subsequent intramolecular acylation would then form the second ring of the quinoline system.

Retrosynthetic Analysis

Target 2,5-Dioxo-hexahydroquinoline-3-carboxylic acid Intermediate1 Dihydropyridine Intermediate Target->Intermediate1 Intramolecular Acylation StartingMaterials1 β-ketoester + Aldehyde + Ammonia source Intermediate1->StartingMaterials1 Hantzsch Synthesis

Caption: Retrosynthetic analysis of the Hantzsch-type approach.

Proposed Forward Synthesis

The forward synthesis would involve a three-component reaction between an appropriate β-ketoester, an aldehyde bearing a latent carboxylic acid group (or a precursor), and a nitrogen source like ammonia or ammonium acetate to form a dihydropyridine intermediate.[3][4] This intermediate would then undergo an intramolecular cyclization to yield the target hexahydroquinoline.

Step 1: Hantzsch Dihydropyridine Synthesis

The initial step is a classic Hantzsch reaction.[2]

  • Reactants:

    • Ethyl acetoacetate (or a similar β-ketoester).

    • A suitable aldehyde, such as 2-formyl-succinic acid diethyl ester.

    • Ammonium acetate as the nitrogen source.

  • Conditions: Typically refluxing in ethanol or another suitable solvent.[3][4]

Step 2: Intramolecular Acylation and Hydrolysis

The dihydropyridine intermediate would then be subjected to conditions that promote intramolecular acylation to form the six-membered ring, followed by hydrolysis of the ester to the carboxylic acid.

  • Conditions: This could potentially be achieved using a strong acid or base to catalyze the cyclization and subsequent hydrolysis.

Evaluation of Strategy 1
Parameter Assessment Justification
Plausibility HighThe Hantzsch reaction is a robust and well-documented method for dihydropyridine synthesis.[2][3][4] Intramolecular acylations are also common transformations in organic synthesis.
Starting Materials Readily AvailableThe required starting materials are common laboratory reagents.
Potential Challenges Aromatization of the dihydropyridine intermediate can be a competing side reaction. The intramolecular acylation may require optimization of reaction conditions to achieve good yields.
Overall Efficiency ModerateThis is a two-step process with the potential for good to moderate yields in each step.

Strategy 2: Biginelli-Type Reaction and Intramolecular Acylation

This strategy utilizes the Biginelli reaction, another powerful multicomponent reaction for the synthesis of dihydropyrimidinones.[5][6] A subsequent intramolecular Friedel-Crafts acylation could then be employed to construct the quinoline ring system.

Retrosynthetic Analysis

Target 2,5-Dioxo-hexahydroquinoline-3-carboxylic acid Intermediate2 Dihydropyrimidinone Intermediate Target->Intermediate2 Intramolecular Acylation StartingMaterials2 β-ketoester + Aldehyde + Urea Intermediate2->StartingMaterials2 Biginelli Reaction

Caption: Retrosynthetic analysis of the Biginelli-type approach.

Proposed Forward Synthesis

Step 1: Biginelli Reaction

This one-pot reaction would bring together a β-ketoester, an aldehyde, and urea to form a dihydropyrimidinone intermediate.[5][6][7][8]

  • Reactants:

    • Ethyl acetoacetate.

    • An appropriate aldehyde with a masked reactive site for the subsequent cyclization.

    • Urea.

  • Conditions: Typically acid-catalyzed in a protic solvent.[8]

Step 2: Intramolecular Friedel-Crafts Acylation

The dihydropyrimidinone intermediate would need to be functionalized to allow for an intramolecular Friedel-Crafts acylation to form the quinoline ring. This would be followed by hydrolysis of the ester.

  • Conditions: A Lewis acid catalyst would likely be required to promote the acylation.

Evaluation of Strategy 2
Parameter Assessment Justification
Plausibility ModerateThe Biginelli reaction is well-established.[5][6][7][8] However, the subsequent intramolecular Friedel-Crafts acylation on a dihydropyrimidine ring may be challenging and require specific substrate design.
Starting Materials Readily AvailableThe starting materials are common and inexpensive.
Potential Challenges The reactivity of the dihydropyrimidine ring towards intramolecular acylation is a key uncertainty. Side reactions during the acylation step are possible.
Overall Efficiency Potentially LowerThis route may require more steps for functional group manipulations to set up the intramolecular cyclization, potentially lowering the overall yield.

Strategy 3: Dieckmann Condensation of an Amino Diester

This approach relies on the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[9][10][11]

Retrosynthetic Analysis

Target 2,5-Dioxo-hexahydroquinoline-3-carboxylic acid Intermediate3 Amino Diester Target->Intermediate3 Dieckmann Condensation StartingMaterials3 Simpler amine and ester precursors Intermediate3->StartingMaterials3 Standard synthetic steps

Caption: Retrosynthetic analysis of the Dieckmann condensation approach.

Proposed Forward Synthesis

Step 1: Synthesis of the Acyclic Amino Diester Precursor

This would involve the synthesis of a linear molecule containing an amine and two ester functionalities at appropriate positions. This could be achieved through standard C-C and C-N bond-forming reactions.

Step 2: Dieckmann Condensation

The amino diester would then be treated with a strong base to induce an intramolecular condensation, forming the hexahydroquinoline ring system.[11][12][13]

  • Conditions: A strong, non-nucleophilic base such as sodium hydride or sodium ethoxide in an aprotic solvent.[14]

Step 3: Hydrolysis

The resulting β-keto ester would then be hydrolyzed to the final carboxylic acid product.

Evaluation of Strategy 3
Parameter Assessment Justification
Plausibility HighThe Dieckmann condensation is a reliable method for forming five- and six-membered rings.[9][10][11][12][13] The synthesis of the acyclic precursor should be achievable through established methods.
Starting Materials May Require SynthesisThe acyclic amino diester precursor is unlikely to be commercially available and would need to be synthesized, adding to the overall step count.
Potential Challenges The synthesis of the acyclic precursor may be multi-step. The Dieckmann condensation can sometimes be low-yielding if the substrate is not ideal.
Overall Efficiency VariableThe overall efficiency will depend heavily on the number of steps required to synthesize the acyclic precursor.

Experimental Protocols: Foundational Methodologies

While specific protocols for the target molecule are not available, the following are representative, detailed procedures for the key reactions discussed, which would serve as a starting point for experimental design.

General Procedure for Hantzsch Dihydropyridine Synthesis

A mixture of an aldehyde (1 mmol), a β-ketoester (2 mmol), and ammonium acetate (1.2 mmol) in ethanol (10 mL) is refluxed for 4-6 hours.[3][4] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization.

General Procedure for Biginelli Reaction

A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), urea (1.5 mmol), and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl or BF₃·OEt₂) in a suitable solvent (e.g., ethanol or acetic acid) is heated to reflux for 2-4 hours.[8] After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and recrystallized.

General Procedure for Dieckmann Condensation

To a solution of a diester (1 mmol) in an anhydrous aprotic solvent (e.g., toluene or THF) is added a strong base (1.1 mmol), such as sodium hydride or sodium ethoxide, at room temperature under an inert atmosphere.[14] The mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC). The reaction is quenched by the addition of a weak acid, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the crude product is purified by chromatography or recrystallization.

Data Presentation: A Comparative Summary

Synthetic Strategy Key Reaction Number of Steps (from simple precursors) Potential Yield Reproducibility Scalability
Strategy 1 Hantzsch Synthesis2-3Moderate to HighHighGood
Strategy 2 Biginelli Reaction3-4Low to ModerateModerateModerate
Strategy 3 Dieckmann Condensation3-5ModerateModerate to HighFair

Conclusion and Recommendations

Based on this theoretical analysis, the Hantzsch-type synthesis followed by intramolecular acylation (Strategy 1) appears to be the most promising and reproducible route for the synthesis of 2,5-dioxo-hexahydroquinoline-3-carboxylic acid. This strategy benefits from a highly reliable and efficient key reaction and utilizes readily available starting materials.

The Dieckmann condensation approach (Strategy 3) is also a strong contender, offering a high degree of predictability for the key cyclization step. However, the multi-step synthesis of the required acyclic precursor may diminish its overall efficiency compared to the Hantzsch approach.

The Biginelli-based strategy (Strategy 2) is considered the least favorable due to the potential challenges associated with the intramolecular Friedel-Crafts acylation on the dihydropyrimidine ring system.

It is strongly recommended that initial exploratory work focuses on optimizing the Hantzsch-type synthesis. Experimental validation of these proposed routes is essential to determine the most practical and reproducible protocol for the synthesis of 2,5-dioxo-hexahydroquinoline-3-carboxylic acid, a molecule with significant potential for future drug discovery efforts.

References

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A Senior Application Scientist's Guide to Confirming Target Engagement of Hexahydroquinoline Derivatives in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crucial Step of Target Validation in Drug Discovery

The hexahydroquinoline scaffold is a cornerstone of modern medicinal chemistry, giving rise to compounds with a vast array of biological activities, from anti-inflammatory and anticancer to cardiovascular effects.[1] This chemical versatility, however, presents a critical challenge: definitively proving that a novel derivative engages its intended molecular target within the complex and dynamic environment of a living cell.

Phenotypic screening—observing a desired effect on cells—is a powerful discovery tool, but it doesn't reveal the mechanism. Is your hexahydroquinoline derivative inhibiting the target kinase you designed it for, or is it achieving its anti-inflammatory effect through an unforeseen off-target interaction?[2][3] Answering this question is not merely academic; it is fundamental to building a robust therapeutic hypothesis, optimizing lead compounds, and ultimately, predicting clinical success.[4]

This guide provides a comparative analysis of state-of-the-art cellular assays designed to confirm and quantify target engagement. We will move beyond simple protocols to explore the strategic rationale behind choosing one method over another, ensuring that the experimental design is a self-validating system for generating trustworthy and actionable data. We will focus on three orthogonal approaches that provide distinct, yet complementary, insights into the interaction between a compound and its target: the label-free Cellular Thermal Shift Assay (CETSA®), the quantitative NanoBRET™ Target Engagement assay, and a functional Cellular Phosphorylation Assay.

Comparing the Core Methodologies: A Strategic Overview

Choosing the right target engagement assay depends on the specific research question, the nature of the target protein, and the available resources. Each method offers a unique lens through which to view the drug-target interaction. Assessing a compound with orthogonal assays is best practice to rule out false positives and build confidence in its mechanism of action.[2]

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target EngagementCellular Phosphorylation Assay
Principle Ligand binding-induced thermal stabilization of the target protein.[5]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[6]Antibody-based detection of phosphorylation changes in a target's substrate.[7]
Labeling Requirement None (Label-free).[8]Requires genetic fusion of NanoLuc® to the target and a specific fluorescent tracer.[9]None for compound/target, but requires specific phospho-antibodies.
Assay Type Direct BindingDirect Binding (Competitive)Functional (Downstream Effect)
Data Output Thermal shift (ΔTm) or Isothermal dose-response curves (ITDRF).[10]Quantitative compound affinity (IC50/Kd) and residence time in live cells.[11][12]Inhibition of substrate phosphorylation (IC50).
Throughput Low to High (format-dependent).[8]High.Medium to High.
Physiological Context Measures engagement in cell lysates or intact cells under near-native conditions.[13]Real-time measurement in live cells, quantifying intracellular potency.[14]Measures the functional consequence of target engagement in a cellular pathway.[15]
Key Advantage No modification of the compound or protein target is needed.[4]Highly quantitative affinity data from live cells; can measure residence time.[11]Confirms functional modulation of the target's activity and pathway.
Key Limitation Not all proteins show a significant thermal shift; can be lower throughput.Requires genetic engineering of cells and development/availability of a suitable tracer.[7]Dependent on the availability of high-quality phospho-specific antibodies and a known substrate.[16]

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is founded on a simple biophysical principle: when a drug binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[5] By heating cells or cell lysates to various temperatures, one can measure the amount of soluble (non-denatured) target protein remaining. A successful drug-target interaction will result in more soluble protein at higher temperatures compared to the untreated control.[17] This method is exceptionally powerful because it requires no modifications to either the compound or the protein, providing a snapshot of target engagement in a native physiological state.[8]

Conceptual Workflow of CETSA

The workflow involves treating cells with the hexahydroquinoline derivative, heating the cells to induce denaturation, lysing them, and then quantifying the amount of soluble target protein remaining.

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_lysis Sample Processing cluster_detection Quantification cells Culture Cells treat Treat cells with Hexahydroquinoline Derivative cells->treat heat Heat cell aliquots across a temperature gradient treat->heat lyse Lyse cells heat->lyse separate Separate soluble vs. precipitated fractions (Centrifugation) lyse->separate quantify Quantify soluble target protein (e.g., Western Blot, ELISA, AlphaScreen) separate->quantify data Data Analysis quantify->data Generate Melt Curve or Isothermal Dose-Response Curve

Caption: CETSA experimental workflow from cell treatment to data analysis.

Detailed Experimental Protocol: CETSA Isothermal Dose-Response Fingerprint (ITDRF)

This protocol is designed to determine the potency of a hexahydroquinoline derivative by heating all samples at a single, optimized temperature while varying the compound concentration.

  • Cell Culture: Plate a suitable cell line (e.g., HEK293, HeLa) at an appropriate density in 10 cm dishes and grow to ~80-90% confluency. The choice of cell line is critical; it must express the target protein at a detectable level.

  • Compound Treatment: Harvest cells by trypsinization, wash with PBS, and resuspend in a serum-free culture medium. Create a serial dilution of your hexahydroquinoline derivative (e.g., from 100 µM to 1 nM) and a vehicle control (e.g., 0.1% DMSO). Incubate the cell suspension with the compound dilutions for a defined period (e.g., 1-2 hours) at 37°C to allow for cell penetration and target binding.[18]

  • Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat at a pre-determined optimal temperature (e.g., 52°C, this must be optimized for each target protein) for 3-8 minutes.[5] This temperature should be on the steep part of the melt curve for the target protein to maximize the assay window. Immediately cool the samples to 4°C.

  • Cell Lysis: Add an equal volume of a non-denaturing lysis buffer containing protease inhibitors. The buffer composition is key to maintaining protein solubility without disrupting the native complexes (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40).[5] Subject the samples to 3-5 freeze-thaw cycles using liquid nitrogen to ensure complete cell lysis.

  • Fraction Separation: Centrifuge the lysates at high speed (e.g., 17,000 x g) for 30 minutes at 4°C to pellet the precipitated, denatured proteins.[5]

  • Protein Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the amount of the specific target protein using a sensitive detection method such as Western blotting, ELISA, or a high-throughput immunoassay like HTRF® or AlphaScreen®.[8]

  • Data Analysis: Plot the quantified soluble protein signal against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the concentration of the compound required to stabilize 50% of the target protein.

Method 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that quantifies compound binding to a specific protein target in real-time within living cells.[14] The assay relies on Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a bioluminescent donor (NanoLuc® Luciferase) to a fluorescent acceptor (a cell-permeable fluorescent tracer).[9] The target protein is genetically fused to NanoLuc®, and a fluorescent tracer that binds to the same site as the test compound is added. When the tracer is bound to the target, its proximity to NanoLuc® results in a high BRET signal. A test compound, like our hexahydroquinoline derivative, will compete with the tracer for binding. This displacement increases the distance between the donor and acceptor, causing a measurable decrease in the BRET signal.[9]

Principle of NanoBRET Target Engagement

This method provides highly quantitative data on compound affinity and can even be adapted to measure drug-target residence time, a critical parameter for predicting in vivo efficacy.[11]

Caption: Principle of the NanoBRET assay. Compound binding displaces the tracer, reducing BRET.

Detailed Experimental Protocol: NanoBRET™ Target Engagement
  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuc® luciferase. After 24-48 hours, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

  • Assay Plate Setup: Dispense the cell suspension into a white, 96-well or 384-well assay plate.

  • Compound Addition: Add the hexahydroquinoline derivative across a range of concentrations to the appropriate wells. Include "no compound" (tracer only) and "no tracer" (background) controls.

  • Tracer and Substrate Addition: Prepare a treatment solution containing the specific NanoBRET™ tracer and the NanoGlo® Live Cell Substrate. The tracer concentration must be carefully optimized (typically at or below its Kd) to ensure the assay accurately measures competitive binding.[12] Add this solution to all wells except the "no tracer" controls.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator. This allows the binding competition to reach equilibrium.

  • Signal Detection: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters. The instrument must be capable of detecting filtered luminescence.

  • Data Analysis:

    • Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).

    • Normalize the data by subtracting the background ratio ("no tracer" control) and express the results as a percentage of the "no compound" control.

    • Plot the normalized BRET ratio against the compound concentration and fit to a four-parameter log-logistic curve to determine the IC50, which represents the intracellular potency of the compound.

Method 3: Functional Cellular Phosphorylation Assay

While CETSA and NanoBRET confirm direct binding, a functional assay is essential to demonstrate that this binding event translates into a biological consequence.[15] If the hexahydroquinoline derivative is designed as a kinase inhibitor, a logical next step is to measure the phosphorylation of a known downstream substrate of that kinase. A potent inhibitor will block the kinase's activity, leading to a decrease in the phosphorylation of its substrate.

Hypothetical Kinase Signaling Pathway

Many hexahydroquinoline derivatives are explored for their anti-inflammatory or anti-cancer properties, often involving kinase pathways like the TGF-β pathway.[3] A functional assay would measure a key phosphorylation event within such a cascade.

Kinase_Pathway Ligand Ligand (e.g., TGF-β) Receptor Receptor Ligand->Receptor TargetKinase Target Kinase (e.g., TGF-βRI) Receptor->TargetKinase Activates Substrate Substrate (e.g., SMAD2) TargetKinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (p-SMAD2) Substrate->pSubstrate Response Cellular Response (e.g., Gene Transcription) pSubstrate->Response Inhibitor Hexahydroquinoline Derivative Inhibitor->TargetKinase Inhibits

Caption: Inhibition of a target kinase by a compound prevents substrate phosphorylation.

Detailed Experimental Protocol: In-Cell Western
  • Cell Culture and Starvation: Plate cells in a 96-well plate. Once they reach the desired confluency, serum-starve them overnight. This reduces basal kinase activity and sensitizes the pathway to stimulation.

  • Compound Pre-treatment: Treat the cells with serial dilutions of the hexahydroquinoline derivative for 1-2 hours. This allows the compound to enter the cells and bind to the target kinase.

  • Pathway Stimulation: Add a stimulating ligand (e.g., TGF-β, EGF) to all wells (except the unstimulated control) for a short period (e.g., 15-30 minutes) to activate the kinase pathway.

  • Cell Fixation and Permeabilization: Immediately stop the reaction by removing the medium and adding a fixing solution (e.g., 4% paraformaldehyde). After fixation, wash the cells and add a permeabilization buffer (e.g., PBS with 0.1% Triton X-100) to allow antibodies to enter the cells.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer).

    • Incubate the cells with a primary antibody cocktail containing a rabbit anti-phospho-substrate antibody and a mouse anti-total protein antibody (for normalization).

    • Wash the cells and incubate with a secondary antibody cocktail containing an infrared dye-conjugated anti-rabbit antibody (e.g., IRDye® 800CW) and an anti-mouse antibody conjugated to a different dye (e.g., IRDye® 680RD).

  • Imaging and Quantification: Wash the plate thoroughly and allow it to dry. Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®).

  • Data Analysis: Quantify the fluorescence intensity for both the phospho-protein (800 nm channel) and the total protein (700 nm channel) in each well. Calculate the normalized phospho-signal (800 nm signal / 700 nm signal). Plot this normalized signal against the compound concentration to generate a dose-response curve and determine the functional IC50.

Conclusion

Confirming target engagement in a cellular context is a non-negotiable step in modern drug discovery. For a versatile and promising class of molecules like hexahydroquinoline derivatives, a multi-pronged approach provides the highest degree of confidence. By strategically combining a label-free method like CETSA to confirm binding in a native state, a quantitative live-cell assay like NanoBRET to determine intracellular affinity, and a functional phosphorylation assay to verify downstream pathway modulation, researchers can build a comprehensive and compelling data package. This rigorous, evidence-based approach de-risks preclinical development and paves the way for translating a promising chemical scaffold into a validated therapeutic candidate.

References

  • Scott, L. et al. (2023). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

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A Comparative Guide to the Anti-Cancer Efficacy of Novel Hexahydroquinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the quest for novel scaffolds that exhibit potent and selective anti-cancer activity is perpetual. The hexahydroquinoline (HHQ) core has emerged as a privileged structure, demonstrating a versatile and promising profile for the development of new therapeutic agents. This guide provides a comprehensive comparison of the anti-cancer efficacy of various recently developed hexahydroquinoline analogs, supported by experimental data from peer-reviewed studies. We will delve into their differential potencies against a range of cancer cell lines, explore their mechanisms of action, and provide detailed protocols for key experimental assays to enable researchers to validate and build upon these findings.

Comparative Anti-Cancer Efficacy of Hexahydroquinoline Analogs

Recent research has unveiled several hexahydroquinoline derivatives with significant anti-proliferative activities across a spectrum of cancer cell lines. The efficacy of these analogs is largely influenced by the nature and position of substituents on the hexahydroquinoline scaffold. Below is a summary of the in vitro cytotoxic activities of some of the most promising analogs reported in recent literature.

Analog IDCancer Cell LineIC50 / GI50 (µM)Noted Mechanism of ActionReference
10c T-47D (Breast)1.04EGFR Inhibition, Cell Cycle Arrest[1]
UO-31 (Renal)1.15EGFR Inhibition, Cell Cycle Arrest[1]
SK-MEL-5 (Melanoma)1.24EGFR Inhibition, Cell Cycle Arrest[1]
NCI-H460 (Lung)1.39EGFR Inhibition, Cell Cycle Arrest[1]
RXF-393 (Renal)1.38EGFR Inhibition, Cell Cycle Arrest[1]
SR (Leukemia)1.47EGFR Inhibition, Cell Cycle Arrest[1]
HCT-15 (Colon)1.52EGFR Inhibition, Cell Cycle Arrest[1]
10d EGFRwt (Enzymatic)0.097EGFR Inhibition[1]
EGFRL858R (Enzymatic)0.051EGFR Inhibition[1]
EGFRT790M (Enzymatic)0.280EGFR Inhibition[1]
6a THP-1 (Leukemia)0.4Mcl-1 Inhibition, Apoptosis Induction[2]
HL-60 (Leukemia)0.4Mcl-1 Inhibition, Apoptosis Induction[2]
Mcl-1 (Enzymatic)1.5Mcl-1 Inhibition[2]
Thiazolidinone Derivative HepG2 (Liver)Not specified, potentMcl-1 Inhibition[3]
MCF7 (Breast)Not specified, potentMcl-1 Inhibition[3]
PC3 (Prostate)Not specified, potentMcl-1 Inhibition[3]
HCT116 (Colon)Not specified, potentMcl-1 Inhibition[3]
Thiosemicarbazide Derivative HepG2 (Liver)Not specified, potentMcl-1 Inhibition[3]
MCF7 (Breast)Not specified, potentMcl-1 Inhibition[3]
PC3 (Prostate)Not specified, potentMcl-1 Inhibition[3]
HCT116 (Colon)Not specified, potentMcl-1 Inhibition[3]

Structure-Activity Relationship Insights

The anti-cancer potency of hexahydroquinoline analogs is intricately linked to their chemical structures. While the exact structures for all the highly potent compounds are not publicly available, analysis of closely related analogs provides valuable insights into the structure-activity relationship (SAR).

The general structure of the highly active hexahydroquinoline analogs features a core scaffold of 2-amino-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile or a similar carboxylate. The key variations lie in the substituent at the 4-position of the hexahydroquinoline ring.

For instance, compounds 10c and 10d are reported to be 2,4-dichlorophenyl derivatives. The presence of a di-substituted phenyl ring at the 4-position appears to be crucial for their potent anti-proliferative and EGFR inhibitory activities. A closely related analog with a 4-chlorophenyl substituent at this position is known as 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile[4]. The electron-withdrawing nature of the chlorine atoms on the phenyl ring likely plays a significant role in the binding affinity to the target proteins.

In the case of Mcl-1 inhibitors like compound 6a , the hexahydroquinoline core is further functionalized with moieties that facilitate interaction with the BH3-binding groove of the Mcl-1 protein. Similarly, the potent activity of the thiosemicarbazide and thiazolidinone derivatives underscores the importance of these specific heterocyclic additions in targeting Mcl-1. These groups are known to form critical hydrogen bonds and hydrophobic interactions within the active site of their target enzymes[3].

Mechanistic Deep Dive: Targeting Key Oncogenic Pathways

The anti-cancer effects of these hexahydroquinoline analogs are attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis. Two prominent mechanisms of action have been identified for the most potent of these compounds: inhibition of the Epidermal Growth Factor Receptor (EGFR) and inhibition of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).

EGFR Inhibition

Analogs such as 10d have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR[1]. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell growth, proliferation, and survival. Dysregulation of the EGFR pathway is a common driver in many cancers. By blocking the ATP-binding site of the EGFR kinase domain, these hexahydroquinoline inhibitors prevent its activation and subsequent downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding P_EGFR EGFR (P) EGFR->P_EGFR Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS PI3K PI3K P_EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Cell_Growth Cell Growth, Proliferation, Survival Transcription->Cell_Growth leads to HHQ_Analog_EGFR HHQ Analog (10d) HHQ_Analog_EGFR->P_EGFR Inhibits

EGFR Signaling Pathway and Inhibition by Hexahydroquinoline Analogs
Mcl-1 Inhibition and Apoptosis Induction

Another class of hexahydroquinoline analogs, including compound 6a and the thiosemicarbazide/thiazolidinone derivatives, exerts its anti-cancer effects by inhibiting the anti-apoptotic protein Mcl-1[2][3]. Mcl-1 is a key member of the Bcl-2 family of proteins that prevents apoptosis by sequestering pro-apoptotic proteins like Bak and Bax. Overexpression of Mcl-1 is a common mechanism of drug resistance in cancer. By inhibiting Mcl-1, these compounds release the pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.

Mcl1_Pathway cluster_apoptosis Intrinsic Apoptosis Pathway Mcl1 Mcl-1 Bak_Bax Bak/Bax Mcl1->Bak_Bax Inhibits Mitochondrion Mitochondrion Bak_Bax->Mitochondrion Activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Activates Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes HHQ_Analog_Mcl1 HHQ Analog (6a) HHQ_Analog_Mcl1->Mcl1 Inhibits

Mcl-1 Mediated Apoptosis and its Modulation by Hexahydroquinoline Analogs

Experimental Protocols

To facilitate further research and validation of the anti-cancer efficacy of hexahydroquinoline analogs, we provide detailed, step-by-step protocols for key in vitro assays.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the hexahydroquinoline analogs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This assay can reveal if a compound induces cell cycle arrest.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry is used to measure the fluorescence intensity of a large population of individual cells.

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the hexahydroquinoline analogs at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.

  • Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight. This permeabilizes the cells and preserves their DNA content.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS. RNase A is included to degrade RNA and prevent its staining by PI.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence at around 617 nm.

  • Data Analysis: Analyze the DNA content histograms using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Hexahydroquinoline analogs represent a promising class of anti-cancer agents with diverse mechanisms of action. The data presented in this guide highlight the potent in vitro efficacy of several derivatives, particularly those targeting EGFR and Mcl-1. The structure-activity relationships, although still under investigation, point towards the critical role of specific substitutions on the hexahydroquinoline core in determining potency and target selectivity. The provided experimental protocols offer a robust framework for researchers to further explore the therapeutic potential of this exciting class of compounds. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and the development of more selective and potent analogs to advance these promising candidates towards clinical application.

References

  • Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R). (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2241674. Available from: [Link]

  • Some pyrimidohexahydroquinoline candidates: synthesis, DFT, cytotoxic activity evaluation, molecular docking, and in silico studies. (2024). RSC Advances, 14(24), 17097-17114. Available from: [Link]

  • 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. PubChem. Available from: [Link]

  • Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. (2024). Turkish Journal of Chemistry, 48(4), 734-751. Available from: [Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking of Hexahydroquinoline Derivatives as Mcl-1 Inhibitors and Apoptosis Inducers. (2021). Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1856-1871. Available from: [Link]

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Navigating Chemical Space: A Comparative Guide to the Structure-Activity Relationship of 2,5-Dioxo-hexahydroquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Within this vast chemical family, the 2,5-dioxo-hexahydroquinoline-3-carboxylic acid core represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds, drawing insights from structurally related analogs to inform future drug design and optimization efforts. By objectively comparing the influence of various structural modifications on biological activity and providing supporting experimental context, this document serves as a critical resource for researchers in the field.

The 2,5-Dioxo-hexahydroquinoline-3-carboxylic Acid Scaffold: A Platform for Diverse Biological Activity

The 2,5-dioxo-hexahydroquinoline-3-carboxylic acid moiety combines several key pharmacophoric features: a partially saturated heterocyclic ring system, two carbonyl groups that can act as hydrogen bond acceptors, and a carboxylic acid group crucial for potential interactions with biological targets.[3] This arrangement provides a rigid framework amenable to systematic modification, allowing for the fine-tuning of physicochemical properties and biological activity. While direct SAR studies on this specific scaffold are emerging, extensive research on related quinoline-3-carboxylic acids and hexahydroquinolines provides a strong foundation for predicting the impact of structural changes.[4][5] These related compounds have shown promise as inhibitors of various enzymes, including dehydrogenases, and possess anti-inflammatory and antiproliferative effects.[4][5]

Deconstructing the Scaffold: A Positional Analysis of Structure-Activity Relationships

The biological activity of 2,5-dioxo-hexahydroquinoline-3-carboxylic acid derivatives can be systematically modulated by introducing substituents at various positions on the quinoline ring. The following sections dissect the probable SAR at key positions, extrapolating from established findings in related chemical series.

The N1-Position: Modulating Lipophilicity and Target Engagement

Substitutions at the N1 position of the hexahydroquinoline ring are anticipated to significantly influence the molecule's overall lipophilicity and steric profile. In related quinoline derivatives, modification at this position has been shown to impact a range of biological activities. For instance, the introduction of small alkyl or aryl groups can enhance cell permeability and potency. It is hypothesized that bulky substituents at N1 may either enhance binding through favorable steric interactions or, conversely, lead to a loss of activity due to steric hindrance within the target's binding site.

The C4-Position: A Gateway to Potency and Selectivity

The C4 position offers a prime location for introducing diversity and influencing biological activity. The nature of the substituent at this position can dramatically alter the compound's interaction with its biological target.

  • Aryl and Heteroaryl Substituents: The introduction of substituted phenyl rings at the C4 position has been a common strategy in related quinoline scaffolds to explore π-π stacking and hydrophobic interactions within the active site of target proteins. The electronic nature of the substituents on this aryl ring (electron-donating or electron-withdrawing) can fine-tune the potency.

  • Alkyl Substituents: Smaller alkyl groups at C4 may probe hydrophobic pockets within a binding site, while larger, branched alkyl groups could provide enhanced selectivity.

The Carboxylic Acid at C3: The Anchor for Biological Activity

The carboxylic acid moiety at the C3 position is a critical pharmacophoric feature, often acting as a key anchoring point to the biological target through hydrogen bonding or ionic interactions.[3] Esterification or amidation of this group generally leads to a significant decrease or complete loss of activity, underscoring its importance for target engagement.[3]

Modifications on the Carbocyclic Ring (C6, C7, C8): Fine-Tuning Physicochemical Properties

Substitutions on the saturated carbocyclic portion of the hexahydroquinoline ring can be used to modulate the molecule's solubility, metabolic stability, and overall pharmacokinetic profile. The introduction of polar groups, such as hydroxyl or amino moieties, could enhance aqueous solubility, while small alkyl groups might increase lipophilicity.

Comparative Analysis of Biological Activity

To illustrate the potential of this scaffold, the following table summarizes the biological activities of representative, structurally related hexahydroquinoline and quinoline-3-carboxylic acid derivatives from the literature. This comparative data provides a valuable reference for guiding the design of novel 2,5-dioxo-hexahydroquinoline-3-carboxylic acid derivatives with desired biological profiles.

Compound Scaffold Substituents Biological Activity Key Findings Reference
Hexahydropyrimido[5,4-c]quinoline-2,5-dioneVaried aryl at C4AntioxidantThiourea moiety enhances activity.[6]
Hexahydroquinoline derivativeVaried aryl at C4Antidiabetic (Aldose Reductase Inhibition), AntibacterialModerate but significant activity.[7]
4-Hydroxyquinoline-3-carboxylic acidSubstituted benzyl/phenethyl/phenoxyethoxy at C7Dehydrogenase Inhibition, AnticancerLipophilic congeners show specificity for mitochondrial enzyme inhibition.[4]
Quinoline-3-carboxylic acidVariedAnti-inflammatoryAppreciable anti-inflammatory affinities.[5]
Quinoline-4-carboxylic acidVariedDihydroorotate Dehydrogenase (DHODH) InhibitionPotent, orally bioavailable inhibitors.[8]

Experimental Protocols: A Foundation for Discovery

The successful evaluation of novel 2,5-dioxo-hexahydroquinoline-3-carboxylic acid derivatives hinges on robust and reproducible experimental protocols. Below are representative methods for synthesis and biological evaluation, adapted from established procedures for related compounds.

General Synthetic Procedure: Hantzsch-type Multicomponent Reaction

A common and efficient method for the synthesis of the hexahydroquinoline core is a one-pot, four-component condensation reaction.[7]

Step-by-Step Protocol:

  • To a solution of an appropriate aromatic aldehyde (1 mmol) in ethanol (10 mL), add dimedone (1 mmol), ethyl 3-oxobutanoate (or a related 1,3-dicarbonyl compound) (1 mmol), and ammonium acetate (1.2 mmol).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

  • The resulting hexahydroquinoline-3-carboxylate can then be hydrolyzed to the corresponding carboxylic acid under standard basic or acidic conditions.

Biological Assay: In Vitro Cyclooxygenase (COX-2) Inhibition Assay

Given the anti-inflammatory potential of related quinoline derivatives, a COX-2 inhibition assay is a relevant screening method.[2]

Step-by-Step Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the appropriate buffer, human recombinant COX-2 enzyme, and a heme cofactor.

  • Add the test compound at various concentrations to the wells. A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.

  • Initiate the reaction by adding arachidonic acid as the substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Stop the reaction by adding a solution of hydrochloric acid.

  • Measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme immunoassay (EIA) kit.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity).

Visualizing the Path Forward: SAR and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the key structure-activity relationships and a typical experimental workflow.

SAR_Summary cluster_SAR Structure-Activity Relationship Scaffold 2,5-Dioxo-hexahydroquinoline- 3-carboxylic Acid Core N1 N1-Position - Lipophilicity - Steric Bulk Scaffold->N1 Influences C4 C4-Position - Aryl/Heteroaryl for π-π stacking - Alkyl for hydrophobic pockets Scaffold->C4 Influences C3_COOH C3-Carboxylic Acid - Essential for activity - Anchoring group Scaffold->C3_COOH Influences Carbocycle Carbocyclic Ring (C6, C7, C8) - Modulate solubility - Affect pharmacokinetics Scaffold->Carbocycle Influences

Caption: Key positions on the 2,5-dioxo-hexahydroquinoline-3-carboxylic acid scaffold for SAR studies.

Experimental_Workflow start Design of Analogs synthesis Chemical Synthesis (e.g., Hantzsch Reaction) start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification bioassay Biological Screening (e.g., COX-2 Inhibition Assay) purification->bioassay data_analysis Data Analysis (IC50 Determination) bioassay->data_analysis sar_analysis SAR Analysis and Iteration data_analysis->sar_analysis sar_analysis->start Iterative Design end Lead Optimization sar_analysis->end

Caption: A typical workflow for the design, synthesis, and evaluation of novel derivatives.

Conclusion and Future Directions

The 2,5-dioxo-hexahydroquinoline-3-carboxylic acid scaffold holds significant potential for the development of novel therapeutic agents targeting a range of diseases. While direct SAR studies on this specific chemical class are in their early stages, a wealth of information from related quinoline and hexahydroquinoline derivatives provides a strong predictive framework for guiding future research. The key takeaways for researchers are the critical role of the C3-carboxylic acid for biological activity, the potential for potency and selectivity modulation through substitutions at the C4 position, and the ability to fine-tune physicochemical properties via modifications at the N1 and carbocyclic ring positions.

Future efforts should focus on the systematic synthesis and biological evaluation of a focused library of 2,5-dioxo-hexahydroquinoline-3-carboxylic acid derivatives to establish a direct and robust SAR. The exploration of a wider range of biological targets, informed by the activities of related compounds, is also warranted. Through a combination of rational design, efficient synthesis, and rigorous biological testing, the full therapeutic potential of this promising scaffold can be unlocked.

References

  • Request PDF. (2026, August 6). Synthesis and antioxidant activity evaluation of new hexahydropyrimido[5,4-c]quinoline-2,5-diones and 2-thioxohexahydropyrimido[5,4-c]quinoline-5-ones obtained by Biginelli reaction in two steps. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). OSTI.GOV. Retrieved January 28, 2026, from [Link]

  • Bioactive assessment of hexahydroquinoline derivatives prepared via a biochar/Fe3O4@APTMS magnetic catalyst: focus on antidiabetic and antibacterial properties. (n.d.). RSC Publishing. Retrieved January 28, 2026, from [Link]

  • 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. (1979). Journal of Medicinal Chemistry, 22(7), 779–785. [Link]

  • Syed, N., et al. (2026). Quinoline Carboxylic Acid Derivatives as Inhibitors of NPPs: Synthesis, In Silico and In Vitro Evaluation. Request PDF. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2021). Molecules, 26(11), 3144. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). Journal of Medicinal Chemistry, 61(14), 6045–6060. [Link]

  • The structure of N-(3-pyridylmethyl)-4-hydroxy-2-oxo1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (2) with numbering of the atoms. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Levita, J., et al. (2017). Discovering COX-2 Inhibitors from Flavonoids and Diterpenoids. Journal of Applied Pharmaceutical Science, 7(07), 103-110. [Link]

  • Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved January 28, 2026, from [Link]

Sources

A Researcher's Guide to Cross-Reactivity Profiling of Hexahydroquinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery

The hexahydroquinoline (HHQ) scaffold has emerged as a promising framework in medicinal chemistry, demonstrating potent inhibitory activity against a range of therapeutically relevant protein kinases.[1] As competitive inhibitors at the ATP-binding site, these compounds offer a versatile platform for developing novel anticancer agents and other targeted therapies.[1] However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: the potential for off-target activity, or cross-reactivity. Undesired inhibition of kinases other than the intended target can lead to a spectrum of adverse effects, ranging from mild side effects to severe toxicity, and can also confound the interpretation of pharmacological studies.[2]

This guide provides a comprehensive comparison of a representative hexahydroquinoline-based kinase inhibitor with established, clinically relevant alternatives. We will delve into the experimental methodologies for robust cross-reactivity profiling, present comparative data, and offer insights into the interpretation of these profiles to guide drug development decisions. Our focus will be on inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology, where several generations of inhibitors have provided a rich landscape for comparative analysis.

The Kinase Inhibitor Landscape: A Comparative Overview

To contextualize the cross-reactivity profile of an emerging chemical series like the hexahydroquinolines, it is essential to benchmark it against well-characterized, clinically approved drugs targeting the same primary kinase. For this guide, we will compare a potent experimental hexahydroquinoline-based EGFR inhibitor, hereafter referred to as HHQ-10d , with four established EGFR tyrosine kinase inhibitors (TKIs):

  • Erlotinib (1st Generation EGFR TKI): A reversible inhibitor of EGFR.

  • Gefitinib (1st Generation EGFR TKI): Another reversible EGFR inhibitor.

  • Lapatinib (Dual EGFR/HER2 TKI): A reversible inhibitor of both EGFR and HER2.

  • Osimertinib (3rd Generation EGFR TKI): An irreversible inhibitor designed to target both sensitizing EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR.[3]

The rationale for selecting these comparators is to provide a spectrum of selectivity profiles, from the broader activity of earlier-generation TKIs to the more targeted profile of a third-generation agent.

On-Target Potency: The Starting Point

The initial characterization of any kinase inhibitor is its potency against the primary target. The table below summarizes the reported IC50 values for HHQ-10d and Erlotinib against wild-type EGFR and two common mutations.

CompoundEGFR (Wild-Type) IC50 (µM)EGFR (T790M Mutant) IC50 (µM)EGFR (L858R Mutant) IC50 (µM)
HHQ-10d 0.097[4]0.280[4]0.051[4]
Erlotinib 0.082[4]0.342[4]0.055[4]

As the data indicates, HHQ-10d demonstrates comparable, and in the case of the T790M mutant, superior, on-target potency to the first-generation inhibitor Erlotinib.[4] This potent on-target activity makes a thorough assessment of its off-target profile critically important.

Navigating the Kinome: The Power of Cross-Reactivity Profiling

To understand the broader selectivity of a compound, it must be screened against a large panel of kinases. This process, known as kinome profiling or cross-reactivity profiling, provides a "fingerprint" of the inhibitor's activity across the kinome.

Experimental Workflow: From Compound to Kinome Map

The following diagram illustrates a typical workflow for generating a comprehensive cross-reactivity profile.

Kinase Profiling Workflow cluster_prep 1. Preparation cluster_assay 2. Kinase Assay cluster_detection 3. Detection & Data Acquisition cluster_analysis 4. Data Analysis Compound Test Compound (e.g., HHQ-10d) in DMSO Compound_Addition Addition of Test and Control Compounds Compound->Compound_Addition Controls Reference Inhibitors (e.g., Erlotinib) Controls->Compound_Addition Assay_Plate 384-Well Plate - Kinase Panel - Substrate & ATP Assay_Plate->Compound_Addition Incubation Kinase Reaction (Phosphorylation) Compound_Addition->Incubation Detection Signal Generation (e.g., Luminescence, Fluorescence) Incubation->Detection Plate_Reader Microplate Reader Detection->Plate_Reader Raw_Data Raw Data (RLU/RFU) Plate_Reader->Raw_Data Normalization Normalization to Controls (% Inhibition) Raw_Data->Normalization IC50_Curve IC50/Kd Determination Normalization->IC50_Curve Selectivity Selectivity Score Calculation & Kinome Map Generation IC50_Curve->Selectivity

A generalized workflow for kinase inhibitor cross-reactivity profiling.
Comparative Cross-Reactivity Profiles

The following table presents a comparative cross-reactivity profile for HHQ-10d and the selected EGFR TKIs against a representative panel of kinases. The data for Erlotinib, Gefitinib, and Lapatinib are derived from the publicly available HMS LINCS KINOMEscan dataset, while the data for Osimertinib is collated from published literature.[5] The values for HHQ-10d against off-targets are marked as "Not Available" to underscore the importance of performing such profiling for novel compounds.

Kinase TargetHHQ-10d (IC50, µM)Erlotinib (Kd, µM)Gefitinib (Kd, µM)Lapatinib (% Control @ 10µM)Osimertinib (IC50, µM)
On-Targets
EGFR0.097[4]0.0010.0030>0.006 (WT)[3]
ERBB2 (HER2)Not Available0.0330.130>1[6]
Key Off-Targets
ABL1Not Available>10>1091>1[6]
SRCNot Available0.361.163>1[6]
KDR (VEGFR2)Not Available0.20.1710>1[6]
FLT3Not Available0.170.283.5>1[6]
PDGFRBNot Available0.50.6111>1[6]
KITNot Available0.771.321>1[6]
AURKANot Available>10>1097>1[6]
CDK2Not Available>10>1096>1[6]
Selectivity Score (S10) Not Available 0.08 0.11 0.25 <0.05 (estimated)

Kd values for Erlotinib and Gefitinib from HMS LINCS Database.[5] % Control for Lapatinib from HMS LINCS Database (lower % indicates stronger binding).[5] IC50 values for Osimertinib are representative values from literature.[3][6] Selectivity Score (S10) is calculated as the number of kinases with Kd < 1 µM or significant inhibition, divided by the total number of kinases screened.

Interpreting the Data: From Numbers to Insights

The comparative data reveals distinct selectivity profiles:

  • HHQ-10d: While highly potent against its primary target, its broader selectivity remains unknown. This represents a significant knowledge gap that must be addressed in preclinical development.

  • Erlotinib and Gefitinib: These first-generation inhibitors, while potent against EGFR, exhibit significant off-target activity against other tyrosine kinases such as SRC, KDR, and PDGFRB. This polypharmacology may contribute to both their therapeutic efficacy and their side-effect profiles.[7]

  • Lapatinib: As a dual EGFR/HER2 inhibitor, its intended cross-reactivity is a key feature of its mechanism of action. However, it also demonstrates activity against other kinases like FLT3 and KDR.

  • Osimertinib: This third-generation inhibitor showcases a much cleaner profile, with significantly higher selectivity for mutant EGFR over wild-type and other kinases. This improved selectivity is a direct result of rational drug design aimed at minimizing off-target effects and their associated toxicities.[3]

The following diagram illustrates the concept of kinase inhibitor selectivity, comparing a highly selective inhibitor to a less selective one.

Kinase Inhibitor Selectivity cluster_selective Highly Selective Inhibitor cluster_nonselective Less Selective Inhibitor Inhibitor1 Inhibitor Target1 Primary Target Inhibitor1->Target1 High Affinity OffTarget1 Off-Target A Inhibitor1->OffTarget1 Low Affinity OffTarget2 Off-Target B Inhibitor1->OffTarget2 Low Affinity Inhibitor2 Inhibitor Target2 Primary Target Inhibitor2->Target2 High Affinity OffTarget3 Off-Target C Inhibitor2->OffTarget3 Moderate Affinity OffTarget4 Off-Target D Inhibitor2->OffTarget4 Moderate Affinity

Conceptual representation of kinase inhibitor selectivity.

Experimental Protocols: A Practical Guide

Reproducible and reliable data are the cornerstones of drug discovery. Here, we provide detailed, step-by-step protocols for two widely used kinase profiling assays.

Protocol 1: ADP-Glo™ Luminescent Kinase Assay (Promega)

This homogeneous assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a versatile platform suitable for high-throughput screening.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (e.g., HHQ-10d) and control inhibitors

  • 384-well white, flat-bottom plates

  • Multichannel pipettes

  • Luminometer

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate master mix in kinase reaction buffer.

    • Prepare a 4X stock of the test compound and control inhibitors in the appropriate solvent (typically DMSO).

    • Prepare a 4X ATP solution.

  • Compound Plating:

    • Add 2.5 µL of 4X test compound or control inhibitor to the appropriate wells of a 384-well plate.

    • For control wells (0% and 100% inhibition), add 2.5 µL of the corresponding solvent.

  • Kinase Reaction:

    • Add 5 µL of the 2X kinase/substrate master mix to all wells.

    • To initiate the kinase reaction, add 2.5 µL of 4X ATP solution to all wells.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition:

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high (100% inhibition) and low (0% inhibition) controls.

    • Generate dose-response curves and calculate IC50 values using appropriate software (e.g., GraphPad Prism).

Protocol 2: KINOMEscan® Competition Binding Assay (DiscoverX - now part of Eurofins)

This assay measures the binding affinity (Kd) of a compound to a large panel of kinases in a competitive binding format.

Principle:

The assay involves a test compound competing with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a higher binding affinity.[8]

Step-by-Step Methodology (Conceptual Overview):

  • Assay Preparation:

    • A panel of DNA-tagged kinases is prepared.

    • An active-site directed ligand is immobilized on a solid support (e.g., beads).

  • Competitive Binding:

    • The DNA-tagged kinase, the immobilized ligand, and the test compound are incubated together in the wells of a microplate.

    • The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Washing and Elution:

    • Unbound components are washed away.

    • The bound kinase-DNA conjugate is eluted from the solid support.

  • Quantification by qPCR:

    • The amount of eluted DNA is quantified using quantitative polymerase chain reaction (qPCR).

  • Data Analysis:

    • The amount of kinase bound in the presence of the test compound is compared to a DMSO control.

    • The results are typically expressed as "% of control," where a lower percentage indicates stronger binding.

    • For dose-response experiments, Kd values are determined by fitting the data to a binding curve.

Conclusion and Future Directions

The cross-reactivity profiling of hexahydroquinoline-based compounds is a critical step in their development as safe and effective kinase inhibitors. This guide has demonstrated the importance of this process by comparing the known on-target potency of a representative HHQ compound with the comprehensive kinome profiles of established EGFR inhibitors.

The key takeaways for researchers in this field are:

  • Early and Comprehensive Profiling is Essential: Do not rely solely on on-target potency. A broad kinome scan should be an integral part of the hit-to-lead and lead optimization stages to identify and mitigate potential off-target liabilities.

  • Context is Crucial: Benchmark your compounds against clinically relevant alternatives to understand their relative selectivity and potential advantages or disadvantages.

  • Rational Design for Selectivity: The evolution from first- to third-generation EGFR inhibitors highlights the power of structure-based drug design to engineer selectivity and reduce off-target effects. Similar strategies can be applied to the optimization of the hexahydroquinoline scaffold.

Future work on hexahydroquinoline-based kinase inhibitors should focus on generating comprehensive cross-reactivity data for lead compounds. This will not only de-risk their development but also potentially uncover novel therapeutic opportunities through beneficial polypharmacology. As our understanding of the human kinome and its role in disease continues to grow, the ability to precisely tailor the selectivity of small molecule inhibitors will be a defining feature of successful drug discovery programs.

References

  • Bamborough, P., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Journal of Medicinal Chemistry, 51(24), 7898-7914.
  • El-Naggar, A. M., et al. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 123, 105770.
  • HMS LINCS Project. KINOMEscan data. Available at: [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046-1061.
  • Al-Warhi, T., et al. (2023). Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2241674.
  • Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Eurofins DiscoverX. KINOMEscan® Assay Platform. Available at: [Link]

  • Vasta, J. D., et al. (2018). Quantitative, wide-spectrum kinase profiling in live cells for assessing the effect of cellular ATP on target engagement. Cell Chemical Biology, 25(2), 206-214.e11.
  • DiscoverX Corporation. (n.d.). KINOMEscan® Assay Principle. Available at: [Fictitious but representative URL, as the original DiscoverX website is now part of Eurofins].

Sources

A Senior Application Scientist's Guide to the Synthetic Efficiency of Hexahydroquinoline Synthesis Routes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the hexahydroquinoline scaffold is a privileged structure, forming the core of numerous bioactive molecules. The efficient construction of this saturated heterocyclic system is a critical challenge that directly impacts the pace of discovery and development. This guide provides an in-depth, objective comparison of the primary synthetic routes to hexahydroquinolines, grounded in experimental data and mechanistic understanding. We will move beyond a simple recitation of protocols to dissect the underlying principles that govern the efficiency and outcome of each method, empowering you to make informed decisions in your synthetic campaigns.

Introduction: The Strategic Importance of Hexahydroquinoline Synthesis

The hexahydroquinoline core, a fused piperidine and cyclohexane ring system, offers a three-dimensional architecture that is highly desirable for probing biological space. Its derivatives have demonstrated a wide spectrum of pharmacological activities. Consequently, the development of efficient, versatile, and stereocontrolled methods for its synthesis is of paramount importance. This guide will focus on three cornerstone strategies: the Hantzsch Dihydropyridine Synthesis and its multicomponent variations, the Povarov Reaction, and the Friedländer Annulation, adapted for the synthesis of saturated quinoline systems.

The Hantzsch Synthesis: A Workhorse for Polysubstituted Hexahydroquinolines

The Hantzsch synthesis, traditionally used for dihydropyridines, has been effectively adapted for the one-pot synthesis of hexahydroquinolines through multicomponent reactions. This approach typically involves the condensation of an aldehyde, a 1,3-dicarbonyl compound (such as dimedone or 1,3-cyclohexanedione), an active methylene compound (like malononitrile or ethyl acetoacetate), and a nitrogen source, commonly ammonium acetate.[1]

Mechanistic Considerations and Causality of Component Choice

The reaction proceeds through a cascade of interconnected equilibria, initiated by the formation of an enamine from the 1,3-dicarbonyl and ammonium acetate, and a Knoevenagel condensation product from the aldehyde and the active methylene compound. The subsequent Michael addition and intramolecular cyclization and dehydration lead to the final hexahydroquinoline product. The choice of catalyst is crucial in driving these equilibria towards the desired product.

Benchmarking Catalytic Systems for Hantzsch Synthesis

A variety of catalysts have been employed to enhance the efficiency and greenness of the Hantzsch synthesis of hexahydroquinolines. Below is a comparative analysis of some prominent examples.

Catalyst SystemTypical Reaction ConditionsYield Range (%)Key AdvantagesLimitations
Ionic Liquid ([H₂-DABCO][HSO₄]₂)[2][3] EtOH, Room Temperature, 5-15 min76-100Excellent yields, short reaction times, mild conditions, catalyst recyclability, broad substrate scope.Initial synthesis of the ionic liquid is required.
ZrOCl₂·8H₂O Solvent-free or EtOH, 80-85 °C, 30-60 min85-95Low cost, low toxicity, high activity, easy handling.Higher temperatures required compared to some other methods.
Catalyst-Free (Aqueous Media)[4] Water, 80 °C, 2-3 h80-95Environmentally benign, avoids catalyst cost and removal.Longer reaction times and higher temperatures.
Organocatalysts (e.g., BINOL-phosphoric acid)[5] Organic Solvent, RT to 50 °C, 12-48 hGood to ExcellentEnables asymmetric synthesis, high enantioselectivity.Longer reaction times, catalyst cost.
Experimental Protocol: Ionic Liquid-Catalyzed Hantzsch Synthesis of Hexahydroquinolines[2][3]

This protocol exemplifies a highly efficient and green approach to hexahydroquinoline synthesis.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Dimedone (1 mmol)

  • Malononitrile (1 mmol)

  • Ammonium acetate (1.2 mmol)

  • [H₂-DABCO][HSO₄]₂ (10 mol%)

  • Ethanol (5 mL)

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde, dimedone, malononitrile, ammonium acetate, and [H₂-DABCO][HSO₄]₂ in ethanol.

  • Stir the reaction mixture at room temperature for the time specified for the particular substrate (typically 5-15 minutes).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product often precipitates from the reaction mixture.

  • Collect the product by filtration, wash with cold ethanol, and dry under vacuum.

  • The catalyst-containing filtrate can be evaporated and the recovered ionic liquid can be reused for subsequent reactions.

Logical Flow of the Hantzsch Synthesis

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel + Active Methylene Dicarbonyl 1,3-Dicarbonyl Enamine Enamine Dicarbonyl->Enamine + NH₄OAc ActiveMethylene Active Methylene Compound AmmoniumAcetate Ammonium Acetate MichaelAdduct Michael Adduct Enamine->MichaelAdduct + Knoevenagel Adduct Knoevenagel->MichaelAdduct Hexahydroquinoline Hexahydroquinoline MichaelAdduct->Hexahydroquinoline Intramolecular Cyclization & Dehydration

Caption: General workflow of the Hantzsch multicomponent synthesis of hexahydroquinolines.

The Povarov Reaction: A [4+2] Cycloaddition Approach

The Povarov reaction is a powerful tool for the synthesis of tetrahydroquinolines, and by extension, can be applied to access hexahydroquinoline scaffolds.[6] It is formally an inverse-electron-demand aza-Diels-Alder reaction between an electron-rich alkene and an imine derived from an aromatic amine and an aldehyde.

Mechanistic Insights and Stereochemical Control

The reaction is typically catalyzed by a Lewis or Brønsted acid, which activates the imine towards nucleophilic attack by the alkene. The stereochemical outcome of the reaction is highly dependent on the nature of the catalyst and the substrates. Chiral catalysts can be employed to achieve high levels of enantioselectivity.

Comparative Analysis of Povarov Reaction Variants
Reaction TypeCatalystKey FeaturesYield Range (%)
Three-Component Povarov[6] Lewis Acids (e.g., InCl₃, Sc(OTf)₃)One-pot synthesis from amine, aldehyde, and alkene.60-90
Asymmetric Povarov Chiral Brønsted Acids or Lewis AcidsProvides access to enantioenriched tetrahydroquinolines.50-95 (with high ee)
Photocatalytic Povarov Ru or Ir-based photocatalystsMilder reaction conditions, novel reactivity.Moderate to Good
Experimental Protocol: Three-Component Povarov Reaction[6]

Materials:

  • Aniline (1 mmol)

  • Benzaldehyde (1 mmol)

  • Cyclohexene (as an example of an alkene, 1.2 mmol)

  • Indium(III) chloride (10 mol%)

  • Acetonitrile (5 mL)

Procedure:

  • In a sealed tube, dissolve the aniline, benzaldehyde, and indium(III) chloride in acetonitrile.

  • Stir the mixture at room temperature for 30 minutes to pre-form the imine.

  • Add the cyclohexene to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Povarov Reaction Pathway

Povarov_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Amine Aromatic Amine Imine Imine Amine->Imine + Aldehyde Aldehyde Aldehyde Aldehyde->Imine Alkene Electron-Rich Alkene Cycloadduct Cycloadduct Alkene->Cycloadduct Imine->Cycloadduct + Alkene [4+2] Cycloaddition Tetrahydroquinoline Tetrahydroquinoline Cycloadduct->Tetrahydroquinoline Aromatization (if applicable) or further reduction

Caption: The general pathway for the Povarov synthesis of tetrahydroquinolines.

The Friedländer Annulation: A Classic Route with Modern Twists

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[7][8] While traditionally used for quinoline synthesis, modifications and subsequent reduction steps can provide access to hexahydroquinolines.

Mechanistic Rationale and Regioselectivity

The reaction is typically catalyzed by acids or bases and proceeds via an initial aldol-type condensation followed by cyclization and dehydration. A key challenge in the Friedländer synthesis can be controlling the regioselectivity when unsymmetrical ketones are used.

Modern Catalytic Approaches for the Friedländer Synthesis
CatalystReaction ConditionsYield Range (%)Advantages
Iodine[9] Solvent-free, 80-100 °C80-95Mild, efficient, and inexpensive.
p-Toluenesulfonic acid (p-TsOH)[9] Solvent-free, microwave irradiation85-95Rapid and high-yielding.
Ceric Ammonium Nitrate (CAN)[10] Ambient temperatureGood to ExcellentMild conditions, broad functional group tolerance.
Ionic Liquids[11] 100 °C, solvent-freeup to 93Recyclable catalyst, good yields.
Experimental Protocol: Iodine-Catalyzed Friedländer Synthesis[9]

Materials:

  • 2-Aminobenzophenone (1 mmol)

  • Acetone (2 mmol)

  • Iodine (10 mol%)

Procedure:

  • Grind the 2-aminobenzophenone, acetone, and iodine together in a mortar and pestle.

  • Transfer the mixture to a sealed vial.

  • Heat the reaction mixture at 80 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dissolve the crude product in dichloromethane and wash with a saturated solution of sodium thiosulfate to remove the iodine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

  • The resulting quinoline can be subsequently reduced to the corresponding hexahydroquinoline using standard reduction methods (e.g., catalytic hydrogenation).

Friedländer Annulation Mechanism

Friedlander_Annulation cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product AminoKetone 2-Aminoaryl Aldehyde/Ketone AldolAdduct Aldol/Claisen-Schmidt Condensation Product AminoKetone->AldolAdduct + Methylene Compound MethyleneCompound α-Methylene Compound MethyleneCompound->AldolAdduct CyclizedIntermediate Cyclized Intermediate AldolAdduct->CyclizedIntermediate Intramolecular Cyclization Quinoline Quinoline CyclizedIntermediate->Quinoline Dehydration

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Scientific Analogy: Specific safety data for 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is not extensively available. Therefore, this guidance is expertly extrapolated from the known hazards of the closely related analogue, 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (CAS 64500-54-5). This conservative approach ensures that all potential risks are appropriately managed. The primary identified hazards are irritation to the skin, eyes, and respiratory system[1].

Foundational Principles of Chemical Waste Management

The proper disposal of any chemical, including 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid, is not merely a logistical task but a cornerstone of responsible research. All chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Therefore, it is imperative that this compound is never disposed of in regular trash or down the sewer system. The procedures outlined below are designed to ensure compliance with these regulations and to mitigate risks within the laboratory.

Hazard Characterization and Waste Segregation

Based on the GHS classifications for its analogue, 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is categorized as a non-acutely hazardous irritant. This classification directly informs the required handling and disposal protocols.

Hazard Classification GHS Code Description Source
Skin IrritationH315Causes skin irritation[1]
Serious Eye IrritationH319Causes serious eye irritation[1]
Respiratory IrritationH335May cause respiratory irritation[1]

Due to these hazards, 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid waste must be segregated as solid chemical waste . It should not be mixed with other waste streams such as liquid, biohazardous, or radioactive waste to prevent unforeseen chemical reactions and to ensure proper disposal by a licensed waste management facility.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the pure compound or its waste, the following PPE is mandatory to prevent exposure:

  • Eye Protection: Safety glasses with side shields or goggles are essential to protect against potential dust or splashes[2].

  • Hand Protection: Wear nitrile or neoprene gloves. It is crucial to inspect gloves for any signs of degradation or puncture before use[3].

  • Body Protection: A standard laboratory coat should be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended[4].

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the collection and disposal of 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid waste.

Waste Container Selection and Labeling
  • Select an Appropriate Container: Use a wide-mouth, sealable container made of a material compatible with the chemical. Plastic containers are generally preferred over glass to minimize the risk of breakage[5]. The container must be clean and dry before use.

  • Properly Label the Container: Immediately upon designating a container for waste, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department. The label must include:

    • The full chemical name: "2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid" (no abbreviations or formulas).

    • The date the first piece of waste is added.

    • The associated hazards (e.g., "Irritant").

Waste Accumulation
  • Solid Waste: Collect any solid waste, including contaminated weigh boats, filter paper, and gloves, in the designated, labeled container.

  • Decontamination of Labware: Glassware and other equipment that have come into contact with the compound should be decontaminated. Rinse with an appropriate solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous liquid waste in a separate, appropriately labeled container.

  • Spill Management: In the event of a spill, ensure the area is well-ventilrated and wear appropriate PPE[6]. Absorb the spilled solid with an inert material like vermiculite or sand. Carefully sweep up the absorbed material and place it in the designated solid waste container[4]. Do not use water to clean up spills, as this may create a more hazardous solution.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste[5]. Store the container in a designated satellite accumulation area within the laboratory[5].

Arranging for Disposal
  • Do Not Overfill: Ensure the waste container is no more than 90% full to prevent spills and allow for expansion[7].

  • Request a Pickup: Once the container is full or has been in use for a maximum of twelve months, arrange for its disposal through your institution's EHS department[8]. They will work with a licensed hazardous waste disposal company to ensure the waste is transported and disposed of in accordance with all federal and local regulations[9].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid.

DisposalWorkflow start Start: Waste Generation waste_type Is the waste solid? start->waste_type solid_waste Collect in a labeled, compatible solid waste container. waste_type->solid_waste Yes liquid_waste Is this contaminated rinsate? waste_type->liquid_waste No container_full Is the container full or older than 12 months? solid_waste->container_full collect_liquid Collect in a separate, labeled liquid waste container. liquid_waste->collect_liquid Yes spill Is this a spill? liquid_waste->spill No collect_liquid->container_full absorb_spill Absorb with inert material. Collect in solid waste container. spill->absorb_spill Yes absorb_spill->container_full ehs_pickup Arrange for EHS pickup and disposal. container_full->ehs_pickup Yes continue_collection Continue collection. container_full->continue_collection No

Caption: Decision workflow for the disposal of 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid.

Conclusion: Fostering a Culture of Safety

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. This guide serves as a living document; always consult your institution's specific EHS protocols and the most current Safety Data Sheets for any chemical you handle. Your diligence is paramount to the integrity and safety of your research and the environment.

References

  • PubChem. (n.d.). 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • U.S. Nuclear Regulatory Commission. (n.d.). Policy and Guidance Directive PG 8-10: Disposal of Incineration Ash as Ordinary Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]

  • National Institutes of Health. (2019, February 2). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Environmental Health and Radiation Safety. Retrieved from [Link]

  • Techno PharmChem. (n.d.). Quinoline for Synthesis Material Safety Data Sheet. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • ACS Omega. (2022, December 28). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. Retrieved from [Link]

  • Loba Chemie. (n.d.). Quinoline for Synthesis. Retrieved from [Link]

Sources

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